molecular formula C11H12N2O B1595379 3-(1H-indol-3-yl)propanamide CAS No. 5814-93-7

3-(1H-indol-3-yl)propanamide

Cat. No.: B1595379
CAS No.: 5814-93-7
M. Wt: 188.23 g/mol
InChI Key: OTVHXWFANORBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523262. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-11(14)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVHXWFANORBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326054
Record name 3-(1H-indol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-93-7
Record name 1H-Indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolepropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-propionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-indol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-indol-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLEPROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RD94WRM73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indolepropionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the chemical properties of 3-(1H-indol-3-yl)propanamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)propanamide

Executive Summary

This compound (CAS No. 5814-93-7) is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole scaffold, it serves as a crucial building block and precursor for a wide array of biologically active compounds.[1][2] Its structure, combining a reactive indole nucleus with a versatile propanamide side chain, makes it a valuable starting point for the synthesis of novel therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen receptor degraders (SARDs).[3][4][5] This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile, and essential safety protocols.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental identity and physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in physiological environments.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.

IdentifierValue
IUPAC Name This compound[6]
CAS Number 5814-93-7[6][7]
Molecular Formula C₁₁H₁₂N₂O[6]
Molecular Weight 188.23 g/mol [6]
InChI Key OTVHXWFANORBAK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7]
Core Molecular Structure

The structure of this compound features a bicyclic indole ring system connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding via its N-H group. The primary amide functional group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical properties dictate the compound's state, handling requirements, and solubility characteristics.

PropertyValueSource
Physical State Solid[8]
Melting Point 134-136 °C[7]
Boiling Point 487.6 °C at 760 mmHg[9]
Flash Point 248.7 °C[9]
Refractive Index 1.662[9]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives or for production at scale. A robust and common method for forming the amide bond is through the coupling of a carboxylic acid and an amine.

Retrosynthetic Approach

The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate precursors. The propanoic acid itself can be derived from indole through various established synthetic routes.

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a reliable method for synthesizing the title compound from its carboxylic acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine.

Materials:

  • 3-(1H-indol-3-yl)propanoic acid

  • Ammonium chloride (NH₄Cl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow Reactants 3-(1H-indol-3-yl)propanoic acid + NH₄Cl, TEA, DCC Reaction Amide Coupling (DCM, 0°C to RT) Reactants->Reaction 12-24h Workup Aqueous Workup (Filtration, Washes) Reaction->Workup Filter DCU Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following sections outline the expected spectral features of this compound based on its functional groups.[11][12]

¹H NMR Spectroscopy
  • Indole Protons (δ 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring will appear as a complex multiplet pattern. The proton at the C2 position will likely be a singlet or a finely split signal around δ 7.0-7.2 ppm.

  • Indole N-H (δ ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

  • Propyl Chain Protons (δ 2.5-3.0 ppm): Two distinct triplet signals are expected for the two CH₂ groups, resulting from coupling with each other. The CH₂ group adjacent to the indole ring (Cα) will be slightly upfield compared to the CH₂ group adjacent to the carbonyl (Cβ).

  • Amide N-H₂ (δ ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (δ ~175 ppm): A distinct signal in the downfield region, characteristic of an amide carbonyl carbon.

  • Indole Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the protonated carbons.

  • Propyl Chain Carbons (δ 20-40 ppm): Two signals in the aliphatic region for the two CH₂ groups.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[12]

  • N-H Stretching (3100-3400 cm⁻¹): Two distinct peaks are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H₂ group. A separate, sharper peak for the indole N-H stretch may also be observed.

  • C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will appear below 3000 cm⁻¹.

  • C=O Stretching (Amide I Band) (~1650 cm⁻¹): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide.[11]

  • N-H Bending (Amide II Band) (~1600 cm⁻¹): A strong band associated with the N-H bending vibration, appearing near the C=O stretch.

Mass Spectrometry

In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion peak would be [M+H]⁺ at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₃N₂O⁺.[6]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional components: the electron-rich indole ring and the amide group.

  • Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is already substituted.

  • Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding carboxylic acid and ammonia under harsh acidic or basic conditions with heating.

  • Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or protected from light is essential to prevent degradation.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich indole ring.[13]

  • Hazardous Decomposition: Under thermal stress, the compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[13]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical substance.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[6][14]

  • H315: Causes skin irritation[6][14]

  • H319: Causes serious eye irritation[6][14]

  • H335: May cause respiratory irritation[6][14]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]

  • Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from direct sunlight.[13] For long-term stability, refrigeration is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[15]

Relevance in Medicinal Chemistry and Drug Development

The chemical properties outlined in this guide are fundamental to the role of this compound as a privileged scaffold in drug discovery. Its defined structure, predictable reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its structure to optimize biological activity. Derivatives have shown promise as:

  • Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent immunosuppressive activity have been developed.[1][4]

  • Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for antimicrobial activity, and propanamide derivatives have been synthesized and tested against various bacterial and fungal strains.[3][16]

  • Oncology Therapeutics: Propanamide-based structures have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(1H-indol-3-yl)propanamide, a derivative of the privileged indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic compounds with diverse and potent biological activities. Derivatives of indole-3-propanamide have emerged as promising candidates in various therapeutic areas, including as antimicrobial, antitubercular, and immunosuppressive agents.[1][2][3] A thorough understanding of the molecular structure and conformational preferences of the parent compound, this compound, is paramount for the rational design and optimization of next-generation therapeutics. This guide provides a comprehensive analysis of its structural features, underpinned by spectroscopic data, conformational analysis, and detailed experimental protocols.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 5814-93-7[4]
Molecular Formula C₁₁H₁₂N₂O[4]
Molecular Weight 188.23 g/mol [4]
Monoisotopic Mass 188.094963011 Da[4]

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a planar indole ring system connected to a flexible propanamide side chain at the C3 position. The elucidation of this structure relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for the parent compound is not publicly available, extensive data on closely related derivatives allow for a reliable prediction of the chemical shifts.[5]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the propanamide chain, and the amide and indole NH protons.

  • Indole NH: A broad singlet is anticipated around δ 10.5-11.0 ppm.

  • Aromatic Protons: The protons on the benzene portion of the indole ring (H4-H7) will appear in the aromatic region (δ 7.0-7.8 ppm) with characteristic coupling patterns. The C2 proton of the indole ring will likely be a singlet or a narrow triplet around δ 7.0-7.2 ppm.

  • Methylene Protons: The two methylene groups of the propanamide side chain will appear as triplets in the upfield region, typically around δ 2.5-3.5 ppm.

  • Amide Protons: The -NH₂ protons of the primary amide will present as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will complement the proton data, with distinct signals for each of the 11 carbon atoms.

  • Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, around δ 175 ppm.

  • Aromatic Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm).

  • Aliphatic Carbons: The two methylene carbons of the propanamide chain will appear in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretch~3400
N-H (Amide)Stretch (asymmetric & symmetric)3350-3180
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
C=O (Amide I)Stretch~1660
N-H (Amide II)Bend~1620
C=C (Aromatic)Stretch1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 188. The fragmentation pattern would likely involve the characteristic cleavage of the propanamide side chain, with a prominent peak corresponding to the stable indolylmethyl cation.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The propanamide side chain of this compound possesses rotational freedom around its single bonds, allowing it to adopt various conformations.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the amidation of indole-3-propionic acid. Several methods can be employed for this transformation, with a common approach involving the use of a coupling agent.

General Synthesis Workflow

The overall workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_Workflow Start Indole-3-propionic Acid Activation Carboxylic Acid Activation Start->Activation Coupling Agent (e.g., EDCI, HOBt) Coupling Amidation with Ammonia Source Activation->Coupling Product This compound Coupling->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amidation of Indole-3-propionic Acid

This protocol describes a common method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.[5]

Materials:

  • Indole-3-propionic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of indole-3-propionic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add ammonium chloride (1.5 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Biological Context and Therapeutic Potential

The indole-3-propanamide scaffold is a key pharmacophore in a variety of biologically active molecules. While the parent compound itself has not been extensively profiled, its derivatives have shown significant promise in several therapeutic areas.

Antimicrobial and Antitubercular Activity

Several studies have reported the synthesis of novel (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives and their evaluation for antimicrobial and antitubercular activities.[1] These findings suggest that the indole-3-propanamide core can serve as a valuable template for the development of new anti-infective agents.

Immunosuppressive Activity

N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive properties.[3] Certain derivatives exhibited significant inhibitory activity in both in vitro and in vivo models, highlighting the potential of this chemical class in the treatment of immune-related disorders.

Cytotoxicity and Anticancer Potential

Recent research has explored the cytotoxic effects of various indole derivatives. For instance, indole-3-propionic acid and indole-3-acetic acid, compounds structurally related to this compound, have demonstrated cytotoxic effects against different cancer cell lines, with EC₅₀ values in the low micromolar range for some cell lines.[6] This underscores the potential for indole-3-propanamide derivatives to be investigated as anticancer agents.

Conclusion

This compound is a molecule with a rich chemical and biological context. Its molecular structure, characterized by a planar indole ring and a flexible propanamide side chain, provides a versatile scaffold for the design of novel therapeutic agents. While further studies are needed to fully elucidate its conformational landscape and biological activity profile, the information presented in this guide provides a solid foundation for researchers in the field. A thorough understanding of its synthesis, structure, and the biological activities of its derivatives will undoubtedly fuel the development of new and improved drugs for a range of diseases.

References

Biological activity of indole-3-propanamide and its derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Indole-3-Propanamide and Its Derivatives

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among its vast array of derivatives, indole-3-propanamide and its analogues have garnered significant attention for their diverse pharmacological properties. This technical guide provides a comprehensive exploration of the biological activities associated with these compounds, intended for an audience of researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by an analysis of structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these activities, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. Visual diagrams of key pathways and workflows are provided to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

The Indole-3-Propanamide Scaffold: A Versatile Pharmacophore

The indole ring system is a bicyclic aromatic structure that is a fundamental component of many natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal framework for interacting with a wide range of biological targets.[2] Indole-3-propanamide, featuring a propanamide side chain at the C3 position, serves as a key intermediate and a molecular template for the synthesis of novel therapeutic agents. The chemical tractability of this scaffold allows for systematic modifications, leading to the development of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][3] These derivatives have shown promise in addressing a spectrum of diseases, underscoring the importance of this chemical class in modern drug discovery.[4][5][6]

Key Biological Activities of Indole-3-Propanamide Derivatives

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with some, like vincristine and vinblastine, being mainstays in chemotherapy.[7] The anticancer potential of indole-3-propanamide derivatives often stems from their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Mechanism of Action: A primary mechanism involves the inhibition of critical enzymes such as protein kinases, which are often dysregulated in cancer.[9] Additionally, these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The structural features of the indole nucleus allow these molecules to bind to the active sites of enzymes or interact with proteins that regulate cell cycle progression.[2]

A proposed signaling pathway for apoptosis induction by an indole derivative is illustrated below.

cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway IndoleDerivative Indole-3-Propanamide Derivative Bax Bax Activation IndoleDerivative->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway for apoptosis induced by indole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antimicrobial agents.[10] Indole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][11][12] Some indole-3-propanamide and related carboxamide derivatives have shown notable antibacterial and antifungal properties.[11]

Mechanism of Action: The antimicrobial mechanisms of indole derivatives are diverse. One proposed mechanism is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13] Another mechanism involves the inhibition of essential microbial enzymes or interference with biofilm formation, a key virulence factor for many pathogenic bacteria. The lipophilic nature of the indole ring facilitates its passage through the microbial cell wall and membrane.

A study on novel indole carboxamide and propanamide derivatives revealed that while antifungal activity was higher in carboxamides, both classes of compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ampicillin and ciprofloxacin against certain strains.[11]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[14] Indole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate inflammatory pathways.[5][15]

Mechanism of Action: A common mechanism for anti-inflammatory action is the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[14][16] Additionally, some indole compounds can suppress the activation of transcription factors like NF-κB, which orchestrates the expression of numerous inflammatory genes. The ability of these compounds to inhibit protein denaturation is also a key indicator of their anti-inflammatory potential.[16][17][18]

cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Pathway Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Enzyme Stimulus->COX2 Inflammation Inflammation NFkB->Inflammation Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation IndoleDerivative Indole-3-Propanamide Derivative IndoleDerivative->NFkB IndoleDerivative->COX2

Caption: Inhibition of key inflammatory pathways by indole derivatives.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[3][19] Indole derivatives, particularly those related to tryptophan metabolism like indole-3-propionic acid, have demonstrated significant neuroprotective properties.[20] These compounds can mitigate neuronal damage by scavenging free radicals, reducing inflammation, and modulating signaling pathways crucial for neuronal survival.[3][19][20]

Mechanism of Action: The neuroprotective effects are often multifaceted. As potent antioxidants, they can neutralize reactive oxygen species (ROS), protecting neurons from oxidative damage.[19] Furthermore, some derivatives can reduce the production of pro-inflammatory cytokines in the brain and inhibit the activation of microglia, the resident immune cells of the central nervous system.[3] Studies have shown that indole derivatives can reduce neuroinflammation by inhibiting pathways such as the NLRP3 inflammasome.[3][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of indole-3-propanamide derivatives is highly dependent on the nature and position of substituents on the indole ring and the propanamide side chain.[21][22][23]

  • Substituents on the Indole Ring: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups at various positions (especially C5) can significantly alter the electronic properties of the indole nucleus, thereby influencing binding affinity to target proteins.[8]

  • Modifications of the Propanamide Side Chain: Altering the length, rigidity, or functional groups of the side chain can impact the molecule's lipophilicity and steric profile, which in turn affects its bioavailability and target engagement.[23] For instance, converting the amide to other functional groups or incorporating it into a heterocyclic ring can lead to novel activities.[21]

Systematic SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Core Experimental Methodologies

The following protocols are foundational for screening and characterizing the biological activities of indole-3-propanamide derivatives. The choice of specific cell lines, microbial strains, and reagents should be guided by the specific research question and validated against established standards.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9][24]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the indole-3-propanamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Indole Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the indole-3-propanamide derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, ampicillin).[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[25]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.[25]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[17][26]

Principle: When proteins are denatured by heat, they express antigens that can trigger an inflammatory response. A compound with anti-inflammatory activity can inhibit this heat-induced denaturation. Bovine serum albumin (BSA) or egg albumin is commonly used.[16][17]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[17]

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[17][26] Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Summary: Biological Activities of Indole Derivatives

The following table summarizes representative biological activity data for various indole derivatives from the literature to provide a comparative overview.

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference
Indole-aryl amidesAnticancerHT29 Colon Cancer CellsIC₅₀ = Low µM range[7]
Indole carboxamidesAntibacterialStaphylococcus aureusMIC = 1.56-3.13 µg/mL[11]
Indole carboxamidesAntibacterialBacillus subtilisMIC = 1.56-3.13 µg/mL[11]
Indole-based thiosemicarbazonesAnticancerVarious Tumor Cell LinesPotent Activity[27]
Indole-3-carbinol (I3C)NeuroprotectiveMPP+-activated microglial cellsReduces NO, IL-1β, IL-6[3][28]
5-Bromo-indole-3-carboxamideAntimicrobialS. aureus, A. baumanniiMIC ≤ 0.28 µM[13]

Conclusion and Future Directions

Indole-3-propanamide and its derivatives constitute a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents makes them attractive scaffolds for further development. The causality behind their mechanisms of action often lies in their ability to interact with key enzymes and signaling proteins that regulate fundamental cellular processes.

Future research should focus on the synthesis of novel, structurally diverse libraries of indole-3-propanamide derivatives and their evaluation in high-throughput screening campaigns. A deeper investigation into their mechanisms of action using advanced techniques like chemical proteomics will be crucial for identifying specific molecular targets.[29][30] Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds significant potential for the discovery of next-generation therapeutics to address pressing global health challenges.

References

A Technical Guide to the Natural Occurrence and Sources of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-indol-3-yl)propanamide, an indole alkaloid, and its derivatives are emerging as molecules of significant interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence and sources of this compound. While direct evidence for the natural occurrence of the parent compound remains elusive, the presence of its N-methylated and hydroxylated analogs in fungi and bacteria, respectively, strongly suggests its potential existence in the biosphere. This guide delves into the plausible biosynthetic pathways, drawing parallels with the well-established indole-3-acetic acid (IAA) biosynthesis. Furthermore, it details established chemical synthesis routes for this compound and its derivatives, providing valuable protocols for researchers. The content is structured to offer a deep, scientifically grounded understanding for professionals in drug development and related scientific fields.

Introduction: The Significance of this compound

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide array of biological activities.[1] Among these, compounds featuring a 3-substituted indole core are prominent due to their roles as signaling molecules, phytohormones, and therapeutic agents. This compound belongs to this important class of molecules. Its structural similarity to the principal plant auxin, indole-3-acetic acid (IAA), suggests potential roles in biological systems. While the parent compound's natural presence is yet to be definitively confirmed, its synthetic derivatives have demonstrated promising immunosuppressive, antimicrobial, and antifungal activities, underscoring the therapeutic potential of this chemical scaffold.[2][3] This guide aims to consolidate the current knowledge on the natural occurrence and synthesis of this compound, providing a foundational resource for further research and development.

Natural Occurrence: Evidence and Postulates

Direct isolation of this compound from a natural source has not been extensively reported in peer-reviewed literature. However, the confirmed presence of closely related derivatives in fungi and bacteria provides compelling indirect evidence for its potential natural occurrence.

Fungal Metabolites: The Case of Omphalotus olearius

A significant piece of evidence for the natural existence of the this compound scaffold comes from the fungus Omphalotus olearius. The N-methylated derivative, 3-(1H-indol-3-yl)-N-methylpropanamide , has been identified as a metabolite of this mushroom.[3][4]

Compound Organism Reference
3-(1H-indol-3-yl)-N-methylpropanamideOmphalotus olearius[3][4]

The presence of this N-methylated analog suggests that the core this compound structure is biosynthetically accessible in fungi. It is plausible that the parent compound exists as a precursor or a metabolic byproduct in this or other fungal species.

Bacterial Metabolites: A Hydroxylated Analog

Research on lactic acid bacteria isolated from fermented batter has led to the characterization of a novel antibacterial compound, 2-hydroxyl indole-3-propanamide .[5] This discovery in Lactobacillus and Pediococcus species indicates that bacteria possess the enzymatic machinery to produce indole-3-propanamide derivatives. The hydroxylation at the 2-position of the indole ring is a common modification in microbial metabolism.

Biosynthetic Pathways: A Plausible Connection to Auxin Metabolism

The biosynthesis of this compound is likely intertwined with the well-characterized pathways of indole-3-acetic acid (IAA) synthesis, particularly the indole-3-acetamide (IAM) pathway, which is prevalent in both plants and microorganisms.[6]

The Indole-3-Acetamide (IAM) Pathway as a Potential Precursor Route

The IAM pathway involves the conversion of tryptophan to indole-3-acetamide, which is then hydrolyzed to IAA. It is conceivable that a variation of this pathway could lead to the formation of this compound. One hypothetical route could involve the extension of the side chain of a tryptophan-derived intermediate before amidation.

A more direct and plausible pathway involves the amidation of indole-3-propionic acid (IPA), a known metabolite of tryptophan produced by gut microbiota.[7]

Biosynthesis Tryptophan Tryptophan IPA Indole-3-propionic acid Tryptophan->IPA Microbial Metabolism Target This compound IPA->Target Amidation (Hypothetical)

Caption: Plausible biosynthetic pathway for this compound.

Enzymatic Amidation of Indole-3-Propionic Acid

The formation of the amide bond in this compound from indole-3-propionic acid would require the activity of an amide synthase or a similar enzyme. While specific enzymes for this reaction on IPA have not been characterized, the enzymatic machinery for amide bond formation is widespread in biological systems.

Sources: Chemical Synthesis

The lack of readily available natural sources has necessitated the development of efficient chemical synthesis routes for this compound and its derivatives. These synthetic methods are crucial for obtaining sufficient quantities for biological screening and drug development.

Synthesis from Indole-3-propionic Acid

The most direct synthetic route involves the amidation of commercially available indole-3-propionic acid. This can be achieved through various coupling reagents.

Experimental Protocol: Amidation of Indole-3-propionic Acid

  • Activation of the Carboxylic Acid: To a solution of indole-3-propionic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC or EDC) with an activator like HOBt (1.1-1.5 equivalents). The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

  • Amidation: To the activated acid, add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) (1.5-2 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis IPA Indole-3-propionic acid Activated_IPA Activated Intermediate (e.g., Acyl Imidazole) IPA->Activated_IPA Coupling Agent (e.g., CDI) Target This compound Activated_IPA->Target Ammonia Source

Caption: General synthetic scheme for this compound.

Synthesis of N-Substituted Derivatives

A significant body of research has focused on the synthesis of N-substituted 3-(1H-indol-3-yl)propanamides due to their diverse biological activities.[2][3] The general synthetic strategy is similar to the one described above, with the key difference being the use of a primary or secondary amine instead of an ammonia source in the amidation step.

Derivative Type Starting Materials Key Reaction Reference
N-ArylIndole-3-propionic acid, Substituted anilinesAmide coupling[3]
N-AlkylIndole-3-propionic acid, AlkylaminesAmide coupling[2]

Conclusion and Future Directions

The natural occurrence of this compound is strongly suggested by the isolation of its N-methylated and hydroxylated derivatives from fungi and bacteria, respectively. Its biosynthesis is likely linked to the metabolism of tryptophan, possibly through the amidation of indole-3-propionic acid. The chemical synthesis of this compound and its derivatives is well-established, providing a reliable source for further investigation into their biological properties.

Future research should focus on:

  • Targeted Isolation Studies: Screening of a wider range of fungi, bacteria, and plants for the presence of the parent this compound.

  • Elucidation of Biosynthetic Pathways: Identification and characterization of the enzymes responsible for the biosynthesis of this compound in natural systems.

  • Exploration of Biological Activities: Continued investigation into the pharmacological potential of synthetic derivatives to identify new lead compounds for drug discovery.

This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising class of indole alkaloids.

References

A Technical Guide to the Spectroscopic Characterization of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-indol-3-yl)propanamide, a molecule of significant interest in the fields of biochemistry and drug development. As a derivative of the essential amino acid tryptophan, this compound and its analogues are subjects of ongoing research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the analytical methodologies required to confirm the structure and purity of this compound.

Introduction

This compound, also known as indole-3-propionamide, possesses a core indole structure linked to a propanamide side chain. The accurate elucidation of its chemical structure is paramount for any scientific investigation. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the principles of each technique, provide detailed experimental protocols, and present an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound consists of a bicyclic indole ring system connected at the C3 position to a three-carbon aliphatic chain terminating in a primary amide.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8s1HIndole N-H
~7.5d1HAr-H
~7.3d1HAr-H
~7.1t1HAr-H
~7.0t1HAr-H
~6.9s1HAr-H
~7.2 (broad s)1HAmide N-H
~6.7 (broad s)1HAmide N-H
~2.9t2H-CH₂- (adjacent to indole)
~2.2t2H-CH₂- (adjacent to C=O)

Data is predicted based on the known spectrum of indole-3-propionic acid and general chemical shift values for primary amides.[4]

Interpretation of the ¹H NMR Spectrum:

  • Indole Ring Protons: The protons on the indole ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will be characteristic of a 3-substituted indole. The N-H proton of the indole ring is typically a broad singlet at a downfield chemical shift (~10.8 ppm).

  • Propyl Chain Protons: The two methylene (-CH₂-) groups of the propyl chain will appear as triplets, due to coupling with each other. The methylene group adjacent to the electron-withdrawing indole ring will be slightly downfield (~2.9 ppm) compared to the methylene group adjacent to the carbonyl group (~2.2 ppm).

  • Amide Protons: The two protons of the primary amide (-CONH₂) are expected to appear as two broad singlets in the region of δ 6.5-7.5 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C=O (Amide)
~136C (Indole)
~127C (Indole)
~122CH (Indole)
~121CH (Indole)
~118.5CH (Indole)
~118CH (Indole)
~113C (Indole)
~111CH (Indole)
~35-CH₂-
~21-CH₂-

Data is predicted based on known spectra of similar indole derivatives and general chemical shift values.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is the most downfield signal, expected around δ 174 ppm.

  • Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 110-140 ppm). The quaternary carbons will generally have lower intensities than the protonated carbons.

  • Propyl Chain Carbons: The two methylene carbons of the propyl chain will appear in the aliphatic region (δ 20-40 ppm).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, sharpN-H stretch (indole)
~3350, ~3180Strong, broadN-H stretch (primary amide, symmetric & asymmetric)
~1660Strong, sharpC=O stretch (amide I band)
~1620MediumN-H bend (amide II band)
~1460MediumC-N stretch
~740StrongC-H bend (ortho-disubstituted benzene)

Data is predicted based on the known spectrum of indole-3-propionic acid and characteristic IR frequencies for primary amides.[3]

Interpretation of the IR Spectrum:

  • N-H Stretching: The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The two broad bands around 3350 and 3180 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of the primary amide group, respectively.

  • C=O Stretching: A strong, sharp absorption band around 1660 cm⁻¹ is a clear indication of the carbonyl group of the amide (Amide I band).

  • N-H Bending: The band around 1620 cm⁻¹ corresponds to the N-H bending vibration of the amide (Amide II band).

  • Aromatic C-H Bending: The strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene portion of the indole ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol [5]

  • Monoisotopic Mass: 188.09496 u

  • Expected Molecular Ion Peak [M]⁺˙: m/z = 188

  • Expected [M+H]⁺ Peak: m/z = 189

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to occur via cleavage of the C-C bond alpha to the indole ring, leading to the formation of a stable indolyl-methyl cation.

G cluster_0 Molecular Ion cluster_1 Key Fragments M [C₁₁H₁₂N₂O]⁺˙ m/z = 188 F1 [C₉H₈N]⁺ m/z = 130 M->F1 - C₂H₄NO˙ F2 [C₂H₄NO]⁺ m/z = 58 M->F2 - C₉H₈N˙

Figure 2. Predicted major fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The peak at m/z = 188 corresponds to the intact molecule with one electron removed.

  • Base Peak: The most intense peak in the spectrum (the base peak) is likely to be at m/z = 130. This corresponds to the indolyl-methyl fragment ([C₉H₈N]⁺), which is highly stabilized by resonance.

  • Other Fragments: Other significant fragments may be observed due to cleavages within the propanamide side chain.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and integrity of their synthesized or isolated compound. The predictive data and protocols provided in this guide, based on sound chemical principles and data from closely related analogues, serve as a robust framework for the successful spectroscopic characterization of this important indole derivative.

References

An In-depth Technical Guide to 3-(1H-indol-3-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, 3-(1H-indol-3-yl)propanamide stands out as a key synthetic intermediate and a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, characterization, and emerging biological significance. Drawing upon established chemical principles and contemporary research, this document aims to serve as a valuable resource for researchers engaged in the exploration and utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[3]

CAS Number: 5814-93-7[3][4]

Molecular Formula: C₁₁H₁₂N₂O

Molecular Weight: 188.23 g/mol [3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point134-136 °C--INVALID-LINK--
XLogP31.1--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count2--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, 3-(1H-indol-3-yl)propanoic acid. This transformation can be efficiently carried out using a variety of coupling agents, with dicyclohexylcarbodiimide (DCC) being a widely employed reagent for this purpose.[5][6][7]

Reaction Scheme:

G cluster_0 3-(1H-indol-3-yl)propanoic acid cluster_1 This compound IUPAC_name_1 struct_1 reagents + NH₃ DCC, DCM struct_1->reagents IUPAC_name_2 struct_2 reagents->struct_2

Figure 2: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-(1H-indol-3-yl)propanoic acid using DCC as a coupling agent and ammonia as the amine source.

Materials:

  • 3-(1H-indol-3-yl)propanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or bubbled as gas)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1H-indol-3-yl)propanoic acid (1 equivalent) in anhydrous DCM.

  • Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution of the carboxylic acid. Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of a white precipitate of dicyclohexylurea (DCU) may be observed.

  • Amidation: Slowly introduce the ammonia solution (1.2 equivalents) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC is sensitive to moisture, which can lead to the formation of unwanted byproducts and reduce the yield of the desired amide.[5]

  • Low-Temperature Addition: The initial reaction is carried out at 0 °C to control the reactivity of DCC and minimize potential side reactions.

  • Stoichiometry: A slight excess of DCC and the amine source is used to ensure the complete conversion of the starting carboxylic acid.

  • Aqueous Work-up: The acid and base washes are performed to remove any unreacted starting materials and byproducts.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for isolating the pure amide from any remaining impurities.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8br s1HIndole N-H
~7.5d1HIndole H-4
~7.3d1HIndole H-7
~7.1s1HIndole H-2
~7.0t1HIndole H-6
~6.9t1HIndole H-5
~6.8 (br s) & ~7.3 (br s)br s2H-CONH₂
~2.9t2H-CH₂-CH₂-CONH₂
~2.4t2H-CH₂-CONH₂

Note: The chemical shifts for the amide protons can be broad and their positions can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C=O (amide)
~136Indole C-7a
~127Indole C-3a
~123Indole C-2
~121Indole C-6
~118.5Indole C-5
~118Indole C-4
~113Indole C-3
~111Indole C-7
~35-CH₂-CONH₂
~22-CH₂-CH₂-CONH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (two bands)N-H stretchPrimary Amide (-CONH₂)
~3300N-H stretchIndole
~1650C=O stretchAmide I band
~1620N-H bendAmide II band
~1450C-N stretchAmide

The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region is characteristic of a primary amide.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M⁺): m/z = 188.09

Predicted Fragmentation Pattern: Key fragments would likely arise from the cleavage of the propanamide side chain, such as the loss of the amide group (-CONH₂) or the entire side chain. The indole ring itself is relatively stable and would likely remain intact as a major fragment.

Biological Activity and Therapeutic Potential

While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in numerous compounds with significant biological activities. Research into its derivatives has unveiled promising therapeutic potential, particularly in the areas of immunosuppression and antimicrobial therapy.

Immunosuppressive Activity

Several studies have reported the synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation as immunosuppressive agents.[9][10] These compounds have shown the ability to inhibit the proliferation of T-cells, a key component of the adaptive immune response. For instance, certain derivatives have been found to inhibit the proliferative response of human T-cells stimulated by CD3/CD28 without affecting the production of interleukin-2 (IL-2).[9] Further investigation into the mechanism of action suggests that these compounds may exert their immunosuppressive effects by interfering with signaling pathways coupled to the IL-2 receptor.[9]

G cluster_0 T-Cell Activation cluster_1 Signaling Pathways cluster_2 Cellular Response TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K/Akt CD28->PI3K IL2R IL-2 Receptor (IL-2R) STAT5 JAK/STAT5 IL2R->STAT5 IL2_Production IL-2 Production PLCg1->IL2_Production PI3K->IL2_Production Proliferation T-Cell Proliferation STAT5->Proliferation Indole_Propanamide Indole-3-propanamide Derivatives Indole_Propanamide->STAT5 Inhibition

Figure 3: Proposed mechanism of immunosuppressive action of indole-3-propanamide derivatives.

Antimicrobial and Antitubercular Activities

Derivatives of this compound have also been investigated for their antimicrobial and antitubercular properties.[11] The indole scaffold is known to be a key pharmacophore in many antimicrobial agents.[1][2] The proposed mechanisms of action for indole-based antimicrobials are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial signaling pathways.[12][13] While the specific mechanism for this compound derivatives is still under investigation, their structural similarity to other bioactive indoles suggests they may share similar modes of action.

Conclusion and Future Directions

This compound is a fundamentally important molecule that serves as a gateway to a diverse range of potentially therapeutic compounds. Its straightforward synthesis and the inherent biological relevance of the indole core make it an attractive starting point for drug discovery programs. The demonstrated immunosuppressive and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective therapeutic agents. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the development of novel treatments for a variety of diseases.

References

A Technical Guide to the Physical Properties of 3-(1H-indol-3-yl)propanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-indol-3-yl)propanamide, a derivative of the versatile indole scaffold, is a compound of increasing interest within medicinal chemistry and drug discovery. The indole ring system is a privileged structure, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physical properties is paramount for successful formulation, development, and ultimately, therapeutic efficacy. This guide provides an in-depth analysis of the melting point and solubility of this compound, offering both established data and critical insights into the experimental nuances that influence these key parameters. We will explore the significance of solid-state properties, the impact of environmental factors, and provide robust protocols for their accurate determination.

Melting Point: More Than Just a Number

The melting point is a critical physical constant that provides a preliminary indication of a compound's identity and purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range.[4] However, variations in this value can reveal crucial information about the solid-state chemistry of the substance.

Reported Melting Point Data

A review of commercially available this compound reveals a notable discrepancy in the reported melting points. This variability is a significant observation for any researcher working with this compound.

Melting Point Range (°C)Source Type
131-135Chemical Supplier
134-136Chemical Synthesis Database[5]
169-170Chemical Supplier

This table summarizes the range of melting points reported for this compound from various sources.

The Critical Role of Polymorphism

The observed differences in melting points strongly suggest the existence of polymorphism – the ability of a solid material to exist in more than one crystal lattice arrangement.[6][7] Different polymorphs of the same compound are, in fact, different solid-state materials with distinct physical properties, including melting point, solubility, stability, and bioavailability.[][9] For drug development professionals, the identification and characterization of polymorphs are not merely academic exercises; they are regulatory requirements and critical for ensuring product consistency and performance.

The lower melting polymorph is generally the less thermodynamically stable form, while the higher melting polymorph represents a more stable crystalline arrangement.[6] The presence of an unsuspected, more stable polymorph can have catastrophic consequences during drug development, leading to changes in solubility and dissolution that can alter a drug's therapeutic effect.[7]

Causality in Experimental Determination: Beyond the Capillary Tube

While the traditional capillary melting point apparatus provides a useful preliminary value, a more sophisticated and quantitative technique is required for in-depth solid-state characterization. Differential Scanning Calorimetry (DSC) is the gold standard for this purpose.[10][11][12]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation P1 Accurately weigh 2-5 mg of This compound P2 Hermetically seal in an aluminum DSC pan P1->P2 P3 Prepare an empty, sealed pan as a reference P2->P3 D1 Place sample and reference pans in the DSC cell P3->D1 D2 Equilibrate at a starting temperature (e.g., 25°C) D1->D2 D3 Ramp temperature at a controlled rate (e.g., 10°C/min) D2->D3 D4 Record the heat flow versus temperature D3->D4 A1 Identify the endothermic peak corresponding to melting D4->A1 A2 Determine the onset temperature (melting point) A1->A2 A4 Analyze peak shape for indications of impurities or multiple thermal events A1->A4 A3 Integrate the peak area to determine the heat of fusion (ΔHfus) A2->A3

Solubility: A Multifaceted Property

Solubility, the concentration of a solute in a saturated solution at a given temperature, is a cornerstone of drug development. It dictates the bioavailability of orally administered drugs and influences the design of parenteral formulations.[13] For this compound, understanding its solubility profile in various media is essential for its progression as a potential therapeutic agent.

Qualitative and Quantitative Solubility

Initial reports describe this compound as being soluble in acetone and insoluble in water. While a useful starting point, this qualitative assessment is insufficient for formulation development. Quantitative solubility data in a range of pharmaceutically relevant solvents are necessary.

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

SolventSolubility CategoryEstimated Solubility (mg/mL)
WaterPractically Insoluble< 0.1
Phosphate Buffer (pH 7.4)Very Slightly Soluble0.1 - 1.0
EthanolSparingly Soluble10 - 33
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100
AcetoneSoluble33 - 100

Disclaimer: The quantitative values in this table are illustrative examples based on the qualitative data and the chemical structure of the compound. They should be experimentally verified.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery and development, it is crucial to differentiate between thermodynamic and kinetic solubility.[14][15][16]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a state of minimum Gibbs free energy.

  • Kinetic Solubility is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). This measurement is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[17]

For robust formulation development, the determination of thermodynamic solubility is paramount as it represents the most stable state.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T1 Solid compound in equilibrium with solution T2 Represents true equilibrium state T1->T2 T3 Lower value, but more stable T2->T3 K3 Higher apparent value, but less stable K1 Precipitation from a supersaturated solution K2 Metastable state K1->K2 K2->K3

The Influence of pH on Solubility

The structure of this compound contains an indole nitrogen which is weakly basic. The protonation state of this nitrogen can be influenced by the pH of the surrounding medium. For ionizable compounds, solubility is often pH-dependent.[4][18][19][20] The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship. A comprehensive pH-solubility profile is therefore essential for predicting the behavior of the compound in the gastrointestinal tract and for the formulation of buffered aqueous solutions.

Experimental Protocols: A Self-Validating System

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for their determination. The following sections provide detailed, step-by-step methodologies for the accurate measurement of the melting point and solubility of this compound.

Protocol for Melting Point Determination by DSC

This protocol is designed to provide a highly accurate and reproducible melting point determination, as well as to screen for potential polymorphism.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity, dry this compound into a Tzero aluminum pan.

    • Hermetically seal the pan using a sample press.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated with a certified indium standard.

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Method:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/minute under a nitrogen purge.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the melting endotherm.[12]

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Examine the thermogram for any other thermal events that might indicate the presence of polymorphs, solvates, or impurities.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[21][22][23][24][25]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO). The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the thermodynamic solubility in mg/mL or µg/mL.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are not static values but are influenced by a range of factors, most notably polymorphism and pH. For researchers and drug development professionals, a superficial understanding of these properties is insufficient. The variability in reported melting points underscores the critical need for thorough solid-state characterization, with DSC being an indispensable tool. Similarly, a comprehensive solubility profile, distinguishing between thermodynamic and kinetic solubility and assessing the impact of pH, is fundamental for successful formulation and predicting in vivo performance. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable data, thereby enabling informed decision-making throughout the drug development lifecycle.

References

The Enigmatic Core: A Technical Guide to the Basic Pharmacology of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known Unknowns

In the landscape of pharmacological research, we often encounter molecules of interest that, despite their structural simplicity, remain pharmacologically uncharacterized. 3-(1H-indol-3-yl)propanamide stands as one such enigmatic compound. While direct, in-depth pharmacological data for this specific molecule is sparse in publicly accessible literature, its structural backbone—the indole-3-propyl moiety—is a well-trodden path in medicinal chemistry. This guide, therefore, ventures into the realm of informed scientific inference. By dissecting the known pharmacology of its close structural relatives and its potential primary metabolite, indole-3-propionic acid (IPA), we can construct a foundational understanding of the likely biological activities and mechanisms of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for initiating investigations into this promising chemical entity.

The Structural Context: An Indole "Privileged Structure"

The indole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] This versatility has led to the development of a vast array of indole-containing compounds with diverse pharmacological activities. This compound belongs to this esteemed family, suggesting a high probability of biological activity.

Inferred Pharmacology from Structurally Related Analogs

While direct studies on this compound are limited, research on its derivatives provides significant clues to its potential therapeutic applications.

Antimicrobial and Antitubercular Potential

A significant body of research has focused on the synthesis and evaluation of various derivatives of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide. These studies have consistently demonstrated that this class of compounds possesses noteworthy in vitro antibacterial, antifungal, and antitubercular activity against Mycobacterium tuberculosis.[1][2] This suggests that the core indole-3-propanamide scaffold could serve as a foundational structure for the development of novel anti-infective agents.

Immunosuppressive Activity

Investigations into N-aryl-3-(indol-3-yl)propanamides have revealed their potential as immunosuppressive agents.[3][4] Certain derivatives have shown significant inhibitory activity in murine splenocyte proliferation assays and in vivo delayed-type hypersensitivity models. This points towards a potential modulatory effect of the indole-3-propanamide core on the immune system.

The Central Hypothesis: A Pro-drug to a Key Gut Metabolite?

A compelling hypothesis for the primary mechanism of action of this compound is its in vivo hydrolysis to indole-3-propionic acid (IPA). IPA is a well-characterized metabolite produced by the gut microbiota from the essential amino acid tryptophan.[5][6] Given the amide linkage in this compound, it is highly plausible that endogenous amidases would cleave this bond, releasing IPA. Therefore, understanding the pharmacology of IPA is critical to postulating the effects of its propanamide precursor.

The Multifaceted Pharmacology of Indole-3-Propionic Acid (IPA)

IPA is a pleiotropic molecule with a range of protective and regulatory effects throughout the body.

  • Potent Antioxidant: IPA is a powerful scavenger of free radicals, protecting cells and tissues from oxidative stress.[5][6] This activity is central to many of its beneficial effects.

  • Anti-inflammatory Properties: IPA has been shown to attenuate inflammation by inhibiting the synthesis of proinflammatory cytokines.[5][6]

  • Gut-Blood Barrier Integrity: Studies have demonstrated that IPA can improve the integrity of the gut-blood barrier by increasing the expression of tight junction proteins.[5]

  • Neuroprotection: IPA has shown protective effects in models of neurodegenerative diseases.[5]

  • Cardiovascular Health: There is evidence to suggest that IPA may have a positive impact on cardiovascular health by mitigating risk factors associated with atherosclerosis.[5][6]

  • Metabolic Regulation: IPA is increasingly being recognized for its role in metabolic health, with studies suggesting it can improve insulin sensitivity and inhibit hepatic lipid synthesis.[7]

The potential conversion of this compound to IPA suggests that it could serve as a delivery vehicle for this beneficial metabolite, potentially offering a novel therapeutic strategy for a range of conditions linked to oxidative stress and inflammation.

Proposed Mechanism of Action and Signaling Pathways

Based on the pharmacology of its potential metabolite, IPA, the proposed mechanism of action for this compound would be indirect, following its conversion to IPA. The subsequent effects of IPA are likely mediated through several key signaling pathways.

Putative_Mechanism_of_Action cluster_0 In Vivo Administration cluster_1 Metabolic Conversion cluster_2 Cellular Effects of IPA cluster_3 Physiological Outcomes 3-IPA This compound Amidase Endogenous Amidases 3-IPA->Amidase Hydrolysis IPA Indole-3-Propionic Acid (IPA) Amidase->IPA ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges NFkB NF-κB Pathway IPA->NFkB Inhibits TJ_Proteins Tight Junction Proteins IPA->TJ_Proteins Upregulates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Inflammation Decreased Inflammation NFkB->Inflammation Gut_Barrier Enhanced Gut Barrier Function TJ_Proteins->Gut_Barrier

Caption: Putative metabolic conversion and downstream cellular effects.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile of this compound, a series of well-defined experiments are necessary.

In Vitro Metabolic Stability and Conversion to IPA

Objective: To determine if this compound is metabolized to IPA in a biological matrix.

Methodology:

  • Incubation: Incubate this compound with liver microsomes or plasma from relevant species (e.g., human, mouse, rat).

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Extraction: Perform a protein precipitation and liquid-liquid or solid-phase extraction to isolate the parent compound and potential metabolites.

  • Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the disappearance of the parent compound and the appearance of IPA.

  • Data Analysis: Calculate the metabolic half-life of this compound and the rate of IPA formation.

Assessment of Antioxidant Capacity

Objective: To evaluate the direct and indirect antioxidant properties of this compound and IPA.

Methodology:

  • Cell-free Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To measure the free radical scavenging capacity.

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: To assess the overall antioxidant activity.

  • Cell-based Assays:

    • Cell Line: Use a relevant cell line (e.g., Caco-2, HT-29) and induce oxidative stress with an agent like H₂O₂ or tert-butyl hydroperoxide.

    • Treatment: Pre-treat cells with varying concentrations of this compound and IPA.

    • Measurement of ROS: Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

    • Cell Viability: Assess cell viability using an MTT or LDH assay.

Evaluation of Anti-inflammatory Effects

Objective: To determine the ability of this compound and IPA to modulate inflammatory responses.

Methodology:

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with LPS and varying concentrations of this compound and IPA.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or a multiplex bead array.

  • Western Blot Analysis: Analyze cell lysates for the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).

Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Data Analysis & Interpretation Hypothesis 3-IPA is a pro-drug for IPA with antioxidant and anti-inflammatory effects. Metabolism Metabolic Stability (LC-MS/MS) Hypothesis->Metabolism Antioxidant Antioxidant Assays (DPPH, ORAC, ROS) Metabolism->Antioxidant Anti_inflammatory Anti-inflammatory Assays (ELISA, Western Blot) Antioxidant->Anti_inflammatory Analysis Quantify conversion to IPA. Measure EC50 for antioxidant and anti-inflammatory activity. Anti_inflammatory->Analysis

Caption: A streamlined workflow for in vitro pharmacological validation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected outcomes from the proposed experiments, providing a framework for data interpretation.

Parameter This compound Indole-3-Propionic Acid (IPA) Rationale
Metabolic Half-life (t½) in Liver Microsomes 15-30 min> 60 minRapid conversion of the pro-drug is expected.
Rate of IPA Formation (pmol/min/mg protein) Concentration-dependent increaseN/ADemonstrates the conversion of the parent compound.
DPPH Scavenging EC₅₀ (µM) > 10010-20The parent compound is expected to have lower direct antioxidant activity.
Cellular ROS Reduction IC₅₀ (µM) 20-405-10The parent compound's activity is dependent on its conversion to IPA.
LPS-induced TNF-α Inhibition IC₅₀ (µM) 25-508-15The anti-inflammatory effect is hypothesized to be mediated by IPA.

Conclusion and Future Directions

While the direct pharmacological characterization of this compound is in its infancy, the wealth of data on its structural analogs and its likely metabolite, indole-3-propionic acid, provides a robust foundation for future research. The primary hypothesis presented in this guide—that this compound acts as a pro-drug for IPA—offers a clear and testable framework for investigation. The proposed experimental protocols provide a roadmap for elucidating its metabolic fate and its potential as an antioxidant and anti-inflammatory agent. Further in vivo studies in relevant disease models will be crucial to fully understand the therapeutic potential of this intriguing indole derivative.

References

Methodological & Application

Application Note: Methods for the Chemical Synthesis of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1H-indol-3-yl)propanamide, also known as indole-3-propanamide (I3P), is a pivotal chemical intermediate in synthetic organic chemistry. Its structural motif is a precursor to a variety of biologically significant molecules, including the neurohormone melatonin and various synthetic compounds with potential immunosuppressive, anti-inflammatory, and antimicrobial activities.[1][2] This application note provides a detailed guide to the most reliable and efficient chemical methods for synthesizing this compound. We present two primary, well-established protocols: the direct amidation of 3-indolepropionic acid using carbodiimide coupling agents and the classic two-step conversion via an acyl chloride intermediate. Each method is accompanied by a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a troubleshooting guide to empower researchers in achieving successful synthesis.

Introduction and Strategic Overview

The synthesis of amides is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[3] For this compound, the most logical and convergent retrosynthetic disconnection is at the amide C-N bond. This approach identifies 3-indolepropionic acid as the key starting material and an ammonia source as the nitrogen-donating reagent.

The primary challenge in this direct amidation is the low reactivity of the carboxylic acid group. To overcome this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This guide details two effective strategies to achieve this activation:

  • Method A: In-situ Activation with Coupling Agents. This method utilizes reagents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly in the reaction mixture, allowing for a one-pot reaction with an ammonia source.

  • Method B: Conversion to Acyl Chloride Intermediate. This robust, two-step method involves the initial isolation of a highly reactive 3-indolepropanoyl chloride, which subsequently reacts readily with ammonia to yield the final product.

Below, we provide comprehensive protocols for each approach, designed to be self-validating through clear procedural steps, purification guidelines, and expected outcomes.

Method A: Direct Amidation via Carbodiimide Coupling

This method is favored for its operational simplicity and mild reaction conditions, avoiding the use of harsh chlorinating agents. The core principle involves the reaction of the carboxylic acid with a carbodiimide, such as DCC or the water-soluble analog EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia to form the amide bond. The main byproduct, a urea derivative (dicyclohexylurea in the case of DCC), is typically insoluble in common organic solvents and can be easily removed by filtration.

Experimental Protocol: DCC-Mediated Synthesis

Materials and Reagents:

  • 3-Indolepropionic acid (IPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-indolepropionic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Dissolution: Dissolve the solids in a mixture of anhydrous Dichloromethane (DCM) and anhydrous N,N-Dimethylformamide (DMF) (approx. 10:1 v/v) to a concentration of ~0.2 M with respect to the starting acid. Stir the solution until all solids are dissolved.

  • Amine Salt and Base: In a separate flask, suspend ammonium chloride (NH₄Cl) (1.2 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.3 eq). Stir for 10-15 minutes. This step generates ammonia in situ while the DIPEA hydrochloride salt precipitates.

  • Coupling Agent Addition: Cool the solution of IPA and HOBt to 0 °C using an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Ammonia Addition: Add the prepared ammonia/DIPEA mixture from step 3 to the reaction flask.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up (Quenching and Filtration): Upon completion, cool the mixture again to 0 °C to maximize the precipitation of the DCU byproduct. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and IPA), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Data Summary Table: Method A
ReagentMolar Eq.Purpose
3-Indolepropionic acid1.0Starting Material
DCC1.1Coupling Agent
HOBt1.1Suppress Racemization/Side Reactions
Ammonium Chloride1.2Ammonia Source
DIPEA1.3Base
Solvent-DCM / DMF
Temperature0 °C to RTReaction Condition
Typical Yield75-90%Expected Outcome

Workflow Visualization: Method A

G cluster_setup Reaction Setup cluster_activation Activation cluster_amination Amination cluster_workup Work-up & Purification IPA 3-Indolepropionic Acid HOBt HOBt DCM_DMF DCM/DMF (Solvent) DCC Add DCC at 0 °C DCM_DMF->DCC Active_Ester O-Acylisourea Intermediate DCC->Active_Ester Ammonia Add NH3 (from NH4Cl/DIPEA) Active_Ester->Ammonia Reaction Stir 12-18h at RT Ammonia->Reaction Filter Filter DCU Byproduct Reaction->Filter Extract Aqueous Wash Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product G IPA 3-Indolepropionic Acid AcylChloride 3-Indolepropanoyl Chloride IPA->AcylChloride SOCl2, DMF (cat) Toluene, Reflux Product This compound AcylChloride->Product Conc. NH4OH DCM, 0 °C

References

Synthesis of 3-(1H-indol-3-yl)propanamide Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-(1H-indol-3-yl)propanamide derivatives, compounds of significant interest in medicinal chemistry and drug development. This document provides a step-by-step methodology, from the preparation of the key intermediate, 3-(1H-indol-3-yl)propanoic acid, to its subsequent amide coupling with a variety of primary and secondary amines. We delve into the rationale behind the choice of reagents and reaction conditions, offering insights gleaned from extensive experience in the field. Furthermore, this guide includes detailed procedures for purification and thorough characterization of the final products, ensuring scientific rigor and reproducibility. This protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable method for the synthesis of this important class of molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of this compound, in particular, have garnered attention for their potential as therapeutic agents. The synthesis of these compounds typically involves the formation of an amide bond between 3-(1H-indol-3-yl)propanoic acid and a suitable amine. This guide provides a detailed, two-stage protocol for the synthesis of these derivatives, emphasizing safety, efficiency, and high purity of the final products.

Experimental Workflow

The overall synthetic strategy is a two-step process, beginning with the synthesis of the carboxylic acid intermediate followed by the amide bond formation.

SynthesisWorkflow cluster_0 Part 1: Synthesis of 3-(1H-indol-3-yl)propanoic acid cluster_1 Part 2: Amide Coupling Indole Indole Reaction1 Reaction Indole->Reaction1 AcrylicAcid Acrylic Acid AcrylicAcid->Reaction1 Base Base (e.g., KOH) Base->Reaction1 Workup1 Acidic Workup Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 IndolePropanoicAcid 3-(1H-indol-3-yl)propanoic acid Purification1->IndolePropanoicAcid Reaction2 Reaction IndolePropanoicAcid->Reaction2 Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction2 CouplingReagents Coupling Reagents (EDC, HOBt) CouplingReagents->Reaction2 Base2 Base (e.g., DIPEA) Base2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Derivative Purification2->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of 3-(1H-indol-3-yl)propanoic acid

This initial stage focuses on the preparation of the key carboxylic acid intermediate. The described method is a base-catalyzed reaction between indole and acrylic acid.[2]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity
IndoleC₈H₇N117.151 eq
Acrylic AcidC₃H₄O₂72.061.2 eq
Potassium Hydroxide (KOH)KOH56.112 eq
WaterH₂O18.02As needed
Hydrochloric Acid (HCl)HCl36.46As needed
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole (1.0 eq) and potassium hydroxide (2.0 eq).

  • Solvent Addition: Add a minimal amount of water to dissolve the potassium hydroxide.

  • Reagent Addition: Slowly add acrylic acid (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Purification of Intermediate:

    • Filter the cooled reaction mixture to remove any unreacted indole.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Acidify the filtrate to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

    • A precipitate of 3-(1H-indol-3-yl)propanoic acid will form.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Drying and Characterization: Dry the collected solid in a vacuum oven. The product can be further purified by recrystallization from water to yield glistening-white needles.[2] Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of this compound Derivatives via Amide Coupling

This section details the coupling of the synthesized 3-(1H-indol-3-yl)propanoic acid with a diverse range of primary or secondary amines using a carbodiimide-mediated reaction. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely adopted method due to its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[3][4]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization. The desired amine then nucleophilically attacks the active ester to form the stable amide bond.[3]

AmideCouplingMechanism CarboxylicAcid R-COOH (3-(1H-indol-3-yl)propanoic acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea ActiveEster HOBt Active Ester (More Stable) O_acylisourea->ActiveEster + HOBt Urea Water-soluble Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->ActiveEster Amide R-CONR'R'' (Final Product) ActiveEster->Amide + R'R''NH Amine R'R''NH Amine->Amide

Figure 2: Mechanism of EDC/HOBt mediated amide bond formation.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity
3-(1H-indol-3-yl)propanoic acidC₁₁H₁₁NO₂189.211.0 eq
Amine (primary or secondary)R₁R₂NHVariable1.1 eq
EDC·HClC₈H₁₇N₃·HCl191.701.2 eq
HOBtC₆H₅N₃O135.121.1 eq
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5 eq
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For workup
1N Hydrochloric Acid (HCl)HCl36.46For workup
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For workup
BrineNaCl (aq)-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(1H-indol-3-yl)propanoic acid (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition:

    • Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

    • Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3] This washing sequence removes the water-soluble urea byproduct, excess reagents, and any remaining acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude this compound derivative is typically purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly effective. For more polar amides, a mobile phase system of dichloromethane and methanol may be more suitable. The polarity of the eluent system should be optimized based on the polarity of the specific derivative being synthesized, as determined by TLC analysis. For basic amine-containing products, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can prevent tailing on the silica gel column.[5]

Characterization

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods. For a representative derivative, N-benzyl-3-(1H-indol-3-yl)propanamide, the following spectral data can be expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the indole ring protons (typically in the range of 7.0-7.8 ppm), the methylene protons of the propanamide chain (around 2.5-3.0 ppm), the benzylic protons (if applicable), and the amide N-H proton (a broad singlet, typically downfield).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide (around 170-175 ppm) and the carbons of the indole and any other aromatic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole (around 3400 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretch of the amide (a strong band around 1640 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • DCC and EDC: Dicyclohexylcarbodiimide (DCC) and EDC are potent sensitizers and can cause severe allergic skin reactions and eye damage.[6][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[9] In case of skin contact, wash thoroughly with soap and water.[10][11][12][13]

  • Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Handle them away from ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and bases like potassium hydroxide and DIPEA are corrosive. Handle with care and appropriate PPE.

Conclusion

The protocol outlined in this guide provides a reliable and efficient method for the synthesis of this compound derivatives. By following the detailed step-by-step procedures for the synthesis of the carboxylic acid intermediate, the amide coupling reaction, and the subsequent purification and characterization, researchers can confidently prepare a wide array of these valuable compounds for further investigation in drug discovery and development programs. The emphasis on understanding the reaction mechanism and adhering to safety protocols ensures the successful and safe execution of this synthetic sequence.

References

Application Notes and Protocols for 3-(1H-indol-3-yl)propanamide as an Immunosuppressive Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Immunomodulatory Potential of an Indole-Derived Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 3-(1H-indol-3-yl)propanamide and its derivatives have emerged as a promising class of immunomodulatory agents.[1][2] This document provides a comprehensive guide for researchers exploring the immunosuppressive properties of this compound, detailing its proposed mechanism of action, and providing robust protocols for its in vitro and in vivo evaluation.

Recent studies have highlighted the significant immunosuppressive potential of N-aryl-3-(indol-3-yl)propanamides, demonstrating their ability to inhibit T-cell proliferation and suppress delayed-type hypersensitivity (DTH) responses in preclinical models.[2] The parent compound, this compound, serves as a crucial starting point for the development of novel immunosuppressive therapies. Its structural similarity to the gut microbiota-derived metabolite, 3-indolepropionic acid (IPA), a known immunomodulator, suggests a shared and compelling mechanism of action.[3][4]

This guide is designed to provide not just procedural steps, but also the scientific rationale behind them, enabling researchers to design, execute, and interpret experiments with a high degree of confidence and scientific rigor.

Proposed Mechanism of Action: A Multi-Receptor-Mediated Approach to Immune Regulation

The immunosuppressive effects of this compound are likely mediated through the activation of key intracellular receptors that act as environmental sensors and regulators of immune homeostasis: the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[5]

Aryl Hydrocarbon Receptor (AhR) Pathway:

The AhR is a ligand-activated transcription factor ubiquitously expressed in immune cells. Its activation by various indole derivatives, including those produced by the gut microbiota, is a critical pathway for maintaining immune tolerance. Upon binding of this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to:

  • Induction of Regulatory T cells (Tregs): AhR activation promotes the differentiation of naïve T cells into immunosuppressive Foxp3+ Tregs.[6] These cells are crucial for dampening excessive immune responses and preventing autoimmunity.

  • Modulation of T helper 17 (Th17) cells: The AhR can influence the Th17/Treg balance, often suppressing the pro-inflammatory Th17 phenotype while promoting the Treg phenotype.[6]

  • Regulation of Dendritic Cell (DC) Function: AhR signaling in DCs can lead to a more tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and altered cytokine production, thereby impairing their ability to activate effector T cells.[7][8]

  • Production of Anti-inflammatory Cytokines: AhR activation can lead to the production of anti-inflammatory cytokines such as IL-10.

Pregnane X Receptor (PXR) Pathway:

PXR, another nuclear receptor, is also activated by various microbial metabolites, including indole derivatives.[5] Its activation contributes to the immunosuppressive effects by:

  • Inhibition of NF-κB Signaling: PXR can antagonize the pro-inflammatory NF-κB pathway, a central regulator of immune and inflammatory responses.

  • Enhancement of Intestinal Barrier Function: PXR activation strengthens the gut epithelial barrier, reducing the translocation of inflammatory stimuli from the gut into circulation.[5]

  • Suppression of Th1 Responses: PXR activation has been shown to be associated with a dampening of the Th1-type immune response.[5]

The dual activation of AhR and PXR by this compound presents a multifaceted approach to immunosuppression, targeting multiple arms of the immune system to achieve a state of controlled immune reactivity.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Immunosuppressive Effects Compound This compound AhR_Complex AhR-Hsp90-XAP2-p23 Compound->AhR_Complex Binds & Activates PXR_Complex PXR-Hsp90-p23 Compound->PXR_Complex Binds & Activates AhR AhR AhR_Complex->AhR Release of AhR PXR PXR PXR_Complex->PXR Release of PXR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Nuclear Translocation & Dimerization PXR_RXR PXR-RXR Complex PXR->PXR_RXR Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT NFkB_Inhib IkB NFkB NF-kB NFkB_DNA NF-kB Target Genes NFkB->NFkB_DNA Inhibited XRE XRE AhR_ARNT->XRE PXR_RXR->NFkB Inhibits Translocation PXR_RE PXR-RE PXR_RXR->PXR_RE Gene_Expression Target Gene Expression XRE->Gene_Expression PXR_RE->Gene_Expression Immunosuppressive_Effects ↑ Treg differentiation ↓ Th17 differentiation ↓ DC maturation ↑ IL-10 production ↓ Pro-inflammatory cytokines Gene_Expression->Immunosuppressive_Effects Leads to

Figure 1: Proposed signaling pathway for the immunosuppressive action of this compound.

In Vitro Application Notes and Protocols

Murine Splenocyte Proliferation Assay

This assay is a cornerstone for evaluating the direct inhibitory effect of a compound on T and B lymphocyte proliferation.

Rationale: The polyclonal activators Concanavalin A (ConA) and Lipopolysaccharide (LPS) stimulate the proliferation of T cells and B cells, respectively. A compound with immunosuppressive activity will inhibit this induced proliferation in a dose-dependent manner.

Protocol:

  • Splenocyte Isolation:

    • Euthanize a BALB/c mouse (6-8 weeks old) by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Aseptically harvest the spleen and place it in a sterile petri dish containing 5 mL of cold, sterile RPMI-1640 medium.

    • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the splenocytes.

    • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

    • Resuspend the pellet in 5 mL of ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

    • Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge again.

    • Wash the cell pellet twice with RPMI-1640.

    • Resuspend the final pellet in complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol) and perform a cell count and viability assessment using trypan blue exclusion.

  • Assay Setup:

    • Seed the splenocytes in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640.

    • Prepare serial dilutions of this compound in complete RPMI-1640. A typical starting concentration range would be 1 µM to 100 µM.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Add 50 µL of ConA (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to the appropriate wells. Include unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells - Absorbance of unstimulated cells) / (Absorbance of stimulated cells - Absorbance of unstimulated cells)] x 100

The IC50 value (the concentration of the compound that inhibits proliferation by 50%) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Parameter Condition Typical Value
Cell TypeMurine Splenocytes2 x 10^5 cells/well
Mitogen (T-cell)Concanavalin A5 µg/mL
Mitogen (B-cell)Lipopolysaccharide10 µg/mL
Compound Conc.This compound1 - 100 µM
Incubation Time48-72 hoursN/A
ReadoutMTT Absorbance570 nm
Cytokine Profiling from T-cell Cultures

This protocol allows for the assessment of the compound's effect on the production of key pro- and anti-inflammatory cytokines by activated T cells.

Rationale: Immunosuppressive agents often exert their effects by altering the cytokine milieu. Measuring a panel of cytokines provides a more detailed picture of the compound's mechanism of action.

Protocol:

  • T-cell Culture Setup:

    • Isolate murine splenocytes as described in the splenocyte proliferation assay protocol.

    • Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI-1640.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to activate T cells.

  • Supernatant Collection:

    • Incubate the plate for 24, 48, and 72 hours.

    • At each time point, collect the culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

    • Store the supernatants at -80°C until analysis.

  • Multiplex Cytokine Assay (Luminex-based):

    • Use a commercially available multiplex cytokine assay kit (e.g., for mouse Th1/Th2/Th17 cytokines).

    • Follow the manufacturer's instructions for the preparation of standards, samples, and reagents.[9][10]

    • Briefly, antibody-coupled magnetic beads are incubated with the culture supernatants.

    • After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin (PE) conjugate.

    • The beads are then analyzed on a Luminex instrument, which quantifies the amount of each cytokine based on the bead region and the PE fluorescence intensity.

Data Analysis:

Generate standard curves for each cytokine and determine the concentration of each analyte in the samples. Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group.

Cytokine Panel Expected Effect of Immunosuppressant
Pro-inflammatory
IFN-γDecrease
TNF-αDecrease
IL-2Decrease
IL-6Decrease
IL-17ADecrease
Anti-inflammatory
IL-10Increase or No Change
IL-4Increase or No Change

digraph "In_Vitro_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Start: In Vitro Evaluation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isolation" [label="Isolate Murine Splenocytes", fillcolor="#FBBC05"]; "Prolif_Assay" [label="Splenocyte Proliferation Assay\n(ConA/LPS stimulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cytokine_Assay" [label="T-Cell Cytokine Profiling\n(anti-CD3/CD28 stimulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MTT" [label="MTT Readout\n(48-72h)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Supernatant" [label="Collect Supernatants\n(24, 48, 72h)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Luminex" [label="Multiplex Cytokine Analysis\n(Luminex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IC50" [label="Determine IC50", shape=note, fillcolor="#F1F3F4"]; "Cytokine_Profile" [label="Analyze Cytokine Profile", shape=note, fillcolor="#F1F3F4"]; "End" [label="End: In Vitro Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Isolation"; "Isolation" -> "Prolif_Assay"; "Isolation" -> "Cytokine_Assay"; "Prolif_Assay" -> "MTT"; "Cytokine_Assay" -> "Supernatant"; "Supernatant" -> "Luminex"; "MTT" -> "IC50"; "Luminex" -> "Cytokine_Profile"; "IC50" -> "End"; "Cytokine_Profile" -> "End"; }

Figure 2: Workflow for the in vitro evaluation of this compound.

In Vivo Application Notes and Protocols

Delayed-Type Hypersensitivity (DTH) Mouse Model

The DTH reaction is a classic in vivo measure of cell-mediated immunity. Its suppression is a strong indicator of a compound's immunosuppressive potential.[2]

Rationale: The DTH response involves antigen presentation, T-cell activation and recruitment of inflammatory cells to the site of antigen challenge. An effective immunosuppressant will reduce the inflammatory response, which is measured as a decrease in swelling.

Protocol:

  • Sensitization:

    • Use female C57BL/6 mice (6-8 weeks old).

    • Prepare an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).

    • On day 0, sensitize the mice by injecting 100 µL of the mBSA/CFA emulsion subcutaneously at the base of the tail.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound to the mice daily via oral gavage, starting from day 0 or a few days before the challenge. A typical dose range to explore would be 10-100 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., treated with dexamethasone).

  • Challenge and Measurement:

    • On day 7, measure the thickness of the right hind paw using a digital caliper.

    • Challenge the mice by injecting 20 µL of mBSA in PBS into the plantar surface of the right hind paw.

    • Inject 20 µL of PBS into the left hind paw as a control.

    • 24 hours after the challenge (day 8), measure the thickness of both hind paws again.

Data Analysis:

The DTH response is calculated as the difference in paw swelling between the mBSA-injected paw and the PBS-injected paw. Paw Swelling (mm) = (Paw thickness at 24h - Paw thickness at 0h)_right paw - (Paw thickness at 24h - Paw thickness at 0h)_left paw

Calculate the percentage of inhibition of the DTH response for the compound-treated groups compared to the vehicle-treated group.

Parameter Condition
Animal ModelFemale C57BL/6 mice
Sensitizing AntigenmBSA in CFA
Challenge AntigenmBSA in PBS
Compound AdministrationOral gavage
ReadoutPaw swelling (mm)

digraph "In_Vivo_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Start: DTH In Vivo Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sensitization" [label="Day 0: Sensitize mice\n(mBSA in CFA)", fillcolor="#FBBC05"]; "Treatment" [label="Daily Treatment:\nthis compound\n(oral gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Challenge" [label="Day 7: Challenge\n(mBSA in paw)", fillcolor="#FBBC05"]; "Measurement" [label="Day 8: Measure paw swelling", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Calculate % Inhibition of DTH", shape=note, fillcolor="#F1F3F4"]; "End" [label="End: In Vivo Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Sensitization"; "Sensitization" -> "Treatment"; "Treatment" -> "Challenge"; "Challenge" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; }

Figure 3: Workflow for the in vivo Delayed-Type Hypersensitivity (DTH) model.

Concluding Remarks and Future Directions

The protocols and mechanistic insights provided in this guide offer a robust framework for the investigation of this compound as a novel immunosuppressive agent. The strong rationale for its interaction with the AhR and PXR pathways, supported by data from structurally related compounds, provides a clear direction for further mechanistic studies.

Future research should focus on:

  • Directly confirming the binding and activation of AhR and PXR by this compound.

  • Investigating its effects on dendritic cell maturation and antigen presentation.

  • Evaluating its efficacy in more complex in vivo models of autoimmune disease or transplantation.

  • Exploring the structure-activity relationship of the this compound scaffold to optimize its immunosuppressive potency and pharmacokinetic properties.

By systematically applying the methodologies outlined herein, the scientific community can further elucidate the therapeutic potential of this promising class of indole-derived immunomodulators.

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 3-(1H-indol-3-yl)propanamide using High-Performance Liquid Chromatography (HPLC). A robust reversed-phase HPLC (RP-HPLC) method is detailed, offering a reliable starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices, from mobile phase selection to detector settings, is explained to ensure scientific integrity. Furthermore, this guide outlines a complete protocol for method validation, ensuring trustworthiness and adherence to rigorous analytical standards.

Introduction: The Significance of this compound Analysis

This compound, also known as indole-3-propionamide, is an indole derivative of significant interest in various fields of research. The indole nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, stability testing, and quality control in drug development and manufacturing. HPLC is a powerful and versatile technique ideally suited for the separation and quantification of such compounds.[3][4]

This application note presents a detailed RP-HPLC method as a strong starting point for the analysis of this compound. The method is designed for use with a C18 stationary phase and UV detection, common in most analytical laboratories.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem CID 351791[5]
Molecular Weight 188.23 g/mol PubChem CID 351791[5]
IUPAC Name This compoundPubChem CID 351791[5]
Synonyms Indole-3-propionamidePubChem CID 351791[5]
Melting Point 134-136 °CChemical Synthesis Database[6]
UV Absorbance Indole compounds typically exhibit strong absorbance around 280 nm.[7][8]General Knowledge

Proposed HPLC Method

The following method is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the moderately non-polar indole structure of the analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier for mass spectrometry compatibility and helps to protonate silanol groups on the stationary phase, reducing peak tailing.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity.
Gradient 10-90% B over 10 minutesA gradient elution is proposed to ensure efficient elution of the analyte and any potential impurities with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[11][12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[12]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 280 nmIndole-containing compounds exhibit a characteristic UV absorbance maximum around 280 nm.[7][8]
Sample and Standard Preparation

Standard Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Solution:

  • The sample preparation will be matrix-dependent. For drug formulations, dissolution in a suitable solvent followed by filtration through a 0.45 µm filter is typically sufficient.

  • For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Sample Matrix Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Protocol for Method Validation

To ensure the developed HPLC method is suitable for its intended purpose, a thorough validation should be performed. The following parameters should be assessed according to ICH guidelines.

Specificity

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the analyte.

  • Analyze a sample spiked with known related substances or degradation products (if available).

  • Assess for any interfering peaks at the retention time of this compound.

Linearity

Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.998.[13]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level. The recovery should typically be within 98-102%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision):

    • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD), which should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).[11]

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a sample under each of the modified conditions and assess the impact on retention time, peak shape, and quantification.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the reliable analysis of this compound. The detailed explanation of the method parameters and the comprehensive validation protocol are designed to empower researchers to implement and verify this analytical procedure in their own laboratories. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for a wide range of applications in scientific research and drug development.

References

Application Notes and Protocols for In Vitro Experimental Design Using 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-(1H-indol-3-yl)propanamide

This compound is a member of the indole family, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including the essential amino acid tryptophan and the neurohormone melatonin. The structural similarity of this compound to endogenous signaling molecules suggests its potential to interact with various cellular pathways, making it a compound of significant interest for drug discovery and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vitro experiments to explore the multifaceted biological activities of this intriguing molecule.

While direct experimental data on this compound is emerging, a strong rationale for its investigation is provided by its close structural analog, indole-3-propionic acid (IPA). IPA, a metabolite produced by the gut microbiota from tryptophan, has been shown to possess potent anti-inflammatory and neuroprotective properties.[1][2] This guide will leverage the established bioactivities of IPA to propose a strategic in vitro experimental design for this compound, focusing on its potential as a modulator of inflammatory and neuronal pathways. The following protocols are designed to be self-validating, providing a robust framework for elucidating the compound's mechanism of action and therapeutic potential.

Section 1: Foundational Assays - Determining Cytotoxicity and Optimal Concentration Range

Prior to investigating the specific biological activities of this compound, it is imperative to establish its cytotoxicity profile and determine a non-toxic working concentration range. This foundational step ensures that any observed effects in subsequent assays are not a consequence of cellular toxicity.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of relevant cell lines.

Causality of Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a rapid and reliable method to assess cytotoxicity.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.[3]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.9576.0%
1000.6048.0%

Section 2: Investigating Anti-Inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. The structural similarity of this compound to the known anti-inflammatory molecule IPA suggests its potential to modulate inflammatory pathways.[1][2] The following protocols are designed to investigate this potential.

Workflow for Anti-Inflammatory Investigation

G cluster_0 In Vitro Anti-Inflammatory Screening A RAW 264.7 Macrophages B LPS Stimulation A->B C Compound Treatment (this compound) B->C D COX-2 Inhibition Assay C->D E NF-κB Activation Assay C->E F Cytokine Profiling (ELISA) C->F

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol 2: Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine if this compound can inhibit the activity of COX-2, a key enzyme in the inflammatory cascade.

Causality of Experimental Choices: COX-2 is an inducible enzyme that synthesizes prostaglandins, which are pro-inflammatory mediators. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. A fluorometric or colorimetric assay provides a quantitative measure of enzyme activity.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or BPS Bioscience)

  • This compound

  • Positive control (e.g., Celecoxib)

  • 96-well plate (black or clear, depending on the kit)

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Follow the manufacturer's protocol for the specific COX-2 inhibitor screening kit.

  • Prepare serial dilutions of this compound and the positive control.

  • Add the enzyme, substrate, and test compounds to the wells of the 96-well plate as instructed.

  • Incubate the reaction for the recommended time.

  • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the IC₅₀ value.

Protocol 3: NF-κB Nuclear Translocation Assay

Objective: To investigate whether this compound can inhibit the activation of the NF-κB signaling pathway.

Causality of Experimental Choices: NF-κB is a master transcriptional regulator of inflammation. In resting cells, it is sequestered in the cytoplasm. Upon stimulation (e.g., with LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes. An immunofluorescence assay provides a visual and quantifiable measure of this translocation.

Materials:

  • RAW 264.7 macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on coverslips in a 24-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against NF-κB p65.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal. A decrease in this ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.

Section 3: Exploring Neuroprotective and Neuronal Modulatory Effects

The indole nucleus is a common feature in many neuroactive compounds. Given the neuroprotective effects of the related molecule IPA, it is plausible that this compound may also possess neurotrophic or neuroprotective properties.

Signaling Pathway for Melatonin Receptor Activation

G cluster_1 MT1/MT2 Receptor Signaling A This compound (Agonist) B MT1/MT2 Receptor (Gi-coupled GPCR) A->B C Gi Protein Activation B->C D Adenylyl Cyclase Inhibition C->D Inhibits E Decreased cAMP D->E

Caption: Proposed signaling cascade for this compound via melatonin receptors.

Protocol 4: Melatonin Receptor (MT1/MT2) Binding and Functional Assays

Objective: To determine if this compound binds to and activates melatonin receptors.

Causality of Experimental Choices: Melatonin receptors are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms and have neuroprotective roles. A radioligand binding assay can determine the affinity of the compound for the receptors. A subsequent functional assay, such as a cAMP assay, can determine if the compound acts as an agonist or antagonist. Melatonin receptors typically couple to Gi proteins, leading to a decrease in intracellular cAMP upon activation.

Part A: Radioligand Binding Assay

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • Radioligand (e.g., [³H]-melatonin)

  • This compound

  • Scintillation counter

Procedure:

  • Perform a competitive binding assay by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of this compound for each receptor subtype.

Part B: cAMP Functional Assay

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • Melatonin (as a positive control)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a 96- or 384-well plate.

  • Pre-treat the cells with varying concentrations of this compound or melatonin.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gi-coupled melatonin receptors. Determine the EC₅₀ value.

Protocol 5: Neurite Outgrowth Assay in SH-SY5Y Cells

Objective: To assess the effect of this compound on neuronal differentiation and neurite extension.

Causality of Experimental Choices: Neurite outgrowth is a critical process in neuronal development and regeneration. The SH-SY5Y neuroblastoma cell line is a well-established model that can be differentiated into a neuronal phenotype, making it suitable for studying factors that influence neurite extension. High-content imaging allows for the automated and unbiased quantification of neurite length and branching.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

  • This compound

  • Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF) as a positive control

  • 96-well imaging plates

  • High-content imaging system

Procedure:

  • Seed SH-SY5Y cells in 96-well imaging plates.

  • Differentiate the cells by treating them with differentiation medium for 3-5 days.

  • Treat the differentiated cells with various non-toxic concentrations of this compound or the positive control.

  • Incubate for 48-72 hours.

  • Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI).

  • Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

Data Presentation:

TreatmentAverage Neurite Length (µm/neuron)Number of Neurites per Neuron
Vehicle Control50.2 ± 5.12.1 ± 0.3
This compound (1 µM)75.8 ± 6.33.5 ± 0.4
This compound (10 µM)98.4 ± 8.24.2 ± 0.5
Positive Control (NGF)110.5 ± 9.54.8 ± 0.6

Conclusion

The in vitro experimental designs detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and neuro-modulatory effects, researchers can gain valuable insights into its mechanism of action and therapeutic promise. The strong scientific rationale, based on the known activities of its structural analog indole-3-propionic acid, supports the hypothesis that this compound is a promising candidate for further investigation in the fields of inflammation and neurodegenerative diseases.

References

Application Notes & Protocols: 3-(1H-indol-3-yl)propanamide as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry and natural product synthesis, renowned for its prevalence in biologically active compounds.[1][2] 3-(1H-indol-3-yl)propanamide, a derivative of the amino acid tryptophan, serves as a highly versatile and accessible starting material for the construction of intricate molecular architectures. Its inherent structure, featuring a nucleophilic indole ring and a modifiable propanamide side chain, provides a strategic entry point into diverse heterocyclic systems. This guide delineates the core synthetic applications of this compound, with a primary focus on the celebrated Pictet-Spengler reaction for the synthesis of β-carbolines. We provide expert insights into reaction mechanisms, detailed experimental protocols, and applications in the synthesis of pharmacologically relevant molecules.

Introduction: The Strategic Value of this compound

This compound (also known as Indole-3-propionamide) is a key building block derived from the essential amino acid tryptophan.[3] Its structure is fundamentally that of tryptamine with a terminal amide group, making it an ideal substrate for cyclization reactions that form the basis of many complex alkaloids and synthetic drugs. The indole ring's high electron density, particularly at the C2 and C3 positions, makes it an excellent nucleophile for intramolecular reactions, a feature exploited in many synthetic strategies.[4]

The primary utility of this precursor lies in its ability to undergo annulation reactions to form fused ring systems. The most significant of these is the Pictet-Spengler reaction, which provides efficient access to the tetrahydro-β-carboline core.[5][6] This scaffold is present in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, antimalarial, and immunosuppressive properties.[7][8][9]

Physicochemical Properties:

Property Value Reference
CAS Number 5814-93-7 [10]
Molecular Formula C₁₁H₁₂N₂O [3]
Molecular Weight 188.23 g/mol [3]

| Melting Point | 134-136 °C |[10] |

Core Application: The Pictet-Spengler Reaction for β-Carboline Synthesis

The Pictet-Spengler reaction, discovered in 1911, is the cornerstone transformation utilizing tryptamine derivatives like this compound.[6] It involves the condensation of the β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[5][6]

Causality of the Mechanism

The reaction's success is predicated on a logical sequence of electronic events. The driving force is the generation of a highly electrophilic iminium ion, which is susceptible to attack by the nucleophilic indole ring.[6]

  • Step 1: Imine/Iminium Ion Formation: The primary amine of the tryptamine derivative condenses with a carbonyl compound (aldehyde or ketone). In the presence of an acid catalyst, the resulting imine is protonated to form a highly reactive iminium ion. This step is critical, as the imine itself is often not electrophilic enough to induce ring closure.[6]

  • Step 2: Intramolecular Cyclization: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular electrophilic aromatic substitution forges the new carbon-carbon bond, creating a spirocyclic intermediate.[6]

  • Step 3: Rearrangement & Deprotonation: A subsequent rearrangement and deprotonation/re-aromatization of the indole system yields the final, stable tetrahydro-β-carboline product.

PictetSpengler Pictet-Spengler Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Tryptamine This compound Iminium Iminium Ion Tryptamine->Iminium + R-CHO, H⁺ - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & Deprotonation

Caption: General mechanism of the Pictet-Spengler reaction.

Protocol: Synthesis of a 1-Substituted Tetrahydro-β-carboline

This protocol is a generalized procedure and may require optimization based on the specific aldehyde and desired product. It is adapted from standard methodologies reported in the literature.[5][11]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)[12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 10-15 mL per mmol of substrate).

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.1 eq) to the stirred solution at room temperature. Causality Note: The acid is essential for catalyzing the formation of the reactive iminium ion intermediate.[6]

  • Aldehyde Addition: Add the aldehyde (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the aldehyde). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[11]

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline product.

Summary of Reaction Conditions

The choice of catalyst and solvent can significantly impact reaction efficiency and yield.

Aldehyde/KetoneCatalystSolventTemperatureYieldReference
Various Aromatic AldehydesAcetic AcidAcetic Acid80 °C>80%[4]
PiperonalInorganic AcidVariousNot specifiedNot specified[13]
Phenylglyoxal DerivativesNot specifiedNot specifiedNot specifiedModerate[14]
General AldehydesTFA / HClDCM / TolueneRT to RefluxGood to Excellent[5][11]

Applications in Drug Discovery and Complex Synthesis

The true power of this compound as a precursor is realized in its application to the synthesis of biologically active molecules. The resulting β-carboline and related indole structures are privileged scaffolds in medicinal chemistry.[2][7]

Immunosuppressive Agents

Research has demonstrated that N-aryl-3-(indol-3-yl)propanamides, synthesized from the parent compound, exhibit potent immunosuppressive activities.[8][9] For example, the synthesis of 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide resulted in a compound with significant inhibitory activity in both in vitro murine splenocyte proliferation assays and in vivo delayed-type hypersensitivity models in mice.[8] This highlights how modifications to both the indole nitrogen and the terminal amide can be used to tune biological activity.

Antimicrobial and Antitubercular Agents

By strategically coupling two indole moieties, researchers have synthesized novel (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives.[1][15] These complex molecules were evaluated for their antimicrobial and antitubercular activities, with some compounds showing promising results against Mycobacterium tuberculosis H37Rv strain.[15] This approach demonstrates the utility of the propanamide as a linker to construct larger, more complex molecules with potential therapeutic applications.

General Synthetic Workflow

The path from the simple precursor to a complex, functional molecule often follows a clear, multi-step workflow. The initial Pictet-Spengler cyclization creates the core scaffold, which can then be further functionalized.

Caption: Synthetic workflow from precursor to complex molecule.

Conclusion

This compound is a powerful and cost-effective precursor for the synthesis of complex, high-value molecules. Its utility is most prominently displayed in the Pictet-Spengler reaction, which provides a direct and efficient route to the pharmacologically significant β-carboline framework. The protocols and mechanistic insights provided herein offer a robust foundation for researchers in organic synthesis, medicinal chemistry, and drug development to leverage this versatile building block in the creation of novel chemical entities with potential therapeutic applications.

References

Comprehensive Cytotoxicity Profiling of 3-(1H-indol-3-yl)propanamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This application note provides a comprehensive framework for evaluating the cytotoxic potential of a specific indole derivative, 3-(1H-indol-3-yl)propanamide. While related structures have been explored for various therapeutic properties, including antimicrobial and immunosuppressive activities, a detailed cytotoxic profile of this parent compound is essential for any future development.[2][3][4][5] We present a multi-assay strategy designed for researchers in drug discovery and toxicology to generate a robust and nuanced understanding of the compound's effects on cell health. This guide details protocols for assessing cell viability via metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Caspase-Glo® 3/7 and Annexin V/PI assays), ensuring a thorough and reliable characterization of compound-induced cytotoxicity.

Introduction: The Rationale for a Multi-Parametric Approach

Evaluating the cytotoxic effect of a novel compound is a critical initial step in the drug discovery pipeline. A single assay, while useful, provides only one perspective on a complex biological process. A compound might, for example, inhibit proliferation without causing immediate cell death, or it might induce programmed cell death (apoptosis) rather than membrane rupture (necrosis). Therefore, a multi-parametric approach is essential for a comprehensive understanding.

This guide employs a suite of three distinct assay types to build a detailed cytotoxicity profile for this compound:

Assay Type Principle Cellular Health Parameter Measured Primary Mode of Death Indicated
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[6]Metabolic Activity & ViabilityGeneral Cytotoxicity/Cytostatic Effects
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells.[7]Plasma Membrane IntegrityNecrosis
Apoptosis Assays Detection of key apoptotic markers like caspase activation or phosphatidylserine exposure.[8][9]Programmed Cell Death PathwaysApoptosis

By combining these methods, researchers can not only quantify the potency of the compound (e.g., by determining an IC50 value) but also elucidate the primary mechanism of cell death.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Select & Culture Cell Lines (e.g., HeLa, HEK293) Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Seeding Treatment Treat Cells with Compound (24-72h Incubation) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assays (Caspase, Annexin V) Treatment->Apoptosis Data_Acq Data Acquisition (Spectrophotometer, Luminometer, Flow Cytometer) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq IC50 IC50 Calculation & Dose-Response Curves Data_Acq->IC50 Mechanism Mechanism of Death (Apoptosis vs. Necrosis) IC50->Mechanism

Caption: Overall workflow for cytotoxicity profiling.

Assay Protocol: Cell Viability via MTT Assay

This assay provides a quantitative measure of metabolically active cells, which is often used as a proxy for cell viability.[6]

2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble crystals are then dissolved, and the absorbance is measured spectrophotometrically.[11]

2.2. Materials and Reagents

  • Human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (capable of reading absorbance at ~570 nm)

2.3. Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Rationale: This concentration is sufficient for the enzymatic reaction without being toxic to the cells during the incubation period.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

2.4. Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Assay Protocol: Membrane Integrity via LDH Release Assay

This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

3.1. Principle

LDH is a stable cytosolic enzyme that is present in all cell types.[7] When the plasma membrane is compromised—a hallmark of necrosis—LDH is rapidly released into the surrounding culture medium.[7] The assay measures the activity of this released LDH by coupling the LDH-catalyzed conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, which directly correlates with the number of lysed cells.

3.2. Materials and Reagents

  • Cell cultures treated as described in the MTT protocol (Section 2.3, steps 1-4).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution).

  • Lysis Buffer (often 10X, provided in the kit) to generate a maximum LDH release control.

  • Stop Solution (if required by the kit).

  • Microplate reader (capable of reading absorbance at ~490 nm).

3.3. Step-by-Step Protocol

  • Prepare Controls:

    • Maximum LDH Release: In a set of wells containing untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release: Use untreated cells to measure the baseline level of LDH release.

    • Vehicle Control: Use cells treated with the vehicle (e.g., DMSO).

    • Background Control: Use culture medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Rationale: This step pellets any detached, non-lysed cells, ensuring that the supernatant primarily contains LDH from lysed cells only.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the substrate, cofactor, and dye solutions.

  • Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction (Optional): If required, add 50 µL of Stop Solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

3.4. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

  • Plot % Cytotoxicity against compound concentration to determine the EC50 value.

Assay Protocols: Unveiling Apoptosis

Apoptosis is a controlled, programmed form of cell death characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[9][13]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, the key "executioner" caspases in the apoptotic pathway.

4.1.1. Principle

The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin. Luciferase then uses this aminoluciferin to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity present.[8][14] The "add-mix-measure" format makes it ideal for high-throughput screening.[8]

4.1.2. Materials and Reagents

  • Cell cultures treated in white-walled, opaque 96-well plates.

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent), containing lyophilized substrate and buffer.

  • Luminometer for plate reading.

4.1.3. Step-by-Step Protocol

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[15][16]

  • Equilibrate Plate: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Mix and Incubate: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Rationale: This single addition step lyses the cells and allows the caspase enzyme to cleave the substrate, initiating the luminescent reaction.

  • Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

4.1.4. Data Analysis

  • Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • Plot the fold change against the compound concentration.

Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

4.2.1. Principle

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V, a protein with a high affinity for PS.[9][13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

  • Healthy Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells (primarily): Annexin V-negative / PI-positive

G cluster_legend Legend PS Phosphatidylserine (PS) AV Annexin V-FITC PI Propidium Iodide (PI) Healthy Healthy Cell Intact Membrane PS on Inner Leaflet Annexin V-Negative PI-Negative EarlyApop Early Apoptotic Cell Intact Membrane PS on Outer Leaflet Annexin V-Positive PI-Negative Healthy->EarlyApop Apoptotic Stimulus Necrotic Primary Necrotic Cell Compromised Membrane PS on Inner Leaflet Annexin V-Negative PI-Positive Healthy->Necrotic Severe Insult LateApop Late Apoptotic / Necrotic Cell Compromised Membrane PS on Outer Leaflet Annexin V-Positive PI-Positive EarlyApop->LateApop Loss of Membrane Integrity

References

Application Notes and Protocols: Characterization of Novel 3-(1H-indol-3-yl)propanamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-2a_-2a_output>

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide to the essential techniques for characterizing novel 3-(1H-indol-3-yl)propanamide analogues. It offers detailed protocols and expert insights into the physicochemical and biological evaluation of these compounds, ensuring scientific rigor and reproducibility in drug discovery and development.

Introduction: The Significance of this compound Analogues

The this compound framework is a key pharmacophore found in a variety of biologically active molecules.[4] These compounds are recognized as "privileged structures" due to their ability to interact with multiple biological targets.[4] The synthesis and characterization of novel analogues in this class are driven by the quest for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[2][5] This guide outlines a systematic approach to elucidating the structural and functional properties of these promising compounds.

Physicochemical Characterization: Establishing Identity, Purity, and Structure

A thorough physicochemical characterization is the foundational step in the evaluation of any novel chemical entity. This process not only confirms the identity and purity of the synthesized compound but also provides critical insights into its three-dimensional structure, which is intrinsically linked to its biological activity.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of small molecules.[6] For indole derivatives, reversed-phase HPLC is a commonly employed technique.[6][7]

Protocol 1: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of a novel this compound analogue and to identify the presence of any impurities.

Rationale: This method separates compounds based on their hydrophobicity. The choice of a C18 column is standard for non-polar to moderately polar compounds like many indole derivatives.[6] The gradient elution allows for the separation of compounds with a range of polarities.

Materials:

  • HPLC-grade acetonitrile (ACN)[8]

  • HPLC-grade water[8]

  • Formic acid (LC-MS grade)[8]

  • Reference standard of the analogue (if available)

  • Synthesized compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.[8]

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 280 nm (or a wavelength determined by UV-Vis spectral analysis)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

Data Analysis:

  • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks detected.

Expected Results: A successful analysis will show a major peak corresponding to the target compound with minimal impurity peaks. The retention time of the main peak should be consistent across multiple injections.

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound and for identifying potential impurities.[9][10] Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful method for separating and identifying components in a mixture.[10][11]

Protocol 2: LC-MS for Molecular Weight Determination

Objective: To confirm the molecular weight of the novel analogue and to identify the mass of any co-eluting impurities.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many pharmaceutical compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of the molecule and its fragments.[11]

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • LC Conditions: Utilize the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

Data Analysis:

  • Identify the [M+H]⁺ (or other adducts like [M+Na]⁺) peak in the mass spectrum corresponding to the expected molecular weight of the target compound.

  • Analyze the mass spectra of any impurity peaks to gain information about their potential structures.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13][14] Both ¹H NMR and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[14]

Protocol 3: ¹H and ¹³C NMR for Structural Confirmation

Objective: To confirm the chemical structure of the novel this compound analogue.

Rationale: The chemical shifts, integration, and coupling patterns in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons.[13][15] The chemical shifts in a ¹³C NMR spectrum reveal the different types of carbon atoms present in the molecule.[14]

Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Synthesized compound

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more complex structures, consider 2D NMR experiments like COSY, HSQC, and HMBC to establish detailed connectivity.[16]

Data Analysis:

  • ¹H NMR:

    • Chemical Shift (δ): Correlate the chemical shifts of the protons to their expected electronic environments (e.g., aromatic, aliphatic, NH).[13]

    • Integration: Determine the relative number of protons for each signal.

    • Multiplicity (Splitting Pattern): Analyze the splitting patterns to determine the number of neighboring protons.

  • ¹³C NMR:

    • Identify the number of unique carbon signals, which should correspond to the number of non-equivalent carbon atoms in the proposed structure.[14]

Data Presentation:

Technique Parameter Purpose
HPLC Retention Time, Peak AreaPurity assessment, Quantification
LC-MS m/z RatioMolecular weight confirmation, Impurity identification
¹H NMR Chemical Shift, Integration, MultiplicityStructural elucidation (proton environment)
¹³C NMR Chemical ShiftStructural elucidation (carbon framework)

Biological Characterization: Assessing Therapeutic Potential

Once the identity, purity, and structure of the novel analogue have been established, the next critical phase is to evaluate its biological activity. For compounds with potential anticancer applications, a series of in vitro assays are typically performed to assess their effects on cancer cells.[17][18]

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[19] The MTT and MTS assays are widely used colorimetric methods for this purpose.[19][20][21]

Protocol 4: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of the novel analogue on the viability of a cancer cell line.

Rationale: This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19][20]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Novel this compound analogue

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel analogue for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[22] Western blotting for key apoptotic markers is a common method to investigate the induction of apoptosis.[22][23]

Protocol 5: Western Blot for Apoptosis Markers

Objective: To determine if the novel analogue induces apoptosis in cancer cells by detecting the cleavage of key apoptotic proteins.

Rationale: The activation of caspases, particularly executioner caspases like caspase-3, is a hallmark of apoptosis.[23] Caspase-3 activation leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP).[23] Detecting the cleaved forms of caspase-3 and PARP by Western blot provides strong evidence of apoptosis.

Materials:

  • Cancer cell line

  • Novel this compound analogue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[24]

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[24]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody[24]

  • Enhanced chemiluminescence (ECL) substrate[24]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the novel analogue at its IC₅₀ concentration for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.[24][25]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane, separate by SDS-PAGE, and transfer to a membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[24]

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the protein bands using an ECL substrate.[24]

Data Analysis:

  • Analyze the band intensities for cleaved caspase-3 and cleaved PARP. An increase in these cleaved forms in treated cells compared to control cells indicates the induction of apoptosis.

  • Use β-actin as a loading control to ensure equal protein loading across all lanes.

Experimental Workflow Visualization

G cluster_physchem Physicochemical Characterization cluster_bio Biological Characterization synthesis Synthesis of Analogue hplc Purity Assessment (HPLC) synthesis->hplc Purity Check ms Molecular Weight Confirmation (LC-MS) hplc->ms Purity >95% nmr Structural Elucidation (NMR) ms->nmr Correct Mass viability Cell Viability Assay (MTT) nmr->viability Confirmed Structure apoptosis Apoptosis Assay (Western Blot) viability->apoptosis Determine IC50 further_assays Further Mechanistic Studies apoptosis->further_assays Confirm Apoptotic Pathway

Caption: Workflow for the characterization of novel analogues.

Preliminary Pharmacokinetic Profiling

Understanding the pharmacokinetic properties of a novel compound is crucial for its development as a drug.[26] In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models can provide early insights into a compound's potential drug-like properties.[27][28]

In Silico ADME Prediction

Various computational tools can predict key pharmacokinetic parameters based on the chemical structure of the compound. These predictions can help in prioritizing compounds for further experimental evaluation.

Key Predicted Parameters:

  • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[28]

  • Aqueous Solubility: Predicts the solubility of the compound in water.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB.[28]

  • CYP450 Inhibition: Predicts potential interactions with major drug-metabolizing enzymes.[28]

In Vitro Metabolic Stability

An in vitro metabolic stability assay using liver microsomes can provide an early indication of how quickly a compound is metabolized.

Signaling Pathway Visualization

G Compound Novel Analogue Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Potential intrinsic apoptotic signaling pathway.

Conclusion and Future Directions

The systematic characterization of novel this compound analogues using the techniques and protocols outlined in this guide is essential for advancing promising candidates through the drug discovery pipeline. The data generated from these studies provide a comprehensive understanding of the compound's identity, purity, structure, and biological activity, forming the basis for further preclinical and clinical development. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising analogues, as well as conducting in vivo efficacy and safety studies.

References

Application Notes and Protocols for 3-(1H-indol-3-yl)propanamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct research on the agricultural applications of 3-(1H-indol-3-yl)propanamide is not extensively documented in publicly available literature. The following application notes and protocols are constructed based on the structural analogy of this compound to the natural plant hormone auxin (indole-3-acetic acid, IAA) and other auxin-like molecules. The proposed bioactivity and experimental designs are therefore hypothetical and intended to serve as a scientific guide for researchers initiating studies on this compound.

Introduction: The Auxin-Like Potential of this compound

This compound is an indole derivative that shares a striking structural resemblance to indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants. Auxins are a class of phytohormones that play a central role in virtually every aspect of plant growth and development, including cell elongation and division, root initiation, apical dominance, and responses to environmental cues.[1][2][3] This structural similarity forms a strong scientific basis for hypothesizing that this compound may exhibit auxin-like activity.

While much of the existing research on this compound and its derivatives has focused on their synthesis and potential therapeutic applications in medicine, such as immunosuppressive and antimicrobial agents, its role in agriculture remains a nascent field of investigation. These application notes aim to bridge this gap by providing a comprehensive theoretical framework and detailed experimental protocols for evaluating the auxin-like properties of this compound in the context of agricultural research. The protocols are primarily based on well-established bioassays using the model plant Arabidopsis thaliana.

Hypothesized Mechanism of Action: Mimicking the Auxin Signaling Cascade

It is postulated that this compound, acting as an auxin analog, can bind to the auxin co-receptor complex, thereby triggering the downstream signaling cascade that ultimately alters gene expression and mediates physiological responses. The core of this pathway involves the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors.[4][5][6]

In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When an auxin, or a mimic like this compound, is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[3][7] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, leading to the characteristic auxin-mediated responses such as cell elongation and root development.[7][8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Hypothesized Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF E3 Ligase TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (Promoter Region) ARF->ARE Binds to SCF->Aux_IAA Ubiquitinates Gene_Expression Changes in Gene Expression ARE->Gene_Expression Response Physiological Response (e.g., Root Growth) Gene_Expression->Response

Caption: Hypothesized auxin signaling pathway for this compound.

Experimental Protocols: Screening for Auxin-Like Activity

The following protocols are designed to assess the auxin-like activity of this compound using Arabidopsis thaliana as the model system.

Protocol 1: Arabidopsis Seed Germination Assay

Objective: To determine the effect of this compound on seed germination, as auxins can influence this process, often in interaction with other hormones like abscisic acid (ABA).[9][10][11]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Murashige and Skoog (MS) medium, 1/2 strength, with 0.8% agar

  • Sterile petri dishes (90 mm)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with 0.05% Tween-20)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Media: Prepare 1/2 MS agar medium and autoclave. While the medium is cooling (to approx. 50-60°C), add the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a control plate with an equivalent amount of DMSO. Pour the media into sterile petri dishes.

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse 4-5 times with sterile water.

  • Plating: Aseptically sow the sterilized seeds onto the prepared media plates.

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.[9][11]

  • Incubation: Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.[9][11]

  • Data Collection: Score seed germination daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.[9]

  • Analysis: Calculate the germination percentage for each concentration and time point.

Protocol 2: Primary Root Elongation Assay

Objective: To assess the effect of this compound on primary root growth. High concentrations of auxin are known to inhibit primary root elongation.[12][13]

Materials:

  • Arabidopsis thaliana seeds

  • This compound

  • DMSO

  • 1/2 MS medium with 1% sucrose and 0.8% agar

  • Square petri dishes (100x100 mm)

  • Growth chamber

Procedure:

  • Seedling Preparation: Germinate sterilized Arabidopsis seeds on control 1/2 MS plates vertically for 4-5 days until the primary root is approximately 1-2 cm long.

  • Prepare Treatment Plates: Prepare 1/2 MS agar plates containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control.

  • Transfer Seedlings: Carefully transfer the seedlings to the treatment plates, placing them vertically. Mark the position of the root tip at the time of transfer.

  • Incubation: Incubate the plates vertically in the growth chamber for 3-5 days.

  • Data Collection: Measure the length of new root growth from the initial mark to the new root tip.

  • Analysis: Compare the root elongation in the presence of the compound to the control.

Protocol 3: Lateral and Adventitious Root Formation Assay

Objective: To evaluate the ability of this compound to promote the formation of lateral and adventitious roots, a hallmark of auxin activity.[8][12][14]

Materials:

  • 5-7 day old Arabidopsis seedlings grown on control media

  • Media and compound preparation as in Protocol 2

Procedure:

  • Transfer Seedlings: Transfer 5-7 day old seedlings to square petri dishes containing 1/2 MS medium supplemented with different concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a DMSO control.

  • Incubation: Place the plates vertically in a growth chamber for 7-10 days.

  • Data Collection: Using a stereomicroscope, count the number of emerged lateral roots along the primary root. For adventitious roots, observe their formation from the hypocotyl.

  • Analysis: Plot the number of lateral/adventitious roots against the concentration of the compound.

Protocol 4: Callus Induction from Leaf Explants

Objective: To test the ability of this compound, in combination with a cytokinin, to induce callus formation from leaf explants.[1][4][13]

Materials:

  • Rosette leaves from 3-4 week old Arabidopsis plants

  • Callus Induction Medium (CIM): MS medium with 3% sucrose, 0.8% agar, and a cytokinin (e.g., 0.1 mg/L kinetin).

  • This compound

  • Sterile scalpel and forceps

Procedure:

  • Prepare CIM: Prepare CIM and supplement with various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/L).

  • Explant Preparation: Excise healthy rosette leaves and surface sterilize them. Cut the leaves into small segments (explants) of approximately 5x5 mm.

  • Plating: Place the leaf explants onto the CIM plates with the adaxial side in contact with the medium.

  • Incubation: Seal the plates and incubate in the dark at 22°C for 2-4 weeks.

  • Data Collection: Observe the formation of callus from the cut edges of the explants. The fresh weight of the callus can be measured as a quantitative parameter.

  • Analysis: Compare the degree of callus formation and fresh weight across the different concentrations.

Caption: General experimental workflow for screening auxin-like activity.

Data Presentation and Interpretation

Quantitative data from the proposed bioassays should be tabulated for clear comparison. Below are examples of how data could be presented.

Table 1: Hypothetical Effect of this compound on Arabidopsis Seed Germination

Concentration (µM)Germination Rate at Day 3 (%)
0 (Control)95 ± 3
0.194 ± 4
1.090 ± 5
5.075 ± 6
10.060 ± 7

Data are presented as mean ± standard error.

Table 2: Hypothetical Effect of this compound on Arabidopsis Primary Root Elongation

Concentration (µM)Root Growth in 5 Days (mm)
0 (Control)25 ± 2.1
0.0123 ± 1.9
0.115 ± 1.5
1.08 ± 1.1
10.02 ± 0.5

Data are presented as mean ± standard error.

Table 3: Hypothetical Effect of this compound on Arabidopsis Lateral Root Formation

Concentration (µM)Number of Lateral Roots per cm
0 (Control)5 ± 1
0.0112 ± 2
0.125 ± 3
1.018 ± 2

Data are presented as mean ± standard error.

Potential Agricultural Applications

Based on the anticipated auxin-like activities, this compound could have several potential applications in agriculture:

  • Rooting Agent: It could be used to promote adventitious root formation in cuttings for vegetative propagation of horticultural and ornamental plants.[10]

  • Seedling Vigor: Application during seed treatment or early seedling stage may enhance root system development, leading to improved nutrient and water uptake.

  • Fruit Set and Development: In some crops, auxins are used to promote fruit set and development, and to produce parthenocarpic (seedless) fruits.[15]

  • Tissue Culture: It could serve as an alternative auxin source in plant tissue culture media for callus induction and organogenesis.

Further research would be necessary to optimize concentrations, application methods, and to evaluate its efficacy and safety in different crop species and environmental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(1H-indol-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable indole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on your synthesis, this could include indole-3-propionic acid, the activating agent (e.g., carbodiimides, thionyl chloride), or the ammonia source.

  • Byproducts from the Amidation Reaction: For instance, if using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), the corresponding urea byproduct (dicyclohexylurea) will be a major impurity.

  • Hydrolysis Product: The primary degradation product is typically indole-3-propionic acid, formed by the hydrolysis of the amide bond. This can occur during aqueous work-up or if the reaction/purification conditions are not anhydrous.[1][2]

  • Polymerization/Degradation of the Indole Ring: The indole nucleus can be sensitive to strongly acidic conditions, potentially leading to dimerization or polymerization, especially at elevated temperatures.[3]

Q2: My crude product is an oil/waxy solid and not the expected crystalline solid. What could be the issue?

A2: An oily or waxy product often indicates the presence of significant impurities that are depressing the melting point of your desired compound. The presence of unreacted starting materials or byproducts can act as a eutectic mixture. It is also possible that residual solvent is trapped in your crude material. Before proceeding with a more complex purification, ensure your product is thoroughly dried under high vacuum. If the issue persists, it is a strong indicator that a robust purification step like column chromatography is necessary.

Q3: Is this compound stable to standard purification techniques?

A3: Generally, this compound is stable under standard purification conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent hydrolysis of the amide bond and potential degradation of the indole ring.[1][4] The indole ring itself is not strongly basic, but it can be protonated by strong acids, which can lead to instability.[5]

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Workflow 1: Recrystallization

Recrystallization is often the most straightforward method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Troubleshooting Recrystallization:

Problem Potential Cause Troubleshooting Steps & Rationale
Product does not dissolve in hot solvent. Incorrect solvent choice (too non-polar).Gradually add a more polar co-solvent (e.g., a few drops of methanol to ethyl acetate) until the solid dissolves. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the impure compound. The compound is precipitating too quickly.1. Add more solvent: This will lower the saturation point and may prevent oiling out. 2. Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of a crystalline lattice. 3. Try a lower boiling point solvent system.
Poor recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent.1. Reduce the initial volume of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the solution to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility. 3. Concentrate the mother liquor: If a significant amount of product remains in the filtrate, you can reduce the solvent volume by rotary evaporation and attempt a second recrystallization.
Product purity does not improve significantly. The impurities have similar solubility profiles to the product. The cooling was too rapid, trapping impurities.1. Try a different solvent system: Experiment with various solvent polarities. Good starting points for indole derivatives include ethyl acetate/hexanes, methanol/water, or acetone/water.[6] 2. Perform a hot filtration: If insoluble impurities are present, quickly filter the hot solution before allowing it to cool. 3. Ensure slow cooling: As mentioned above, slow cooling is critical for selective crystallization.

Recommended Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethyl acetate, acetone, methanol, and water). A good candidate will show poor solubility at room temperature but complete dissolution upon heating. A methanol/water or ethyl acetate/hexane mixture is often a good starting point.[7]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat gently until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under high vacuum.

Workflow 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. The choice of stationary phase and mobile phase is critical for a successful separation.

Troubleshooting Flash Column Chromatography:

Problem Potential Cause Troubleshooting Steps & Rationale
Poor separation of product and impurities. Inappropriate mobile phase polarity. Column overloading.1. Optimize the mobile phase using TLC: Aim for an Rf value of 0.2-0.3 for your product in the chosen solvent system. A common mobile phase for indole derivatives is a gradient of ethyl acetate in hexanes.[5] 2. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A small amount of methanol (1-5%) can be added to the mobile phase to elute highly polar compounds.
Product streaks on the TLC plate and elutes over many fractions. The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly important for compounds with basic nitrogen atoms, though the indole nitrogen is not strongly basic.
Product appears to be degrading on the column. The indole ring is sensitive to the acidic nature of the silica gel.1. Use deactivated silica gel: Flush the column with the mobile phase containing a small amount of triethylamine before loading your sample. 2. Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. 3. Work quickly: Do not let the sample sit on the column for an extended period.

Recommended Flash Column Chromatography Protocol:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.25 for this compound.[8]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 20% ethyl acetate in hexanes to 50% or higher). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow:

Purification_Workflow cluster_start Crude this compound cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome start Crude Product TLC_analysis TLC Analysis start->TLC_analysis Assess purity and a number of components Recrystallization Recrystallization TLC_analysis->Recrystallization Few impurities, crystalline solid Column_Chromatography Column Chromatography TLC_analysis->Column_Chromatography Multiple impurities, oily/waxy solid Recrystallization->Column_Chromatography Unsuccessful Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Successful Further_Purification Requires Further Purification Column_Chromatography->Further_Purification Co-eluting impurities

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Synthesis of Indole-3-Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-3-propanamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflow. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section is structured to address specific issues you may encounter at different stages of your synthesis.

Starting Material and Indole Nucleus Stability

Question: I am observing decomposition of my indole-3-propanoic acid starting material or product. What are the likely causes and how can I mitigate this?

Answer: The indole nucleus, while aromatic, is susceptible to degradation under certain conditions, particularly strong acids, oxidizing agents, and sometimes light and air.[1]

  • Acid Sensitivity: Strong acidic conditions, often used in Fischer indole synthesis to create the indole core itself, can lead to polymerization or undesired side reactions if not carefully controlled.[2] During amide coupling, the use of excessively strong acid catalysts for activation can also pose a risk.

  • Oxidative Degradation: The electron-rich nature of the indole ring makes it prone to oxidation, which can occur upon exposure to air and light, often resulting in the formation of colored impurities.[1]

  • N-H Acidity and Reactivity: The indole N-H proton is weakly acidic and can be deprotonated by strong bases. This can lead to undesired N-alkylation or N-acylation side reactions if electrophiles are present.[2]

Troubleshooting & Optimization:

ParameterRecommendationRationale
pH Control Maintain a neutral or mildly acidic/basic environment whenever possible. Avoid prolonged exposure to strong acids or bases.Minimizes acid-catalyzed polymerization and base-induced side reactions.
Atmosphere Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires elevated temperatures or extended reaction times.Prevents air oxidation of the sensitive indole ring.
Light Exposure Protect your reaction and product from light by using amber glassware or covering the reaction vessel with aluminum foil.Reduces the likelihood of photochemical degradation.
Storage Store indole-3-propanoic acid and its derivatives in a cool, dark, and dry place, preferably under an inert atmosphere.Ensures long-term stability of your starting materials and products.

Workflow for Minimizing Indole Degradation:

Caption: Workflow for minimizing indole degradation.

Amide Coupling Reaction

Question: My amide coupling reaction between indole-3-propanoic acid and my amine is giving a low yield. What are the common pitfalls and how can I improve the conversion?

Answer: Low yields in amide coupling reactions are a frequent challenge. The key is to efficiently activate the carboxylic acid without causing side reactions.[1]

  • Inefficient Carboxylic Acid Activation: The carboxylate is a poor leaving group, so the carboxylic acid must be converted into a more reactive species. If the activating agent is not suitable for the specific substrates, the reaction will be sluggish.

  • Side Reactions of the Activated Species: The activated carboxylic acid intermediate can be unstable and may react with other nucleophiles in the reaction mixture or decompose before reacting with the amine.

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.[3]

  • Epimerization: If your amine or carboxylic acid contains a chiral center, harsh reaction conditions can lead to racemization.

Troubleshooting & Optimization:

A variety of coupling reagents are available, each with its own advantages and disadvantages.

Coupling ReagentCommon BaseAdvantagesDisadvantages
EDC/HOBt DIPEA, Et3NWater-soluble byproducts, mild conditions.HOBt has explosive properties when dry.
HATU/DIPEA DIPEAHigh reactivity, fast reaction times, low racemization.[1]Can be expensive, potential for side reactions with sensitive substrates.
DCC/DMAP (DMAP is a catalyst)Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often difficult to remove.
Isobutyl Chloroformate NMM, Et3NForms a mixed anhydride, good for sterically hindered substrates.Can be sensitive to moisture.

Experimental Protocol: General Procedure for EDC/HOBt Coupling

  • Dissolve indole-3-propanoic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship in Amide Coupling:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products I3PA Indole-3-propanoic Acid Activation Carboxylic Acid Activation I3PA->Activation Amine Amine NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->NucleophilicAttack deprotonates amine (if necessary) Activation->NucleophilicAttack Amide Indole-3-propanamide NucleophilicAttack->Amide Byproducts Byproducts NucleophilicAttack->Byproducts

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Indole-3-Propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the coupling reactions of Indole-3-propanoic acid (IPA). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond and ester formation with this versatile indole derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your syntheses.

Understanding the Substrate: The Unique Reactivity of Indole-3-Propanoic Acid

Indole-3-propanoic acid is more than just a simple carboxylic acid. The indole nucleus introduces specific chemical properties that must be considered to avoid common pitfalls. The electron-rich pyrrole ring and the acidic N-H proton create a delicate balance of reactivity that can lead to undesired side reactions if not properly managed. The primary challenges revolve around:

  • N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated under basic conditions, leading to competitive N-acylation.

  • Nucleophilicity of the Indole Ring: The indole ring itself is nucleophilic and can react with highly activated electrophiles, although this is less common under standard coupling conditions compared to N-acylation.

  • Solubility: IPA exhibits good solubility in polar aprotic solvents like DMF and DMSO, and alcohols, but has limited solubility in non-polar solvents such as hexanes.[1][2]

This guide will equip you with the knowledge to anticipate and control these factors, leading to successful and high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the coupling of Indole-3-Propanoic Acid.

Q1: My amide coupling reaction with Indole-3-Propanoic Acid is giving a low yield. What are the most likely causes?

Low yields in these reactions typically stem from a few common issues:

  • Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate is the rate-limiting step. If your coupling reagent is not efficient enough for your specific amine, the reaction will be sluggish. For sterically hindered or electron-deficient amines, a more potent activating agent may be necessary.[1]

  • Sub-optimal pH: Carbodiimide-based couplings (e.g., EDC/NHS) are highly pH-dependent. The activation step is most efficient at a pH of 4.5-6.0, while the subsequent amidation is favored at a pH of 7.2-8.5.[3] Running the entire reaction at a neutral pH can lead to a compromise in efficiency.

  • Competing Side Reactions: The formation of byproducts, such as the symmetrical anhydride of IPA or N-acylurea with EDC, can consume your starting material and reduce the yield of the desired amide.[1]

  • Moisture Contamination: Coupling reagents, especially carbodiimides, are sensitive to moisture. Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid.[4] Ensure all glassware is dry and use anhydrous solvents.

Q2: I am seeing a significant side product that I suspect is the N-acylated indole. How can I prevent this?

N-acylation is a classic side reaction when working with N-H containing indoles. Here’s how to minimize it:

  • Protect the Indole Nitrogen: The most robust solution is to protect the indole nitrogen prior to the coupling reaction. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[5] The choice of protecting group will depend on the stability of your molecule to the subsequent deprotection conditions.

  • Control of Basicity: The use of strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) is standard. However, an excessive amount of base can increase the concentration of the deprotonated indole, favoring N-acylation. Stoichiometric control of the base is crucial.

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU are generally very fast and can sometimes outcompete the rate of N-acylation. However, if N-acylation persists, N-protection is the most definitive strategy.

Q3: How do I choose the right coupling reagent for my specific reaction?

The selection of a coupling reagent is critical and depends on several factors, including the steric hindrance of your substrates, the potential for racemization if you are using chiral amines, and your budget.

Coupling Reagent Class Examples Strengths Weaknesses Best For
Carbodiimides EDC, DCC, DICCost-effective, readily available.Can lead to racemization, formation of insoluble urea byproducts (DCC), requires additives (HOBt, Oxyma) for high efficiency.[6]Routine synthesis, large-scale reactions where cost is a factor.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction rates, low racemization.[7]More expensive, can cause guanidinylation of the amine if used in excess, byproducts can be difficult to remove.[7][8]Difficult couplings, sterically hindered substrates, peptide synthesis.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, particularly effective for N-methylated amino acids.[7]Can be more expensive, phosphine oxide byproducts can be challenging to remove.Sterically demanding couplings, synthesis of cyclic peptides.

Q4: What is the best way to purify my final indole-3-propanoic acid amide or ester?

Purification strategies will depend on the polarity and stability of your product.

  • Aqueous Workup: A standard aqueous workup is essential for removing the bulk of water-soluble byproducts and excess reagents. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.[1]

  • Silica Gel Chromatography: This is the most common method for purifying indole derivatives. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective.[1]

  • Recrystallization: If your product is a stable solid, recrystallization can be a highly effective and scalable method for achieving high purity.

Troubleshooting Guide: Deeper Dive

This section provides more detailed solutions to persistent problems you might encounter.

Problem 1: Reaction Stalls or is Incomplete

Causality: An incomplete reaction is often due to the deactivation of the coupling reagent or the formation of a less reactive intermediate.

  • Anhydride Formation: If you pre-activate the carboxylic acid with a coupling reagent and a base for an extended period before adding the amine, a symmetric anhydride of indole-3-propanoic acid can form. This anhydride is often less reactive than the active ester, leading to a stalled reaction.[1]

    • Solution: Change the order of addition. Add the amine to the reaction mixture before or concurrently with the coupling reagent. This ensures the amine can trap the highly reactive activated intermediate as it is formed.

  • Steric Hindrance: If either your indole-3-propanoic acid derivative or your amine is highly sterically hindered, the coupling reaction can be extremely slow.

    • Solution:

      • Switch to a more powerful coupling reagent like HATU or PyBOP.[7]

      • Increase the reaction temperature. Be mindful that higher temperatures can also increase the rate of side reactions.

      • Increase the concentration of your reactants to favor the bimolecular reaction.

Problem 2: Difficulty Removing Byproducts

Causality: Different coupling reagents generate distinct byproducts, each with its own purification challenges.

  • Dicyclohexylurea (DCU) from DCC: DCU is notoriously insoluble in many common organic solvents, which can be advantageous as it often precipitates out. However, some DCU can remain in solution, making purification difficult.

    • Solution: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of DCU. Filter the reaction mixture before proceeding with the aqueous workup. If DCU persists, it can sometimes be removed by recrystallization from acetonitrile.

  • Tetramethylurea (TMU) from HATU/HBTU: TMU is a polar, water-soluble byproduct that can sometimes be difficult to remove completely with a standard aqueous workup, especially if your product is also polar.[8]

    • Solution: Perform multiple extractions with water or brine. If the product is not acid-sensitive, washing with dilute HCl can help to protonate any residual basic impurities, moving them to the aqueous layer. Careful column chromatography is often required to remove the final traces of TMU.

Problem 3: Racemization of Chiral Amines

Causality: The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, which can tautomerize and lead to racemization of the adjacent stereocenter in the amine upon coupling.

  • Solution:

    • Use Additives: When using carbodiimide coupling agents like EDC or DCC, the addition of HOBt (1-Hydroxybenzotriazole) or OxymaPure is crucial. These additives trap the reactive O-acylisourea intermediate to form a less reactive, more stable active ester, which is less prone to causing racemization.[6]

    • Choose the Right Reagent: Uronium/aminium and phosphonium salt reagents (HATU, PyBOP) were specifically developed to minimize racemization in peptide synthesis and are generally a better choice when working with chiral amines.[7][9]

    • Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA, as stronger bases can sometimes promote racemization.

Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for the most common coupling reactions involving Indole-3-Propanoic Acid.

Protocol 1: Amide Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for many applications.

Materials:

  • Indole-3-propanoic acid

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Indole-3-propanoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes at room temperature.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

This method is highly efficient and recommended for difficult couplings or with sensitive substrates.[10]

Materials:

  • Indole-3-propanoic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve Indole-3-propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. You should observe the formation of the activated ester.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Be aware that the byproduct tetramethylurea is water-soluble and should be removed during these washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying mechanisms and logical troubleshooting steps is key to mastering these reactions.

Mechanism of EDC/NHS Coupling

EDC_NHS_Mechanism IPA Indole-3-Propanoic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) IPA->Intermediate + EDC EDC EDC ActiveEster NHS/HOBt Active Ester (More Stable) Intermediate->ActiveEster + NHS Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Side Reaction NHS NHS / HOBt Product Amide (R-CONH-R') ActiveEster->Product + Amine Amine Amine (R'-NH2) Urea Isourea Byproduct

Caption: The two-step activation of a carboxylic acid using EDC and an additive like NHS or HOBt.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->CheckReagents CheckStoichiometry Verify Stoichiometry (1.1-1.2 eq Coupling Reagent) CheckReagents->CheckStoichiometry OptimizeConditions Optimize Reaction Conditions CheckStoichiometry->OptimizeConditions If reagents & stoichiometry are correct ChangeReagent Change Coupling Reagent (e.g., EDC to HATU) OptimizeConditions->ChangeReagent If still low yield Success Yield Improved OptimizeConditions->Success If yield improves ProtectIndole Consider N-Protection (Boc, Ts) ChangeReagent->ProtectIndole If side products persist ChangeReagent->Success If yield improves ProtectIndole->Success

References

Identifying and minimizing byproducts in 3-(1H-indol-3-yl)propanamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1H-indol-3-yl)propanamide Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this specific amide synthesis. We will move beyond simple procedural outlines to address the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most pressing issues first, from reaction failure and low yields to byproduct identification and purification.

Section 1: Critical Reaction Issues - Low Yield and Stalled Reactions

Question 1: My reaction yield is very low, or the reaction failed to proceed. What are the primary causes?

This is the most common challenge, typically rooted in one of three areas: improper activation of the carboxylic acid, neutralization of the nucleophile (ammonia), or suboptimal reaction conditions. The direct conversion of a carboxylic acid and ammonia is challenging because an initial acid-base reaction forms a thermodynamically stable and unreactive ammonium carboxylate salt.[1][2][3] Overcoming this requires either high heat to drive dehydration or, more commonly, the use of coupling reagents.[4][5]

Core Causality Analysis:

  • Formation of Ammonium Salt: Indole-3-propionic acid reacts with ammonia in an acid-base neutralization to form ammonium 3-(1H-indol-3-yl)propanoate.[1][2] This salt is resistant to nucleophilic attack at the carboxylate carbon. High temperatures (often >150 °C) are required to dehydrate this salt to the amide, a process which can itself lead to byproduct formation.[5][6]

  • Incomplete Carboxylic Acid Activation: When using coupling reagents (e.g., DCC, EDC, HATU), the carboxylic acid must first be converted into a highly reactive intermediate (like an O-acylisourea for carbodiimides).[7][8] If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, this activation will be incomplete, stalling the reaction.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. The presence of water in the solvent or reagents will quench the intermediate, regenerating the starting carboxylic acid and preventing amide formation.[7] The use of anhydrous solvents is critical.

  • Steric Hindrance: While less of an issue for this specific molecule, bulky substituents near the carboxylic acid or on the amine can slow down or prevent the coupling reaction.[7]

Below is a logical workflow to diagnose the root cause of poor reaction performance.

TroubleshootingWorkflow cluster_tlc TLC/LC-MS Analysis cluster_diagnosis Potential Causes & Solutions start Low / No Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present High amount of Indole-3-propionic Acid? check_tlc->sm_present polar_spot New highly polar spot at baseline? sm_present->polar_spot Yes no_product No product peak, only starting material? sm_present->no_product No cause1 Incomplete Reaction / Deactivation - Check coupling reagent quality/age. - Ensure anhydrous conditions. - Increase reaction time/temperature. sm_present->cause1 Yes cause2 Ammonium Salt Formation (Direct Heating Method) - Reaction did not reach sufficient  temperature for dehydration. - Consider switching to a coupling reagent. polar_spot->cause2 Yes cause3 Hydrolysis of Activated Intermediate - Dry solvents and reagents thoroughly. - Run reaction under inert atmosphere (N2/Ar). no_product->cause3 Yes

Caption: Troubleshooting workflow for low yield.

Section 2: Byproduct Identification and Mitigation

Question 2: I've isolated my product, but it's impure. What are the likely byproducts in this synthesis?

Byproducts can originate from the starting materials, reagents, or side reactions involving the indole ring itself. Identifying them is key to devising a purification strategy and preventing their formation in future attempts.

Common Byproducts and Their Sources:

Byproduct NameSource / Reason for FormationIdentification & Removal
Dicyclohexylurea (DCU) Use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent.[8][9]DCU is a white solid that is poorly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate. It can often be removed by simple filtration of the reaction mixture.[8][9]
1-Ethyl-3-(3-dimethylaminopropyl)urea Use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent.This urea byproduct is water-soluble. It can be effectively removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and then water or brine.[9]
Unreacted Indole-3-propionic acid Incomplete reaction.Has a different polarity from the amide product. Can be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) during workup, or by column chromatography.
N-Acylurea A common side reaction where the activated O-acylisourea intermediate (from DCC/EDC) rearranges, especially in the absence of the amine nucleophile.This byproduct can be difficult to remove as its polarity is often similar to the desired amide. Prevention by ensuring the amine is available for reaction is the best strategy. Column chromatography may be required.

The choice of coupling reagent dictates the primary byproduct you will need to manage.

ByproductFormation cluster_main Main Reaction Pathway cluster_side Byproduct Pathways Acid Indole-3-propionic Acid Activated Activated Intermediate (e.g., O-acylisourea) Acid->Activated + Coupling Reagent Product This compound Activated->Product + Ammonia DCU Dicyclohexylurea (DCU) [Insoluble Byproduct] Activated->DCU Forms from DCC EDU Water-Soluble Urea [Aqueous Removable] Activated->EDU Forms from EDC Rearrangement N-Acylurea [Purification Challenge] Activated->Rearrangement Rearrangement (slow amine addition) Ammonia Ammonia DCC DCC DCC->Activated EDC EDC EDC->Activated

Caption: Formation pathways for product and common byproducts.

Section 3: Analytical Protocols and Purification

Question 3: How can I effectively monitor my reaction and purify the final product?

Proper analytical monitoring and a well-designed purification strategy are essential for success.

A. Reaction Monitoring with Thin-Layer Chromatography (TLC)

TLC is a rapid and effective tool for monitoring the progress of your reaction.

  • Recommended Mobile Phase: A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. A 50:50 or 70:30 EtOAc:Hexanes mixture often provides good separation.

  • Visualization: The indole ring is UV-active, so spots can be visualized under a UV lamp (254 nm). Staining with p-anisaldehyde or potassium permanganate can also be effective.

  • Interpreting the TLC Plate:

    • Starting Material (Indole-3-propionic acid): A relatively polar spot that may show some tailing.

    • Product (this compound): Typically has a higher Rf than the starting acid but is still quite polar.

    • Byproducts: Non-polar byproducts (like N-acylurea) will have a high Rf, while very polar ones (like the ammonium salt) will remain at the baseline (Rf ≈ 0).

B. Standard Purification Protocol (Post-Coupling Reaction)

This protocol assumes the use of a coupling reagent like DCC or EDC.

  • Initial Byproduct Removal:

    • If using DCC, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.

    • If using EDC, proceed directly to the aqueous workup.

  • Aqueous Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove unreacted amine and basic byproducts).

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid).

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Column Chromatography: This is the most reliable method for achieving high purity. Use silica gel with a gradient elution, starting with a low polarity mobile phase (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity.

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexanes can be an effective final purification step.

PurificationWorkflow cluster_final Final Purification start Crude Reaction Mixture filter Filter (if using DCC) to remove DCU start->filter workup Aqueous Workup (Acid/Base Washes) start->workup (if using EDC) filter->workup dry Dry & Concentrate workup->dry chromatography Silica Gel Column Chromatography dry->chromatography recrystallize Recrystallization dry->recrystallize (if crude is solid) pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: General purification strategy for this compound.

References

Troubleshooting low bioactivity in 3-(1H-indol-3-yl)propanamide assays.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1H-indol-3-yl)propanamide Assays

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. As researchers dedicated to advancing drug discovery, we understand that unexpected results are an inherent part of the scientific process. Low or inconsistent bioactivity in your assays, particularly with promising scaffolds like this compound, can be a significant roadblock. This guide is designed to move beyond simple checklists and provide you with the causal reasoning and validated protocols needed to diagnose and resolve these issues effectively.

Our approach is built on the principle of systematic, evidence-based troubleshooting. We will explore potential issues step-by-step, from the compound itself to the intricacies of your assay design and data interpretation. The goal is to empower you to not only solve the immediate problem but also to build more robust and reliable assays for your future research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Integrity and Behavior

This first section addresses the most fundamental variable in your experiment: the compound itself. Issues with purity, solubility, and stability are the most common culprits for low bioactivity and must be ruled out before investigating more complex assay parameters.

Q1: I've just started screening a new batch of this compound, and its potency (IC50/EC50) is significantly lower than published data. What are the primary things to verify?

A1: This is a classic and often frustrating issue. Before diving into complex assay optimization, always start with the source. The problem can often be traced back to the compound's physical and chemical properties.

Core Areas to Investigate:

  • Compound Purity and Identity: An overestimation of compound concentration due to impurities is a frequent cause of apparent low potency.[1] You must verify the purity of your specific batch.

    • Action: Use analytical techniques like HPLC to assess purity and LC-MS to confirm the molecular weight. The purity should ideally be >95% for lead optimization studies.

  • Solubility in Assay Media: this compound, like many indole-based structures, can have limited aqueous solubility.[2][3] If the compound precipitates in your assay buffer, its effective concentration will be much lower than its nominal concentration, leading to a right-shifted dose-response curve.[2]

    • Action: Perform a solubility assessment. Even if your stock is in 100% DMSO, the final concentration in aqueous buffer is what matters. See Protocol 1: Kinetic Solubility Assessment for a detailed method.

  • Stock Solution Integrity: Compounds can degrade during storage, especially if subjected to repeated freeze-thaw cycles or stored improperly.[4] DMSO is also hygroscopic (absorbs water), which can cause compounds to precipitate over time, especially during cold storage.[3][5]

    • Action: If possible, use freshly prepared stock solutions. If using older stocks, visually inspect for precipitate before dilution. If you suspect degradation, re-test the compound's purity and concentration. It is best practice to store DMSO stocks in small, single-use aliquots.[4]

The following workflow diagram illustrates this initial diagnostic process.

G start Low Bioactivity Observed purity Verify Compound Purity & Identity (>95% via HPLC/LC-MS) start->purity Is compound pure? purity->start No, source new batch solubility Assess Solubility in Assay Medium (See Protocol 1) purity->solubility Yes solubility->start No, adjust solvent/protocol stability Check Stock Solution Integrity (Fresh stocks? Degradation?) solubility->stability Yes stability->start No, prepare fresh stock re_evaluate Re-run Assay with Validated Compound stability->re_evaluate Yes troubleshoot_assay Proceed to Assay Troubleshooting (Section 2) re_evaluate->troubleshoot_assay Still low activity?

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: My indole compound appears to go into solution, but I still suspect solubility is an issue. How can I definitively test this?

A2: Visual inspection can be misleading. A compound can form fine precipitates or colloidal aggregates that are not easily seen but will severely impact bioactivity.[6] A quantitative or semi-quantitative method is necessary. We recommend a kinetic solubility assay using nephelometry or turbidimetry, which is straightforward and mimics the dilution process used in most screening assays.

This protocol assesses the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a typical high-throughput screen.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (the same buffer used in your biological assay)

  • Clear, flat-bottom 96- or 384-well microplates

  • Microplate reader with absorbance measurement capabilities (nephelometry is preferred but absorbance at 620 nm or 650 nm is a good proxy for light scatter)

Procedure:

  • Prepare Compound Plate: In a microplate, perform a serial dilution of your compound stock in 100% DMSO. A typical top concentration might be 10 mM, diluted 2-fold down a column.

  • Dispense Buffer: In a separate clear microplate (the "Assay Plate"), add your aqueous assay buffer to the wells. For a 1:100 dilution, you would add 198 µL of buffer to each well.

  • Compound Addition: Using a multichannel pipette or liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO compound plate to the Assay Plate containing the buffer. This rapid addition is critical as it simulates the screening process. Mix immediately.

  • Incubation: Allow the plate to equilibrate at the same temperature as your biological assay for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate in a microplate reader. Measure light scatter via nephelometry or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the measured signal (absorbance/turbidity) against the nominal compound concentration. The concentration at which the signal begins to rise sharply above the baseline (buffer + DMSO only) is the estimated kinetic solubility limit.

Data Interpretation:

Concentration (µM)Absorbance at 620 nm (AU)Interpretation
0 (Vehicle Control)0.051Baseline
1.560.053Soluble
3.130.052Soluble
6.250.055Soluble
12.50.089Precipitation Onset
250.254Insoluble
500.511Insoluble

Based on this example, you should not trust data from assay concentrations above ~10 µM, as the compound is not fully dissolved.

Section 2: Assay Design and Interference

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the assay itself. Indole-containing compounds are notorious for producing assay artifacts, which can lead to false positives or false negatives.[7][8][9]

Q3: My results are highly variable between plates and experimental days. What are the most common sources of assay variability?

A3: Inconsistent results are often due to subtle variations in experimental execution.[10] Creating and strictly adhering to a detailed standard operating procedure (SOP) is paramount.

Key Factors to Standardize:

  • Reagent Quality & Consistency: Use the same lot of critical reagents (e.g., serum, media, enzymes) for a set of experiments. When a new lot is introduced, it should be validated against the old lot.[1]

  • Cellular Conditions: Ensure you are using cells within a consistent, narrow passage number range.[1] Cell health is critical; always check viability before plating.[11]

  • Incubation Times: All incubation steps (compound treatment, reagent addition) must be precisely timed and consistent across all plates.

  • Pipetting and Dispensing: Calibrate your pipettes regularly.[1][12] For multi-well plates, use a consistent dispensing pattern to minimize "edge effects" caused by evaporation.[1] Filling outer wells with sterile PBS or media can help mitigate this.[1]

  • Environmental Control: Ensure your incubator provides uniform temperature and CO2 distribution.[11]

Q4: I'm using a fluorescence-based readout. Could my this compound be interfering with the signal?

A4: Yes, this is a very common issue. The indole scaffold is inherently fluorescent and can also quench the fluorescence of other molecules.[6] This can lead to either a false increase or decrease in your signal, completely independent of any biological activity.

Types of Assay Interference:

  • Autofluorescence: The compound itself emits light at the same wavelength as your assay's reporter dye, leading to a false positive signal.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of your reporter, leading to a false negative signal.

  • Light Scattering: As discussed in Q2, precipitated compound can scatter light, which can be a major problem in fluorescence and absorbance-based assays.[6]

  • Reagent Reactivity: Some compounds, particularly those identified as Pan-Assay Interference Compounds (PAINS), can react directly with assay reagents (e.g., redox cycling compounds interfering with resazurin-based viability assays).[7][9]

This protocol helps determine if your compound is directly interfering with the assay's detection method in the absence of the biological target.

Procedure:

  • Set Up Parallel Assays: Prepare two sets of assay plates.

    • Plate A (Biological Assay): Your standard assay with cells, enzyme, etc.

    • Plate B (Interference Assay): A "cell-free" or "enzyme-free" version. This plate should contain all assay components (buffer, media, substrate, detection reagents) except for the biological target (e.g., no cells, no enzyme).

  • Add Compound: Add your serially diluted compound to both plates in the exact same manner. Include vehicle controls (e.g., DMSO) and a positive control compound if applicable.

  • Incubate and Read: Follow your standard assay protocol for incubation times and reading the plates on the plate reader.

  • Analyze:

    • In Plate A, you will see your dose-response curve.

    • In Plate B, any signal that changes in a dose-dependent manner is due to direct interference. A perfect compound should produce a flat line near the vehicle control baseline in Plate B.

If you see a significant signal in Plate B, your assay results are unreliable. You may need to switch to an orthogonal assay with a different detection modality (e.g., from fluorescence to luminescence).

G cluster_0 Potential Interference Mechanisms Compound Indole Compound Assay Assay Signal (e.g., Fluorophore) Compound->Assay Quenching (False Negative) Compound->Assay Aggregation/ Light Scatter Detector Plate Reader Detector Compound->Detector Autofluorescence (False Positive) Assay->Detector True Signal

Caption: Common assay interference mechanisms for indole compounds.

Q5: My assay medium contains fetal bovine serum (FBS). Could this be impacting the results?

A5: Absolutely. Many drug-like molecules, including indole derivatives, can bind extensively to serum proteins like albumin.[13] This is a critical, often overlooked factor. When a compound binds to serum proteins, its free concentration—the portion available to interact with the target—is significantly reduced.

  • Effect: High protein binding will lead to a right-shifted potency curve (higher IC50/EC50) compared to an assay run in a low-serum or serum-free buffer. This is not an artifact, but a real biophysical effect.

  • Action:

    • Consistency is Key: Always use the same concentration and lot of serum in your assays for consistent results.

    • Measure in Low Serum: To determine the compound's intrinsic potency, try running the assay in a low-serum (e.g., 0.5%) or serum-free medium, if your cells can tolerate it for the duration of the assay. Comparing this result to your standard 10% FBS condition will give you an indication of the impact of protein binding.

Section 3: Cellular Health and Target Engagement

When working with cell-based assays, low bioactivity might not be a compound or assay problem, but rather a reflection of complex cellular responses.

Q6: My compound shows no specific activity at low concentrations, but at higher concentrations (>20 µM), it kills all the cells. How do I interpret this?

A6: This is a crucial distinction between specific, target-mediated bioactivity and non-specific cytotoxicity. Many compounds are toxic at high concentrations through mechanisms like membrane disruption or mitochondrial toxicity.[1] This cytotoxicity can mask any true, on-target effect.

You must determine the therapeutic window of your compound.

This protocol should be run in parallel with your primary bioactivity assay to ensure your compound is not simply killing the cells at the concentrations being tested.

Materials:

  • Cells plated under the same conditions as your primary assay.

  • Compound stock solution.

  • Cell viability reagent such as MTT, XTT, or Resazurin (e.g., CellTiter-Blue®).[14][15][16]

  • Plate reader (absorbance or fluorescence).

Procedure:

  • Plate Cells: Seed cells in a 96-well plate at the same density as your functional assay.

  • Treat with Compound: Add a serial dilution of your compound to the cells. Use the exact same concentration range and incubation time as your primary assay. Include a "no cells" control for background and a "vehicle only" control for 100% viability.

  • Add Viability Reagent: At the end of the incubation period, add the viability reagent according to the manufacturer's instructions (e.g., add 10 µL of MTT solution per 100 µL of medium).[1]

  • Incubate: Incubate for the required time (e.g., 2-4 hours for MTT) to allow for color development.[1]

  • Read Plate: If using MTT, you will need to add a solubilization solution before reading the absorbance.[1] For resazurin, you can read the fluorescence directly.

  • Analyze: Calculate the percent viability for each concentration relative to the vehicle control. Plot this cytotoxicity curve alongside your functional activity curve.

Interpretation: Ideally, you want to see a clear separation between your functional EC50 and your cytotoxic CC50. If the curves overlap, it suggests the "activity" seen in your functional assay may be an artifact of cell death. True on-target activity should occur at concentrations that are non-toxic.

Q7: I've ruled out issues with the compound, assay interference, and cytotoxicity, but the activity is still weak. How can I be sure the compound is even reaching its target inside the cell?

A7: This is an advanced but critical question that moves into the realm of target engagement. A compound may have excellent biochemical potency but fail in a cell-based assay due to poor cell permeability or rapid efflux by cellular transporters.

Target Engagement (TE) Assays are designed to provide direct evidence that your compound is binding to its intended target protein in a cellular environment.[6][17] While complex, they provide the highest level of confidence.

Common TE Methods:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable to heat denaturation when its ligand is bound. It can be a powerful tool to confirm binding in intact cells.

  • NanoBRET™/HiBiT Assays: These are bioluminescence-based techniques that can measure compound binding to a specific protein target in living cells in real-time.

  • Immunoblotting of Downstream Markers: If your target is part of a known signaling pathway, you can use Western blotting to see if your compound modulates a downstream marker of target activity (e.g., checking the phosphorylation state of a substrate of a target kinase).

If you continue to see low activity after exhausting the primary troubleshooting steps, investing in a target engagement assay is the definitive next step to confirm your compound's mechanism of action.[17][18]

References

Technical Support Center: Method Development for Scaling Up 3-(1H-indol-3-yl)propanamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(1H-indol-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your production.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the coupling of indole-3-propionic acid with an amine source. While conceptually straightforward, this process can present several challenges, especially during scale-up. This guide provides practical, field-proven insights to ensure a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent. 2. Poor quality starting materials (indole-3-propionic acid or ammonia source). 3. Incorrect reaction temperature. 4. Presence of moisture in the reaction.1. Use a fresh, unopened batch of coupling reagent (e.g., DCC, EDC). Store hygroscopic reagents in a desiccator. 2. Verify the purity of starting materials by NMR or melting point. 3. For carbodiimide couplings, maintain the temperature at 0 °C during the initial activation step to prevent side reactions. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of N,N'-dicyclohexylurea (DCU) is observed, but desired product yield is low 1. The activated ester intermediate is hydrolyzing back to the carboxylic acid. 2. The activated ester is undergoing intramolecular rearrangement.1. Ensure the amine is added promptly after the activation of the carboxylic acid. 2. Consider adding an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable active ester, which can reduce side reactions.
Presence of a significant amount of unreacted indole-3-propionic acid 1. Insufficient amount of coupling reagent. 2. Incomplete activation of the carboxylic acid.1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. 2. Allow for a sufficient activation time (typically 15-30 minutes at 0 °C) before adding the amine.
Difficulty in removing N,N'-dicyclohexylurea (DCU) byproduct DCU has low solubility in many common organic solvents.1. After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. 2. If DCU remains, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). 3. For larger scales, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[1]
Side reaction at the indole nitrogen (N-acylation) The indole nitrogen is nucleophilic and can react with the activated carboxylic acid.1. This is generally less of a problem with the amide synthesis from the propionic acid side chain. However, if observed, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) that can be removed later.
Product decomposition during workup or purification The indole ring can be sensitive to strong acids.1. Use dilute acid (e.g., 1M HCl) for washing and maintain a low temperature. 2. For chromatographic purification, consider using a neutral or slightly basic mobile phase if the compound shows instability on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between indole-3-propionic acid and an ammonia source. This is typically achieved using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The general reaction is the activation of the carboxylic acid group of indole-3-propionic acid to form a reactive intermediate, which then reacts with ammonia (or an ammonia equivalent) to form the desired amide.

Q2: How can I prepare the starting material, indole-3-propionic acid?

A2: Indole-3-propionic acid can be synthesized by reacting indole with acrylic acid in the presence of a base, such as potassium hydroxide, at elevated temperatures.[3]

Q3: What are the critical parameters to control during the coupling reaction?

A3: The critical parameters include:

  • Temperature: The activation of the carboxylic acid with a carbodiimide is typically performed at 0 °C to minimize side reactions.

  • Solvent: Anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

  • Stoichiometry: A slight excess of the coupling reagent and the amine source is often used to ensure complete conversion of the carboxylic acid.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate and the coupling reagent.

Q4: I'm having trouble with the purification of my product. What are some recommended techniques?

A4: Purification can often be achieved by recrystallization. If chromatography is necessary, silica gel column chromatography is a common method. A mobile phase of ethyl acetate in hexanes or dichloromethane/methanol is often effective. It is important to monitor the purification process by thin-layer chromatography (TLC).

Q5: Are there alternative, more "green" synthetic routes available?

A5: Research into greener synthetic methods is ongoing. One-pot multicomponent reactions in environmentally benign solvents like ionic liquids have been explored for the synthesis of indole-3-propanamide derivatives.[4] These methods can offer advantages such as reduced waste and simplified workup procedures.

Experimental Protocol: Synthesis of this compound using DCC

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Indole-3-propionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonia solution (e.g., 0.5 M in dioxane or other suitable source)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve indole-3-propionic acid (1 equivalent) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C using an ice bath. To this solution, add DCC (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amination: Slowly add the ammonia solution (1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath to further precipitate the DCU byproduct.

    • Filter the mixture through a pad of celite to remove the DCU. Wash the filter cake with a small amount of cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Indole-3-propionic Acid in Anhydrous DCM Activation Add DCC at 0°C Start->Activation Step 1 Amination Add Ammonia Source at 0°C Activation->Amination Step 2 Reaction Stir at Room Temperature (12-16h) Amination->Reaction Step 3 Filter_DCU Filter to Remove DCU Reaction->Filter_DCU Step 4 Wash Aqueous Washes (Acid, Base, Brine) Filter_DCU->Wash Step 5 Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Step 6 Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify Step 7 Final_Product Pure this compound Purify->Final_Product Step 8

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3-(1H-indol-3-yl)propanamide in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. I am Dr. Evelyn Reed, and my team and I frequently partner with researchers like you who are working with promising but challenging compounds. 3-(1H-indol-3-yl)propanamide and its derivatives are of significant interest in various therapeutic areas.[1][2][3] However, the physicochemical properties that make this molecule biologically active—specifically its hydrophobic indole core—also present a significant hurdle in the lab: poor aqueous solubility.

This guide is designed to move beyond simple protocols. It provides a systematic, causality-driven approach to help you understand why solubility issues occur with this molecule and how to overcome them effectively. Our goal is to empower you to design robust experiments, generate reproducible data, and accelerate your research.

Section 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure, dominated by the nonpolar indole ring system, makes it inherently hydrophobic, or lipophilic. This is the primary reason it resists dissolving in aqueous environments like phosphate-buffered saline (PBS) or cell culture media.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[4]
CAS Number 5814-93-7[5]
Molecular Formula C₁₁H₁₂N₂O[4]
Molecular Weight 188.23 g/mol [4]
Appearance Solid, with a reported melting point of 134-136 °C.[5]
Predicted Solubility Low in water. The molecule lacks strongly ionizable groups in the typical biological pH range (7.2-7.4), making pH modification challenging as a primary solubilization strategy.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial challenges researchers face.

Q1: I dissolved my this compound in DMSO and it was perfectly clear. But when I added it to my cell culture medium, it immediately turned cloudy. Why?

A1: This phenomenon is known as "crashing out" or precipitation.[8][9] Your compound is highly soluble in the organic solvent DMSO but poorly soluble in the aqueous environment of your medium.[10] When you add the concentrated DMSO stock to the medium, the DMSO is rapidly diluted, and the solvent environment abruptly shifts from organic to aqueous. The water molecules cannot effectively solvate the hydrophobic compound, causing it to aggregate and precipitate out of solution.[8]

Q2: What is the best organic solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended first choice for creating a high-concentration stock solution due to its strong solubilizing power for many hydrophobic compounds and its miscibility with water.[9] If DMSO is incompatible with your assay, other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol can be tested, though they may have lower solubilizing capacity for this specific molecule.[9][11] Always use anhydrous, high-purity solvent, as water contamination can reduce solubility even in the stock solution.[12]

Q3: What is the maximum concentration of DMSO my cells can tolerate in an experiment?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, but some sensitive lines may show effects at concentrations as low as 0.1%.[8] It is critical to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO (or other solvent) used in your experiment, to ensure that the observed effects are from your compound and not the solvent.

Q4: My working solution of the compound in media looked fine initially, but after several hours in the 37°C incubator, I see a precipitate. What is happening?

A4: This is likely due to time- and temperature-dependent instability. Several factors could be at play:

  • pH Shift: Cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the culture medium.[13] This change in pH can decrease the solubility of a pH-sensitive compound.

  • Temperature Fluctuations: While the incubator is at 37°C, repeated removal of the culture plate can cause minor temperature cycling, which may affect solubility.[13][14]

  • Evaporation: Slight evaporation from culture wells over long incubation periods can increase the concentration of all components, potentially pushing your compound's concentration above its solubility limit.[14]

  • Metastable Supersaturation: Your initial solution might have been a thermodynamically unstable supersaturated solution. Over time, the compound slowly crystallizes to reach a more stable, lower-energy state, resulting in visible precipitation.[15]

Section 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving precipitation issues during the preparation of your working solution.

Issue: Immediate Precipitation ("Crashing Out") Upon Dilution

This is the most common solubility problem. The key is to control the dilution process to avoid rapid changes in the solvent environment.

G start Start: Compound precipitates upon dilution in buffer/media check_stock Step 1: Verify Stock Solution Is the high-concentration DMSO stock crystal clear? start->check_stock remake_stock Action: Remake Stock Use anhydrous DMSO. Gently warm (37°C) or sonicate to ensure full dissolution. check_stock->remake_stock No optimize_dilution Step 2: Optimize Dilution Protocol Are you adding stock directly to the full volume of buffer? check_stock->optimize_dilution Yes remake_stock->check_stock protocol_1 Action: Use Optimized Dilution (Protocol 1 & 2) Pre-warm buffer, add stock slowly while vortexing, use serial dilution. optimize_dilution->protocol_1 Yes check_conc Step 3: Assess Final Concentration Is the target concentration too high? optimize_dilution->check_conc No protocol_1->check_conc lower_conc Action: Lower Concentration Determine maximal solubility empirically. Can you achieve the biological effect at a lower, soluble concentration? check_conc->lower_conc Maybe advanced Step 4: Employ Advanced Strategies (Section 4) Use co-solvents or cyclodextrins. check_conc->advanced Yes success Success: Clear, stable solution lower_conc->success advanced->success

Fig 1. Troubleshooting workflow for compound precipitation.
Protocol 1: Optimized Single-Step Dilution Method

This method aims to minimize the shock of solvent exchange.

  • Prepare Stock: Ensure your this compound stock solution in 100% anhydrous DMSO (e.g., 10-50 mM) is completely dissolved and clear. Gentle warming to 37°C or brief sonication can aid dissolution.[12]

  • Pre-warm Buffer: Warm your sterile biological buffer or cell culture medium to 37°C. This slightly increases the solubility limit of many compounds.[13]

  • Vortex and Add: Place the tube containing the pre-warmed medium on a vortex mixer at a medium speed.

  • Slow Addition: While the medium is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. This rapid dispersion helps prevent the formation of localized high concentrations of the compound that can initiate precipitation.[12]

  • Inspect: After addition, continue vortexing for another 15-30 seconds. Visually inspect the solution against a light source for any signs of cloudiness or precipitate.

Protocol 2: Serial Dilution Method (Recommended)

This is a more robust method that gradually reduces the DMSO concentration, preventing the abrupt solvent shift that causes precipitation.[13]

  • Prepare Stock: Start with a fully dissolved, clear stock solution in 100% DMSO as in Protocol 1.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Create Intermediate Dilution: Prepare an intermediate dilution that is 10- to 100-fold more concentrated than your final desired concentration. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute your 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution (containing 10% DMSO). This intermediate step may still require slow addition while vortexing.

  • Final Dilution: Use the 1 mM intermediate solution to make the final dilution into the bulk of your pre-warmed medium. This final step involves a much smaller change in solvent composition (diluting a 10% DMSO solution, not a 100% DMSO solution), significantly reducing the risk of precipitation.

Section 4: Advanced Solubilization Strategies

If the above methods are insufficient because your required experimental concentration exceeds the compound's intrinsic aqueous solubility, formulation-based approaches are necessary.

Strategy 1: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[17][18][19] The indole nucleus is known to be an excellent "guest" for the β-cyclodextrin cavity.[20]

G cluster_0 Aqueous Environment (Buffer) cluster_1 Aqueous Environment (Buffer) compound Hydrophobic Drug (this compound) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Inclusion Complex Formation cd_complex Soluble Complex (Drug inside CD cavity)

Fig 2. Mechanism of cyclodextrin-based solubility enhancement.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Also has excellent solubility and a very good safety profile, used in several FDA-approved formulations.[18]

Protocol 3: Lab-Scale Preparation of a Cyclodextrin Inclusion Complex

This protocol creates a concentrated aqueous stock solution of your compound, which can then be diluted directly into buffers without using organic solvents.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, and sterile filter.

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 4 g of HP-β-CD in water to a final volume of 10 mL. Stir until fully dissolved.

  • Add Compound: Weigh the desired amount of this compound and add it to the cyclodextrin solution. The molar ratio of drug-to-cyclodextrin is typically between 1:1 and 1:5. Start with an excess of the compound to ensure saturation.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the drug molecules to enter the cyclodextrin cavities and form stable complexes.

  • Clarification: After stirring, you may see undissolved excess compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sterilization & Quantification: Carefully collect the clear supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The resulting clear solution is your aqueous stock of the drug-cyclodextrin complex. The exact concentration of the dissolved drug in this stock should be determined analytically (e.g., via HPLC-UV or LC-MS) before use in experiments.

  • Use in Experiments: This aqueous stock can now be diluted directly into your cell culture medium or biological buffer. Remember to prepare a corresponding vehicle control using the same cyclodextrin solution without the drug.

References

Technical Support Center: Refining Analytical Methods for 3-(1H-indol-3-yl)propanamide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges encountered during the detection and quantification of 3-(1H-indol-3-yl)propanamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) to enhance the robustness and reliability of your experimental data.

Our approach is grounded in years of field-proven experience and a commitment to scientific integrity. Every recommendation is explained with its underlying scientific principles to empower you to make informed decisions in your analytical method development and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound and its metabolites.

Q1: What are the most likely metabolic pathways for this compound?

Based on the chemical structure, the primary metabolic transformations are expected to involve the indole ring and the propanamide side chain. The most probable pathways include:

  • Hydroxylation of the indole ring: This is a common metabolic pathway for indole-containing compounds, potentially occurring at various positions on the benzene or pyrrole portion of the ring.[1][2]

  • Amide hydrolysis: The propanamide side chain can be hydrolyzed by amidases, such as carboxylesterases found in liver microsomes, to form indole-3-propionic acid and methylamine.[3][4]

  • N-dealkylation: While less common for a primary amide, N-dealkylation at the amide nitrogen is a possibility.

  • Oxidation of the alkyl chain: The propylene linker can undergo oxidation.

It is crucial to consider that metabolism can vary across species and in vitro systems.[4][5] Therefore, initial metabolite identification studies using human and relevant preclinical species liver microsomes are highly recommended.[5]

Q2: What are the initial recommended LC-MS/MS parameters for detecting this compound and its hydroxylated metabolites?

A good starting point for method development would be a reversed-phase liquid chromatography (RPLC) separation coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic solvents for RPLC.
Gradient Start at 5-10% B, ramp to 95% BA generic gradient to elute a range of polarities.
Flow Rate 0.3 - 0.5 mL/minSuitable for 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI+)The indole and amide functionalities are readily protonated.
MS/MS Transitions Parent Compound: Monitor the protonated molecule [M+H]⁺. Metabolites: Monitor for a +16 Da mass shift for hydroxylation.A +16 Da shift is indicative of the addition of an oxygen atom.

Q3: How can I confirm the identity of a suspected hydroxylated metabolite?

Confirmation can be achieved through several approaches:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the metabolite.

  • MS/MS Fragmentation Pattern Analysis: The fragmentation pattern of the metabolite should be consistent with the parent compound, with modifications corresponding to the hydroxylation. For instance, fragments containing the indole ring will show a +16 Da shift if hydroxylation occurred on the ring.[6]

  • Isotope Exchange Studies: For certain types of hydroxylations, such as the formation of a carbinolamide, exchange with ¹⁸O-labeled water can be used to confirm the presence of a hydroxyl group.[7]

  • Synthesis of an authentic standard: This is the gold standard for confirmation but can be time and resource-intensive.

Q4: What are the key considerations for sample preparation when analyzing for this compound metabolites in plasma?

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method using solvents like acetonitrile or methanol. However, it may not remove all matrix components, potentially leading to ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but requires careful optimization of the extraction solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but is more time-consuming and requires method development to select the appropriate sorbent and elution conditions.

The stability of the analytes in the biological matrix is also a critical factor to evaluate during method development.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape and Tailing

Problem: You are observing asymmetric peaks with significant tailing for this compound or its metabolites.

Workflow for Troubleshooting Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Troubleshooting:

  • Evaluate Column Performance:

    • Cause: Column degradation or contamination can lead to secondary interactions.

    • Solution:

      • Flush the column with a strong solvent wash series (e.g., water, methanol, acetonitrile, isopropanol).

      • If the problem persists, try a new column of the same type to rule out column failure.

      • Consider a column with a different stationary phase chemistry if the issue is inherent to the analyte-column interaction.

  • Optimize Mobile Phase pH and Additives:

    • Cause: The indole nitrogen and amide functionality can interact with residual silanols on the silica-based column packing, causing tailing.

    • Solution:

      • Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analytes protonated and minimize silanol interactions.

      • If tailing persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, although this is less common with modern high-purity silica columns.

  • Check Sample Solvent Composition:

    • Cause: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is necessary for solubility, minimize the injection volume.

  • Assess for Column Overload:

    • Cause: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution:

      • Reduce the concentration of the injected sample or decrease the injection volume.

Guide 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)

Problem: You are observing significant variability in analyte response between injections of the same sample or between different biological samples.

Workflow for Investigating Matrix Effects

Caption: Workflow for diagnosing and mitigating matrix effects.

Step-by-Step Troubleshooting:

  • Diagnose Matrix Effects:

    • Method: Perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the mobile phase stream after the analytical column and before the mass spectrometer. Inject a blank, extracted biological matrix sample.

    • Interpretation: Dips or peaks in the analyte's signal at the retention times of co-eluting matrix components indicate ion suppression or enhancement, respectively.

  • Implement an Internal Standard:

    • Cause: An internal standard (IS) that behaves similarly to the analyte can compensate for variability in sample preparation and matrix effects.

    • Solution:

      • The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled this compound). The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the signal.

  • Improve Sample Preparation:

    • Cause: Insufficient removal of matrix components (e.g., phospholipids from plasma) is a primary cause of ion suppression.

    • Solution:

      • If using protein precipitation, consider a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

      • For SPE, experiment with different sorbents (e.g., C18, mixed-mode) and wash steps to selectively remove interferences while retaining your analytes.

  • Enhance Chromatographic Separation:

    • Cause: If interfering matrix components co-elute with your analyte, they will affect its ionization.

    • Solution:

      • Modify the chromatographic gradient to better separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.

      • Consider a different column chemistry that may provide a different selectivity for the analyte and interfering components.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To generate and identify potential metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a metabolite identification workflow, looking for expected mass shifts (e.g., +16 Da for hydroxylation, hydrolysis to indole-3-propionic acid).

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

Objective: To extract this compound and its metabolites from plasma for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Internal standard solution

  • Mixed-mode or C18 SPE cartridges

  • Methanol

  • Water

  • Acidic solution (e.g., 2% formic acid in water)

  • Basic solution (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. To 100 µL of plasma, add the internal standard. Acidify the sample by adding 100 µL of 2% formic acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent. For a mixed-mode cation exchange cartridge, this would typically be a basic organic solvent like 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Section 4: Authoritative Grounding and Comprehensive References

The protocols and recommendations provided in this guide are based on established principles of bioanalysis and are consistent with regulatory expectations. For further details on bioanalytical method validation, please refer to the FDA's "Bioanalytical Method Validation Guidance for Industry".[9] The discovery and characterization of drug metabolites should also align with the recommendations outlined in the FDA's "Safety Testing of Drug Metabolites" guidance.[5][10] These documents provide a comprehensive framework for ensuring the quality and reliability of your data for regulatory submissions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Indole Compounds: A Focus on the 3-(1H-indol-3-yl)propanamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indole nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1] Its inherent ability to interact with a multitude of biological targets has made it a cornerstone of modern medicinal chemistry.[2] This guide provides an in-depth comparison of the therapeutic efficacy of various indole compounds, with a specific focus on the emerging potential of the 3-(1H-indol-3-yl)propanamide backbone. While direct biological data on the parent compound is nascent, analysis of its derivatives provides critical insights into its potential applications, particularly when contrasted with well-established indole-based agents in oncology, inflammation, and neurodegenerative disease.

The this compound Scaffold: A Versatile Synthetic Intermediate with Emerging Bioactivity

The compound this compound is a simple derivative of the essential amino acid tryptophan. Structurally, it features the core indole ring connected to a propanamide tail. While it has been primarily utilized as a precursor for the synthesis of more complex molecules, recent research into its derivatives has unveiled distinct and promising pharmacological profiles.[3]

Antimicrobial and Antitubercular Efficacy of Derivatives

A key area where the this compound scaffold has shown significant promise is in antimicrobial applications. A study involving the synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives demonstrated notable efficacy against Mycobacterium tuberculosis (the causative agent of tuberculosis) and other bacterial and fungal strains.[4][5]

Several of these derivatives exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) reaching as low as 0.625 µg/mL against the H37Rv strain of M. tuberculosis.[4] This level of potency is particularly significant given the rise of multidrug-resistant tuberculosis (MDR-TB), and select compounds from the study also showed promising activity against an MDR-TB strain at 6.25 µg/mL.[4]

Table 1: Antitubercular Activity of select this compound Derivatives

Compound ID Modification MIC vs. M. tuberculosis H37Rv (µg/mL) Reference
10b, 10e, 10h, 10j Varied alkyl and indole substitutions 0.625 [4]
11e, 11j Varied alkyl and indole substitutions 0.625 [4]

| Isoniazid (Control) | Standard Antitubercular Drug | Not specified in this study | N/A |

Causality Behind Experimental Choice: The decision to synthesize dimers of the indole-propanamide structure and vary substitutions on the indole rings is a classic medicinal chemistry strategy. It explores how lipophilicity, electronic effects, and steric bulk influence target engagement and cell permeability, which are critical factors for antibacterial efficacy.

Immunosuppressive Activity of N-Aryl Derivatives

Further expanding the therapeutic profile of this scaffold, N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for immunosuppressive activities.[3][6] This line of inquiry is crucial for developing treatments for autoimmune diseases and preventing organ transplant rejection. One derivative, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide , demonstrated significant inhibitory effects in both in vitro and in vivo models. It potently inhibited murine splenocyte proliferation and showed efficacy in a delayed-type hypersensitivity (DTH) mouse model, a standard assay for cell-mediated immunity.[6] This activity suggests that the scaffold can be modified to modulate immune responses, hinting at potential anti-inflammatory applications.

Comparative Analysis: Efficacy vs. Other Indole Classes

To contextualize the potential of the this compound scaffold, it is essential to compare it with other indole compounds that have established roles in medicine.

Anti-Inflammatory Agents: Beyond COX Inhibition

The most famous indole-based anti-inflammatory drug is Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[5] However, the field has evolved to target other inflammatory pathways.

A recently developed indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , has shown superior in vivo anti-inflammatory activity compared to Indomethacin in a carrageenan-induced peritonitis model. JR19 achieved a 66% reduction in leukocyte migration, while Indomethacin achieved 55%.[1] Mechanistic studies suggest JR19 acts through the nitric oxide (NO) pathway and reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][7]

The demonstrated immunosuppressive activity of N-aryl-3-(indol-3-yl)propanamide derivatives suggests they may also function by modulating cytokine pathways, representing a more targeted approach than broad COX inhibition and aligning with modern anti-inflammatory drug design.[6]

Diagram 1: Inflammatory Signaling Pathways

This diagram illustrates the NF-κB signaling cascade, a central pathway in inflammation leading to the production of cytokines like IL-6 and TNF-α, and the COX pathway. Modern indole agents often target specific components of the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65_p50 p65/p50 DNA DNA p65_p50->DNA translocates to nucleus COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatoryGenes activates transcription Indomethacin Indomethacin Indomethacin->COX inhibits JR19 JR19 JR19->p65_p50 inhibits pathway

Caption: Key inflammatory pathways targeted by indole compounds.

Neuroprotective Agents: Combating Oxidative Stress and Apoptosis

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[8] Indole compounds are potent antioxidants, largely due to the electron-rich nature of the indole ring.[6]

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous indoleamine, is a well-known neuroprotective agent that directly scavenges free radicals.[8] A structurally related compound, Indole-3-propionic acid (IPA) , has demonstrated significant neuroprotective effects in animal models of cerebral ischemia. Oral administration of IPA protected neurons from ischemic damage by reducing lipid peroxidation and DNA damage.[9]

More advanced indole derivatives like Indole-3-carbinol (I3C) , found in cruciferous vegetables, exert neuroprotection through the activation of specific signaling pathways. In a rat model of Parkinson's disease, I3C was shown to activate the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular stress resistance and longevity, thereby protecting against neurodegeneration.[10]

Given that the this compound scaffold is a direct extension of the indole-3-propionic acid structure, it is highly plausible that derivatives could be designed to retain or enhance these antioxidant and neuroprotective properties.

Diagram 2: Neuroprotective Signaling Pathway

This diagram shows the SIRT1-AMPK pathway activated by Indole-3-Carbinol (I3C), leading to downstream effects that enhance cellular defense and reduce apoptosis, contributing to neuroprotection.

G I3C Indole-3-Carbinol (I3C) SIRT1 SIRT1 I3C->SIRT1 activates AMPK AMPK SIRT1->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates FoxO FoxO AMPK->FoxO activates Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance (Antioxidant Genes) FoxO->Stress Neuroprotection Neuroprotection Mito->Neuroprotection Stress->Neuroprotection

Caption: The SIRT1-AMPK pathway in I3C-mediated neuroprotection.

Anticancer Agents: Diverse Mechanisms of Action

The indole scaffold is prevalent in oncology, with derivatives designed to target a wide array of mechanisms including tubulin polymerization, protein kinases, and histone deacetylases (HDACs).[2][9][11] For example, indole-acrylamide derivatives act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis, with some compounds showing IC50 values in the low micromolar range.[4]

While no anticancer data exists for the parent this compound, other indole-amide derivatives have shown potent cytotoxic activity. One study on indole-aryl-amides identified a compound that was highly active against PC3 (prostate cancer) and Jurkat J6 (T-cell leukemia) cell lines with IC50 values of 0.39 µM and 0.37 µM, respectively.[8][12] This demonstrates that the inclusion of an amide linkage to the indole core is a viable strategy for developing potent anticancer agents. The this compound structure provides an ideal and synthetically accessible backbone for further exploration in this area.

Table 2: Comparative Efficacy of Various Anticancer Indole Derivatives

Indole Compound Class Mechanism of Action Example Efficacy (IC50) Cell Line Reference
Indole-Acrylamide Tubulin Polymerization Inhibitor 5.0 µM Huh7 (Hepatocellular Carcinoma) [4]
Pyrazolyl-s-triazine Indole EGFR/CDK-2 Inhibitor 2.66 µM A549 (Lung Cancer) [2]

| Indole-Aryl-Amide | Apoptosis Induction | 0.39 µM | PC3 (Prostate Cancer) |[8] |

Experimental Methodologies

To ensure the reproducibility and validity of the findings discussed, standardized experimental protocols are essential. Below are outlines for key assays relevant to the evaluation of indole compounds.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium (e.g., M. tuberculosis H37Rv) from a fresh agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test indole compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 3: Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Indole Compound B->C D Incubate Plate (e.g., 37°C, 7 days) C->D E Visually Inspect for Turbidity D->E F Determine MIC Value E->F

Caption: Standard workflow for an antimicrobial MIC assay.

Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-Inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

1. Animal Acclimatization: a. Use adult male Wistar rats or Swiss albino mice (180-220g). b. Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Grouping and Administration: a. Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses). b. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

3. Induction of Inflammation: a. Measure the initial paw volume of each animal using a plethysmometer. b. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

4. Measurement and Analysis: a. Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection. b. Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group).

Conclusion and Future Directions

The this compound scaffold stands as a promising, albeit underexplored, platform in medicinal chemistry. While its primary role to date has been as a synthetic intermediate, compelling evidence from its derivatives demonstrates clear potential in antimicrobial and immunomodulatory applications.[4][6]

When compared to established indole agents, the derivatives of this compound align with modern drug discovery strategies that favor targeted modulation of signaling pathways (e.g., cytokine inhibition) over broad enzymatic inhibition. Its structural similarity to neuroprotective compounds like indole-3-propionic acid and the proven success of other indole-amides in oncology strongly suggest that its therapeutic potential is far from fully realized.[8][9]

Future research should focus on two key areas:

  • Systematic Biological Screening: The parent compound, this compound, should be systematically evaluated in a broad panel of anticancer, anti-inflammatory, and neuroprotective assays to establish a baseline efficacy profile.

  • Rational Library Design: Leveraging the existing data, new libraries of derivatives should be rationally designed to optimize potency for specific targets, such as kinases involved in inflammation or key proteins in bacterial cell wall synthesis.

For drug development professionals, the this compound scaffold represents a synthetically tractable and versatile starting point for novel therapeutic agents that can potentially rival or surpass the efficacy of existing indole compounds.

References

A Senior Scientist's Guide to the Structure-Activity Relationship of 3-(1H-Indol-3-yl)propanamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] Among the vast library of indole-based compounds, 3-(1H-indol-3-yl)propanamide derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and immunosuppressive properties.[2][3][4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical class across different therapeutic areas. We will dissect the core scaffold, analyze how specific structural modifications influence biological outcomes, and provide validated experimental protocols for researchers aiming to explore this promising area of drug discovery. The insights are synthesized from key peer-reviewed studies to explain the causality behind molecular design and its impact on therapeutic potential.

The this compound Core Scaffold: Points of Modification

The therapeutic versatility of this scaffold stems from its modular nature, which allows for systematic chemical modifications at several key positions. Understanding these regions is fundamental to designing focused compound libraries and interpreting SAR data. The general structure can be divided into three primary regions for derivatization.

Caption: Core scaffold and key regions for SAR analysis.

  • Region A (Indole Nucleus): Substitutions on the nitrogen (N1) and various carbons (e.g., C5, C7) of the indole ring dramatically impact activity. This region is crucial for establishing interactions with hydrophobic pockets in target proteins.

  • Region B (Amide Substituent): The nature of the R3 group on the amide nitrogen dictates solubility, hydrogen bonding capacity, and steric fit within the target's binding site. Modifications here can range from simple alkyl groups to complex aryl or heterocyclic systems.

  • Region C (Propyl Linker): While less frequently modified, the length and rigidity of the three-carbon linker can influence the compound's overall conformation and ability to position the indole and amide moieties optimally for binding.

Comparative SAR Analysis Across Biological Activities

The following sections compare how modifications in these regions affect distinct biological outcomes, supported by experimental data from seminal studies.

Antimicrobial and Antitubercular Activity

A significant body of work has focused on derivatives where two indole moieties are linked by the propanamide backbone, yielding potent antimicrobial agents.[2] A study by Karuvalam et al. provides a clear SAR dataset for this subclass.[2]

Key Insights:

  • Symmetry and Duality: The presence of two indole rings appears to be a favorable feature for antimicrobial action, potentially by enhancing membrane interaction or providing multiple points of contact with a bacterial target.[2]

  • Indole C5 Substitution: The introduction of electron-withdrawing groups, particularly chlorine (Cl), at the C5 position of one or both indole rings consistently enhances antibacterial and antifungal activity. This is likely due to altered electronic properties and improved target engagement.

  • Indole N1 Substitution: Methylation at the N1 position generally leads to a decrease or loss of activity compared to the unsubstituted (N-H) analogs, suggesting the N-H proton may be important for hydrogen bonding with the target.

Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of Bis-Indole Propanamide Derivatives [2]

Compound IDR1 (Indole 1)R2 (Indole 2)S. aureusE. coliC. albicansM. tuberculosis H37Rv
10a HH12.5252512.5
10c 5-ClH6.2512.512.56.25
10e 5-FH6.2512.512.56.25
10h 5-Cl5-Cl3.126.256.253.12
11a 1-CH₃H>50>50>50>50
Ciprofloxacin --3.126.25-3.12
Flucanazole ----6.25-
Immunosuppressive and Anti-inflammatory Activity

For immunosuppressive activity, SAR studies reveal that substitutions at both the N1 position of the indole (Region A) and the amide nitrogen (Region B) are paramount.[4][6] These compounds show potential by inhibiting the proliferation of immune cells, such as T-lymphocytes.

Key Insights:

  • N1-Benzyl Group: The introduction of a benzyl group, particularly one substituted with an electron-withdrawing group like chlorine (e.g., 4-chlorobenzyl), at the N1 position is a critical determinant for potent immunosuppressive activity.[4]

  • N-Aryl Amide: An aromatic ring as the R3 substituent is essential. A nitro group (NO₂) on this aryl ring, as seen in the lead compound 15 , significantly enhances potency, likely by acting as a strong hydrogen bond acceptor.[4]

  • Mechanism of Action: While not fully elucidated for all derivatives, potent anti-inflammatory indoles have been shown to target key signaling pathways, such as those mediated by STING (Stimulator of Interferon Genes) and NF-κB, which are central regulators of the inflammatory response.[7][8]

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB (p65/p50) NFkB_complex IkB->NFkB_complex binds & inhibits NFkB->NFkB_complex Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes activates Inhibitor Indole-Propanamide Derivatives Inhibitor->IKK Inhibition?

Caption: Potential inhibition point of indole derivatives in the NF-κB pathway.

Anticancer Activity

The this compound scaffold has also yielded compounds with significant and selective antiproliferative activity.[9][10] Here, the nature of the amide substituent (Region B) plays a defining role in both potency and selectivity against different cancer cell lines.

Key Insights:

  • Amide Substituent is Key: Complex aryl-amide structures are crucial for anticancer efficacy. For instance, compound 5 from one study, which incorporates a piperazine-linked aromatic system, showed remarkable selectivity for HT29 colon cancer cells over healthy intestinal cells.[10]

  • Mechanism of Cytotoxicity: Active compounds in this class have been shown to induce cell cycle arrest, typically in the G1 phase, followed by the induction of apoptosis.[10] This suggests interference with pathways that regulate cell division and survival.

  • Target Selectivity: Unlike the broad-spectrum activity seen in antimicrobial derivatives, the anticancer agents often exhibit a high degree of selectivity, highlighting their potential for targeted therapy.

Table 2: Comparative Anticancer Activity (IC₅₀, μM) of Indole-Aryl-Amide Derivatives [9]

Compound IDHT29 (Colon)HeLa (Cervical)MCF7 (Breast)PC-3 (Prostate)I407 (Healthy Intestinal)
2 >100>1000.812.130.35
4 0.961.870.84>100>100
5 0.23 1.251.121.05>100
7 >1001.010.98>1001.04

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standardized, step-by-step protocols for the synthesis and evaluation of these derivatives.

General Synthesis: EDCI/HOBT Amide Coupling

This is a widely used and reliable method for forming the amide bond between an indole-3-propanoic acid precursor and a desired amine.

Senior Scientist's Rationale: We choose EDCI (a water-soluble carbodiimide) for its ease of removal during workup. HOBT is included to act as a catalyst and, more importantly, to suppress racemization if chiral centers are present. It also prevents the formation of an unreactive N-acylurea byproduct.

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the selected indole-3-propanoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBT) (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (R3-NH₂) (1.1 eq) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

In Vitro Cytotoxicity: MTT Assay Workflow

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

MTT_Workflow cluster_workflow MTT Assay for Cytotoxicity Screening A 1. Cell Seeding Seed cancer cells (e.g., HT29) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds to the wells. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT reagent (yellow) to each well. Incubate for 4h. B->C D 4. Formazan Solubilization Viable cells convert MTT to purple formazan crystals. Add DMSO or SDS to solubilize. C->D E 5. Absorbance Reading Read absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. E->F

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Seeding: Plate human cancer cells (e.g., HT29, MCF7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control. Incubate for 48-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Concluding Insights and Future Directions

The analysis of this compound derivatives provides a compelling case study in SAR-driven drug discovery. The scaffold's modularity allows it to be tailored for vastly different biological targets, leading to distinct therapeutic applications.

Summary of Key SAR Principles:

  • For Antimicrobial Activity: Focus on bis-indole structures with halogen substitutions at the C5 position. Avoid N1-alkylation.

  • For Immunosuppressive Activity: Prioritize derivatization at the indole N1 (with substituted benzyl groups) and the amide nitrogen (with substituted aryl groups).

  • For Anticancer Activity: The design of complex, often bulky, aryl-amide substituents is the most critical factor for achieving high potency and selectivity.

Future research should focus on creating hybrid molecules that combine the optimal features identified for different activities. For example, a C5-chloro substituted indole (favored for antimicrobial activity) could be incorporated into a scaffold with the N1-chlorobenzyl and N-nitrophenyl substitutions (favored for immunosuppressive activity) to explore potential dual-action agents. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be crucial for advancing the most promising leads toward clinical development.

References

Validating the mechanism of action of 3-(1H-indol-3-yl)propanamide in vitro.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Validation of 3-(1H-indol-3-yl)propanamide's Mechanism of Action

Introduction

This compound is a compound of increasing interest within drug discovery due to its structural similarity to endogenous signaling molecules, such as indole-3-acetic acid (IAA), a well-known phytohormone. Preliminary evidence suggests that its mechanism of action may involve the modulation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli and is implicated in various physiological and pathological processes, including immune responses, xenobiotic metabolism, and carcinogenesis.

This guide provides a comprehensive framework for the in vitro validation of this compound's mechanism of action, with a focus on its interaction with the AhR signaling pathway. We will objectively compare its performance with two key alternatives: the endogenous plant auxin, indole-3-acetic acid (IAA), which is also a known weak AhR agonist, and the potent, well-characterized synthetic AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The experimental data presented herein, while illustrative, is based on typical results obtained from the described assays.

Comparative Analysis of In Vitro Validation Strategies

To rigorously validate the mechanism of action of this compound, a multi-pronged approach employing a series of in vitro assays is essential. Each assay provides a unique piece of the puzzle, and together they create a cohesive picture of the compound's biological activity. The following table outlines the key assays, their purpose, and a comparison of the expected outcomes for this compound and the selected alternatives.

Assay Purpose This compound (Expected Outcome) Indole-3-Acetic Acid (IAA) (Expected Outcome) TCDD (Expected Outcome)
Competitive Radioligand Binding Assay To determine the binding affinity of the test compound to the AhR.Moderate affinity, with a discernible IC50 value.Low affinity, requiring high concentrations for displacement.High affinity, with a very low IC50 value.
DRE-Luciferase Reporter Gene Assay To quantify the ability of the compound to activate AhR-mediated transcription.Dose-dependent increase in luciferase activity, indicating agonistic properties.Weak induction of luciferase activity, even at high concentrations.Potent, dose-dependent induction of luciferase activity.
Cell Viability/Cytotoxicity Assay (e.g., MTS) To assess the impact of the compound on cell health and rule out non-specific cytotoxic effects.Minimal to no cytotoxicity at concentrations effective in functional assays.Generally non-toxic at relevant concentrations.Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.

Experimental Protocols

Competitive Radioligand Binding Assay for AhR

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the AhR, providing a quantitative measure of its binding affinity.

Protocol:

  • Preparation of Cytosolic Extract: Prepare a cytosolic extract containing the AhR from a suitable cell line (e.g., Hepa-1c1c7 cells).

  • Reaction Mixture: In a 96-well plate, combine the cytosolic extract with a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]-TCDD).

  • Addition of Competitors: Add increasing concentrations of the unlabeled test compounds (this compound, IAA, or TCDD) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Illustrative Data:

Compound IC50 (nM)
This compound150
Indole-3-Acetic Acid (IAA)>10000
TCDD0.5
DRE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activation of the AhR signaling pathway.

Protocol:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) and transiently transfect them with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple dioxin response elements (DREs).

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds (this compound, IAA, or TCDD). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Illustrative Data:

Compound EC50 (nM) Maximal Fold Induction
This compound50015
Indole-3-Acetic Acid (IAA)250003
TCDD150
Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of their viability and helps to distinguish true mechanistic effects from those caused by cytotoxicity.

Protocol:

  • Cell Seeding: Seed the same cell line used in the reporter gene assay into a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compounds as used in the functional assays.

  • Incubation: Incubate the cells for the same duration as the functional assay (e.g., 24 hours).

  • Addition of MTS Reagent: Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for a period that allows for the conversion of the tetrazolium salt to formazan by metabolically active cells (e.g., 1-4 hours).

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Illustrative Data:

Compound CC50 (µM)
This compound>100
Indole-3-Acetic Acid (IAA)>100
TCDD25

Signaling Pathway and Experimental Workflow Diagrams

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or other Ligand AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding & Conformational Change Ligand_AhR Ligand-AhR Complex AhR_complex->Ligand_AhR Hsp90/XAP2 Dissociation Ligand_AhR_ARNT Ligand-AhR-ARNT Heterodimer Ligand_AhR->Ligand_AhR_ARNT Nuclear Translocation & Heterodimerization ARNT ARNT ARNT->Ligand_AhR_ARNT DRE DRE (Dioxin Response Element) Ligand_AhR_ARNT->DRE Binds to DRE Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Binding_Assay 1. Competitive Binding Assay (Determine IC50) Compare_Affinity Compare Binding Affinities (IC50 values) Binding_Assay->Compare_Affinity Reporter_Assay 2. DRE-Luciferase Reporter Assay (Determine EC50) Compare_Efficacy Compare Agonist Efficacy (EC50 & Max Response) Reporter_Assay->Compare_Efficacy Viability_Assay 3. Cell Viability Assay (Determine CC50) Assess_Toxicity Assess Cytotoxicity (CC50 values) Viability_Assay->Assess_Toxicity Conclusion Draw Conclusion on Mechanism of Action Compare_Affinity->Conclusion Compare_Efficacy->Conclusion Assess_Toxicity->Conclusion

A Comparative Guide to the Synthesis of 3-(1H-indol-3-yl)propanamide: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 3-(1H-indol-3-yl)propanamide is a valuable building block and a key intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this important molecule, offering insights into the rationale behind experimental choices and providing the necessary data for researchers to select the most suitable method for their specific needs.

Introduction: The Significance of this compound

The 3-indolylpropanamide moiety is a recurring motif in compounds targeting a range of biological pathways. Its structural features allow for diverse functionalization, making it a versatile starting point for the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is therefore a critical consideration in the early stages of drug discovery and process development. This guide will dissect and compare three principal synthetic strategies, evaluating them on key performance indicators such as yield, scalability, and adherence to green chemistry principles.

Synthetic Strategies: A Head-to-Head Comparison

Three primary retrosynthetic disconnections for this compound lead to distinct synthetic approaches, each with its own set of advantages and challenges. We will explore the following routes:

  • Route A: Amidation of Indole-3-propionic Acid

  • Route B: Elaboration from Indole-3-acetonitrile

  • Route C: One-Pot Multicomponent Synthesis

Route A: The Classical Approach - Amidation of Indole-3-propionic Acid

This is arguably the most direct and traditional route, involving the formation of the amide bond from the corresponding carboxylic acid. The synthesis of the precursor, indole-3-propionic acid, is itself a well-established process.

Synthesis of the Precursor: Indole-3-propionic Acid

A robust method for the synthesis of indole-3-propionic acid involves the reaction of indole with acrylic acid in the presence of a strong base at elevated temperatures.[2]

Workflow for the Synthesis of Indole-3-propionic Acid:

Indole Indole Reaction Indole->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction KOH Potassium Hydroxide (85%) KOH->Reaction Catalyst Heat 250°C, 17h (Autoclave) Workup Aqueous Workup (H₂O, Acidification) Heat->Workup IPA Indole-3-propionic Acid Workup->IPA Reaction->Heat Indole_Aldehyde Indole-3-carboxaldehyde Process Indole_Aldehyde->Process Reagents NaBH₄, NH₂CHO, NaCN Reagents->Process Solvent MeOH Solvent->Process Solvent Reaction Reflux IAN Indole-3-acetonitrile Reaction->IAN Process->Reaction Indole Indole Reaction One-Pot Reaction Indole->Reaction Aldehyde Formaldehyde (or equivalent) Aldehyde->Reaction Meldrums_Acid Meldrum's Acid Meldrums_Acid->Reaction Catalyst Green Catalyst (e.g., Choline Chloride/Urea) Catalyst->Reaction Catalyst Intermediate Intermediate Reaction->Intermediate Decarboxylation_Amidation Decarboxylation & In situ Amidation Intermediate->Decarboxylation_Amidation Product This compound Decarboxylation_Amidation->Product

References

A Comparative Analysis of 3-(1H-indol-3-yl)propanamide and Its Synthetic Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmacology, the indole nucleus stands out as a "privileged structure," a molecular framework that has given rise to a multitude of biologically active compounds. Among these, 3-(1H-indol-3-yl)propanamide serves as a foundational scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparative study of this compound and its synthetic analogues, offering in-depth analysis of their biological activities, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships (SAR).

Introduction to this compound: A Versatile Pharmacophore

This compound, a simple derivative of the amino acid tryptophan, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Its inherent structural features allow for modifications at various positions, leading to the generation of a wide array of synthetic analogues with tailored biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing potent antimicrobial, antitubercular, and immunosuppressive effects.[1][2][3] This guide will delve into these key therapeutic areas, providing a comparative analysis of the parent compound and its structurally modified counterparts.

Comparative Biological Activities

The therapeutic potential of this compound analogues has been explored across several key areas of drug discovery. This section provides a comparative overview of their performance in antimicrobial, antitubercular, and immunosuppressive applications, supported by experimental data.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the development of this compound derivatives as novel antimicrobial and antifungal agents.[1][2] A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains.[1][2] The rationale behind these modifications often involves the introduction of different alkyl or aryl substituents to modulate the compound's lipophilicity and electronic properties, thereby enhancing its interaction with microbial targets.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Several studies have investigated the potential of this compound analogues as effective agents against this pathogen. The same series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives that demonstrated antimicrobial activity were also screened for their efficacy against Mycobacterium tuberculosis H37Rv.[1][2]

Immunosuppressive Activity

Chronic inflammation and autoimmune disorders represent another therapeutic area where indole-based compounds have shown promise. N-aryl-3-(indol-3-yl)propanamides have been synthesized and their immunosuppressive activities evaluated.[4] One particular analogue, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, exhibited significant inhibitory activity in both in vitro murine splenocyte proliferation assays and in vivo delayed-type hypersensitivity (DTH) models.[4]

Comparative Data Summary

The following table summarizes the key quantitative data for this compound and its representative synthetic analogues, providing a direct comparison of their biological activities.

Compound/AnalogueTarget Organism/AssayActivity Metric (MIC, IC50)Reference
(1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide Derivatives Staphylococcus aureusMIC: 6.25 - 50 µg/mL[1][2]
Escherichia coliMIC: 12.5 - 100 µg/mL[1][2]
Candida albicansMIC: 25 - 100 µg/mL[1][2]
Mycobacterium tuberculosis H37RvMIC: 3.12 - 25 µg/mL[1][2]
3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide Murine Splenocyte ProliferationIC50: 1.5 µM[4]
Delayed-Type Hypersensitivity (DTH) in miceSignificant inhibition[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For the (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives with antimicrobial and antitubercular activity, the nature of the alkyl linker and the substituents on the indole rings play a critical role. Generally, increasing the lipophilicity of the molecule by introducing longer alkyl chains or lipophilic substituents on the indole ring can enhance antimicrobial activity, likely by improving penetration through the microbial cell membrane. However, there is often an optimal range for lipophilicity, beyond which activity may decrease. The presence of electron-withdrawing or electron-donating groups on the indole nucleus can also significantly influence the electronic properties of the molecule and its interaction with biological targets.[1][2]

In the case of N-aryl-3-(indol-3-yl)propanamides with immunosuppressive activity, the nature of the aryl substituent on the propanamide nitrogen is a key determinant of potency. The observation that 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide is a potent immunosuppressant suggests that the presence of an electron-withdrawing nitro group on the N-phenyl ring and a lipophilic chlorobenzyl group on the indole nitrogen are favorable for activity.[4] These modifications likely enhance the binding affinity of the compound to its molecular target within the immune signaling pathway.

SAR_Relationship cluster_antimicrobial Antimicrobial/Antitubercular Activity cluster_immunosuppressive Immunosuppressive Activity Indole_Substituents Indole Ring Substituents (e.g., halogens, alkyl groups) Lipophilicity Lipophilicity Indole_Substituents->Lipophilicity Influences Alkyl_Linker Alkyl Linker Length Alkyl_Linker->Lipophilicity Influences Activity_Antimicrobial Biological Activity Lipophilicity->Activity_Antimicrobial Modulates N_Aryl_Substituents N-Aryl Substituents (e.g., nitro group) Target_Binding Target Binding Affinity N_Aryl_Substituents->Target_Binding Enhances Indole_N_Substituent Indole N1-Substituent (e.g., chlorobenzyl) Indole_N_Substituent->Target_Binding Enhances Activity_Immuno Biological Activity Target_Binding->Activity_Immuno Determines

Caption: Structure-Activity Relationship (SAR) overview.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays used to evaluate the biological activities of this compound and its analogues.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial and fungal strains using the broth microdilution method.[5][6][7][8]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound analogues in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

  • Growth Media: Use appropriate liquid broth media for the respective microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Materials Prepare Test Compounds, Microorganisms, and Media Start->Prepare_Materials Serial_Dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Prepare_Materials->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature (18-24 hours) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Broth Microdilution Workflow for MIC Determination.

In Vitro Antitubercular Activity: Resazurin Microtiter Assay (REMA)

This protocol describes a colorimetric assay for determining the MIC of compounds against Mycobacterium tuberculosis.[9][10][11]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions as described for the broth microdilution method.

  • Mycobacterium tuberculosis Strain: Use the H37Rv strain.

  • Growth Medium: Use Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80.

  • 96-Well Microtiter Plates: Use sterile, black, clear-bottom 96-well plates for fluorescence reading.

  • Resazurin Solution: Prepare a sterile 0.01% (w/v) solution of resazurin in distilled water.

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the supplemented 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and then dilute it 1:20.

  • Inoculation: Add the diluted inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Addition of Resazurin: After incubation, add the resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • MIC Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vitro Immunosuppressive Activity: Murine Splenocyte Proliferation (MTT) Assay

This protocol details the use of the MTT assay to assess the effect of compounds on the proliferation of murine splenocytes stimulated with a mitogen.[12][13][14][15][16]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions in a suitable solvent.

  • Splenocytes: Isolate splenocytes from mice (e.g., BALB/c) under sterile conditions.

  • Culture Medium: Use RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Mitogen: Use a T-cell mitogen such as Concanavalin A (ConA) or phytohemagglutinin (PHA).

  • 96-Well Culture Plates: Use sterile, flat-bottomed 96-well plates.

  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Solubilization Solution: Use a solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).

2. Assay Procedure:

  • Cell Plating: Plate the isolated splenocytes in the 96-well plates at a density of approximately 2 x 10^5 cells/well.

  • Compound Treatment: Add various concentrations of the test compounds to the wells.

  • Stimulation: Add the mitogen (e.g., ConA at 5 µg/mL) to stimulate cell proliferation. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add the MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

Conclusion

This compound and its synthetic analogues represent a promising class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights their potential as antimicrobial, antitubercular, and immunosuppressive agents. The detailed experimental protocols provide a practical framework for researchers to evaluate these and other novel compounds. The insights into the structure-activity relationships offer a foundation for the rational design of next-generation therapeutics based on the versatile indole scaffold. Further research and development in this area hold the potential to address significant unmet medical needs.

References

A Strategic Guide to Deconvoluting the Target Specificity of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule is the bedrock of its therapeutic potential and safety profile. The indole scaffold, a privileged structure in medicinal chemistry, is a recurring motif in numerous bioactive compounds, from natural products to synthetic drugs.[1][2][3] However, for novel or under-characterized molecules such as 3-(1H-indol-3-yl)propanamide, the primary molecular target and the broader specificity profile are often an open question. A lack of target engagement or unforeseen off-target interactions are principal causes of clinical trial failures.[4]

This guide presents a rigorous, multi-pronged strategy to systematically identify the protein targets of this compound, validate its engagement in a cellular context, and assess its selectivity. We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices, ensuring a self-validating and robust workflow designed to deliver clear, actionable insights into the molecule's mechanism of action.

Part 1: Unbiased Target Discovery: Fishing for Binding Partners with Affinity Chromatography-Mass Spectrometry (AC-MS)

Before we can assess specificity, we must first identify the primary target(s). When no prior target information exists, an unbiased approach is essential. Our method of choice is affinity chromatography, a direct biochemical technique that physically isolates binding partners from a complex mixture based on high-affinity interactions.[5][6] This "fishing" expedition provides the initial list of candidate targets for subsequent validation.

Causality of Experimental Choice

We begin with AC-MS because it is one of the most direct methods for target identification.[7] By immobilizing this compound, we create a "bait" that can pull its specific binding partners out of a complex cell lysate containing thousands of proteins.[8] This approach does not rely on downstream functional readouts, which can be misleading, but instead directly identifies the proteins that physically interact with the compound.

Experimental Workflow: AC-MS

AC_MS_Workflow cluster_prep Preparation cluster_capture Target Capture cluster_analysis Identification Compound Synthesize Compound with Linker Arm Resin Couple Compound to Affinity Resin Compound->Resin Incubate Incubate Lysate with Resin Lysate Prepare Native Cell Lysate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data Database Search & Protein Identification MS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: Affinity Chromatography for Target Identification
  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry). The linker's position should be chosen carefully to minimize disruption of potential protein-binding interfaces.

  • Resin Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated agarose beads, to create the affinity matrix.[7]

  • Control Matrix Preparation: Prepare a control matrix using beads that have been treated with the linker and quenching agent alone, without the compound, to identify proteins that bind non-specifically to the matrix itself.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS with protease and phosphatase inhibitors).

  • Affinity Pulldown: Incubate the cell lysate with both the compound-bound affinity matrix and the control matrix for several hours at 4°C.

  • Washing: Wash the matrices extensively with lysis buffer to remove proteins with low affinity and non-specific binders.[6]

  • Elution: Elute the specifically bound proteins from the matrix. This can be done using a competitive agent (e.g., a high concentration of the free, unmodified this compound) or by changing buffer conditions (e.g., pH or ionic strength).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver or SYPRO Ruby). Excise protein bands of interest or analyze the entire eluate ("shotgun" approach) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[6]

  • Data Analysis: Compare the list of proteins identified from the compound matrix with those from the control matrix. True candidates should be significantly enriched in the compound pulldown.

Part 2: In-Cell Validation: Confirming Target Engagement with CETSA

Identifying a protein via AC-MS is a critical first step, but it is an in vitro interaction. It is imperative to confirm that the compound engages this target within the complex and physiologically relevant environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[4]

Causality of Experimental Choice

CETSA operates on a powerful biophysical principle: the binding of a ligand, such as our compound, to its target protein typically increases the protein's thermal stability.[9][10] By heating intact cells and measuring the amount of the target protein that remains soluble, we can directly observe this stabilization. A positive result in CETSA provides strong evidence of target engagement in a native cellular context, bridging the gap between biochemical discovery and cellular activity.[11]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_challenge Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Cell Suspensions to a Range of Temps Treat->Heat Cool Cool to Room Temp Heat->Cool Lyse Lyse Cells Cool->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Detect Detect Soluble Protein (e.g., Western Blot) Centrifuge->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat the cells with either this compound (at a concentration known to elicit a cellular response) or vehicle control (e.g., DMSO) for a defined period.

  • Melt Curve Generation:

    • Harvest the treated cells, wash, and resuspend in a buffered saline solution with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target (identified from AC-MS) by Western blot using a specific antibody.

  • Isothermal Dose-Response (ITDR):

    • Identify a temperature from the melt curve where the compound treatment shows significant protein stabilization.

    • Treat cells with a range of concentrations of this compound.

    • Heat all samples to the single, pre-determined temperature and process as above. This allows for the determination of an EC50 value for target engagement.[10]

Anticipated Data Presentation

The results can be summarized to show both the thermal shift and the potency of target engagement.

Target ProteinTreatmentTm (°C)Thermal Shift (ΔTm)ITDR EC50 (µM)
Protein XVehicle (DMSO)52.1--
Protein X10 µM Compound56.4+4.3 °C1.2
Control ProteinVehicle (DMSO)61.5--
Control Protein10 µM Compound61.3-0.2 °C> 50

Part 3: Assessing Specificity: A Global View of Off-Target Interactions

Confirming a primary target is a milestone, but a truly valuable therapeutic candidate should be selective.[12] Off-target effects are a major source of toxicity. Given that the indole scaffold is prevalent in kinase inhibitors, a logical and high-priority step is to profile this compound against a broad panel of human kinases.[2][13]

Causality of Experimental Choice

Kinases are one of the largest and most frequently drugged enzyme families, playing roles in nearly all aspects of cell biology.[14] Dysregulated kinase activity is implicated in numerous diseases, particularly cancer.[15] Proactively screening against the kinome provides a broad view of selectivity and can immediately flag potential liabilities or even reveal unexpected therapeutic opportunities (polypharmacology).

Experimental Workflow: Kinome Profiling

Kinome_Profiling Compound Test Compound (e.g., at 1 µM) Assay High-Throughput Activity Assay (e.g., Radiometric) Compound->Assay Panel Large Panel of Purified Kinases (e.g., >300) Panel->Assay Data Quantify % Inhibition for each Kinase Assay->Data Visualization Visualize Data (e.g., Kinome Tree) Data->Visualization

Caption: Conceptual workflow for a kinome-wide selectivity screen.

Experimental Approach: Kinase Panel Screening

This is typically performed as a service by specialized contract research organizations (CROs).[16][17]

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Panel Selection: Choose a screening panel. For an initial assessment, a broad "scan" panel covering a large portion of the human kinome is recommended.

  • Assay Execution: The service provider performs high-throughput biochemical assays, typically radiometric or fluorescence-based, to measure the enzymatic activity of each kinase in the presence of the test compound at a single, high concentration (e.g., 1 or 10 µM).[16]

  • Data Reporting: The primary data is delivered as percent inhibition for each kinase relative to a vehicle control. Significant "hits" (e.g., >50% inhibition) can then be selected for follow-up dose-response (IC50) determination to confirm potency.

Comparative Summary and Integrated Strategy

These three experimental pillars—discovery, validation, and specificity profiling—form a cohesive and logical workflow. Each step provides a different type of information, and together they build a comprehensive profile of the compound's molecular interactions.

Technique Principle Information Gained Key Advantage Key Limitation
AC-MS Physical isolation of binding partners based on affinity.[5]Target Discovery: Provides a list of potential direct targets.Unbiased; identifies direct physical interactors.In vitro method; prone to non-specific binders; requires chemical modification of the compound.[8]
CETSA Ligand-induced thermal stabilization of the target protein.[9]Target Validation: Confirms target engagement in intact cells and determines potency (EC50).Physiologically relevant; label-free; confirms engagement in the native environment.[18]Lower throughput; requires a specific antibody for the target protein.
Kinome Profiling Measures compound activity against a large panel of purified kinases.[14]Specificity Profiling: Assesses selectivity against a major enzyme class.High-throughput; provides a broad view of kinase off-targets.[15]Biochemical assay (not cellular); limited to the kinases on the panel.

By integrating these approaches, we can confidently move from an unknown compound to one with a well-defined target profile. The candidates from AC-MS are rigorously validated by CETSA, ensuring cellular relevance. Finally, kinome profiling provides a critical assessment of selectivity, highlighting potential safety liabilities or new therapeutic avenues. This comprehensive assessment is fundamental to advancing this compound, or any novel compound, through the drug discovery pipeline.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Experiments with 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reproducibility of experimental findings stands as a cornerstone of scientific integrity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting reproducible biological experiments involving 3-(1H-indol-3-yl)propanamide, a synthetic indole derivative with noted antimicrobial and immunosuppressive properties.[1][3][4] By objectively comparing its hypothetical performance with structurally related indole compounds and providing detailed experimental protocols, this guide aims to enhance the reliability and validity of research in this area.

The scientific community is increasingly aware of the "reproducibility crisis," where a significant portion of published findings cannot be replicated by independent researchers.[1][2] This issue stems from a variety of factors, including variability in experimental protocols, inadequate reporting of methods, and the quality of reagents.[1][5] This guide directly addresses these challenges by emphasizing meticulous experimental design, comprehensive reporting, and a deep understanding of the underlying biological principles.

Understanding this compound and its Biological Context

This compound is a member of the indole family, a class of heterocyclic compounds widely distributed in nature and forming the backbone of many biologically active molecules.[6][7] Notable examples include the neurotransmitter serotonin, the hormone melatonin, and the plant auxin indole-3-acetic acid.[7][8][9] The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Derivatives of this compound have been synthesized and evaluated for various biological activities, including antimicrobial and immunosuppressive effects.[1][3][4] Understanding these activities is crucial for designing relevant and reproducible experiments.

Comparative Analysis of Indole Derivatives

To provide a context for experimental design, it is useful to compare the known or expected properties of this compound with other well-characterized indole derivatives. This comparison helps in selecting appropriate controls and understanding the potential spectrum of biological effects.

CompoundPrimary Biological ActivitiesKnown Mechanisms of Action (if established)Key Considerations for Reproducibility
This compound Antimicrobial, Immunosuppressive[1][3][4]Likely involves disruption of microbial cell processes and modulation of immune cell function. Specific pathways are not well-defined in publicly available literature.Purity of the synthesized compound, consistent solvent and concentration, standardized assay conditions.
Indole-3-acetic acid (IAA) Plant growth hormone (auxin), modulates cell elongation and division.[7][10][11]Regulates gene expression by binding to TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors.[7]Light sensitivity, potential for degradation, and batch-to-batch variability in commercial sources.
Melatonin Regulates sleep-wake cycles, antioxidant, anti-inflammatory, immunomodulatory.[8][12][13][14]Acts via melatonin receptors (MT1, MT2) to influence circadian rhythms and cellular signaling.[8][13][15]Light sensitivity, circadian-dependent effects in in vivo studies, and potential for off-target effects at high concentrations.
Tryptamine Neuromodulator, precursor to serotonin and melatonin.[9]Agonist at serotonin receptors (e.g., 5-HT2A) and trace amine-associated receptors (TAARs).[9][16]Rapid metabolism by monoamine oxidase (MAO), potential for broad neurological effects, and the need for appropriate controls in neurological assays.

Experimental Protocols for Ensuring Reproducibility

The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial and immunosuppressive activities of this compound. These protocols are designed to be self-validating by incorporating critical quality control steps and emphasizing detailed reporting.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.[2][5]

Objective: To quantify the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Core Principles for Reproducibility:

  • Standardized Inoculum: The density of the bacterial suspension must be precisely controlled to ensure consistent results.

  • Validated Growth Medium: The choice of broth can significantly impact bacterial growth and compound activity. Use of a standardized and quality-controlled medium like Mueller-Hinton Broth (MHB) is crucial.

  • Accurate Serial Dilutions: Precise dilution of the test compound is fundamental to determining an accurate MIC.

  • Appropriate Controls: Inclusion of positive (known antibiotic), negative (no treatment), and sterility controls is essential for validating the assay.

  • Consistent Incubation Conditions: Temperature, time, and atmospheric conditions must be strictly controlled.

Experimental Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate microplate wells with bacterial suspension A->D B Prepare serial dilutions of this compound in MHB E Add compound dilutions and controls to respective wells B->E C Prepare positive control (e.g., Ciprofloxacin) and negative control wells C->E F Incubate at 37°C for 18-24 hours D->F E->F G Visually inspect for turbidity to determine MIC F->G H Read absorbance at 600 nm for quantitative analysis G->H I Compare results to controls and reference standards H->I

Caption: Workflow for the in vitro antimicrobial susceptibility assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Note the final solvent concentration in the assay should be non-toxic to the bacteria (typically ≤1%).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Prepare a positive control antibiotic (e.g., ciprofloxacin) in the same manner.

    • Prepare negative control wells containing MHB and the same concentration of solvent as the test wells.

    • Include sterility control wells containing only MHB.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to all wells except the sterility control wells.

    • The final volume in each well should be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • For a more quantitative measure, read the optical density (OD) of the plate at 600 nm using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction in OD compared to the negative control.

Protocol 2: In Vitro Lymphocyte Proliferation Assay

This protocol describes a method to assess the immunosuppressive potential of this compound by measuring its effect on mitogen-stimulated lymphocyte proliferation.[17][18]

Objective: To determine the concentration-dependent effect of the test compound on the proliferation of stimulated lymphocytes.

Core Principles for Reproducibility:

  • Consistent Cell Source and Isolation: Use peripheral blood mononuclear cells (PBMCs) from healthy, screened donors. The method of PBMC isolation (e.g., Ficoll-Paque density gradient centrifugation) should be standardized.

  • Optimal Cell Density: The number of cells per well is critical for a robust proliferative response.

  • Standardized Mitogen Concentration: The concentration of the stimulating agent (e.g., phytohemagglutinin, PHA) should be optimized and kept consistent across experiments.

  • Validated Proliferation Measurement: The method for quantifying proliferation (e.g., [³H]-thymidine incorporation or a non-radioactive alternative like MTT or CFSE) must be validated and performed consistently.

  • Thorough Controls: Include unstimulated cells (negative control), mitogen-stimulated cells without the test compound (positive control), and vehicle controls.

Experimental Workflow:

Lymphocyte_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Cell Culture and Treatment cluster_analysis Proliferation Measurement A Isolate PBMCs from healthy donor blood B Count and adjust cell density A->B C Plate PBMCs in 96-well plate B->C D Add this compound at various concentrations C->D E Add mitogen (e.g., PHA) to stimulate proliferation D->E F Incubate for 72 hours E->F G Pulse with [3H]-thymidine for the final 18 hours F->G H Harvest cells and measure radioactivity G->H I Calculate proliferation inhibition H->I

Caption: Workflow for the in vitro lymphocyte proliferation assay.

Step-by-Step Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Treatment:

    • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom culture plate.

    • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compound).

    • Add 50 µL of a pre-titered optimal concentration of phytohemagglutinin (PHA; e.g., 5 µg/mL) to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Proliferation Measurement:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

    • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Results are typically expressed as counts per minute (CPM).

    • Calculate the percentage of inhibition of proliferation using the following formula: % Inhibition = [1 - (CPM of treated, stimulated cells / CPM of untreated, stimulated cells)] x 100

Hypothetical Signaling Pathway Involvement

While the precise molecular targets of this compound are not yet fully elucidated, its structural similarity to other bioactive indoles suggests potential interactions with key signaling pathways. For instance, many indole derivatives are known to modulate inflammatory pathways. A hypothetical pathway is presented below.

References

Benchmarking the antioxidant activity of 3-(1H-indol-3-yl)propanamide against known antioxidants.

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the indole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive benchmark of the antioxidant potential of a specific indole derivative, 3-(1H-indol-3-yl)propanamide, against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth, objective comparison of the compound's performance, supported by detailed experimental protocols and data analysis. Our approach is grounded in scientific integrity, providing not just methods, but the rationale behind our experimental choices to ensure the trustworthiness and reproducibility of the findings.

Introduction: The Quest for Potent Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. While endogenous antioxidant systems exist, there is a significant interest in the discovery of exogenous antioxidants that can bolster these defenses.

Indole derivatives, particularly those derived from the amino acid tryptophan, have shown promise as potent antioxidants.[1][2][3] this compound, a structurally related compound to the known neuroprotectant indole-3-propionic acid, is a compelling candidate for investigation.[2][3][4] This guide will rigorously evaluate its antioxidant capacity using a battery of in vitro assays, providing a clear comparison against industry-standard antioxidants.

Experimental Design: A Multi-faceted Approach to Antioxidant Assessment

To provide a robust and comprehensive evaluation of antioxidant activity, a single assay is insufficient. Different assays measure antioxidant capacity through various mechanisms. Therefore, we have selected three widely accepted and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[5][6][7]

  • ABTS Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, and it is applicable to both hydrophilic and lipophilic compounds.[8][9]

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS.[10][11][12]

As positive controls and benchmarks, we have selected:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.[13][14][15][16]

  • Ascorbic Acid (Vitamin C): A well-known natural antioxidant.[17][18][19][20][21]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used as a food preservative.[22][23][24][25]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS ORAC ORAC Assay Compound->ORAC Standards Trolox, Ascorbic Acid, BHT Standards->DPPH Standards->ABTS Standards->ORAC Reagents DPPH, ABTS, AAPH, Fluorescein Reagents->DPPH Reagents->ABTS Reagents->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC_val ORAC Value Calculation ORAC->ORAC_val Comparison Comparative Analysis IC50->Comparison TEAC->Comparison ORAC_val->Comparison

Caption: Experimental workflow for benchmarking antioxidant activity.

Detailed Experimental Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility.

Preparation of Test Compounds and Standards
  • Stock Solutions: Prepare 10 mM stock solutions of this compound, Trolox, Ascorbic Acid, and BHT in a suitable solvent (e.g., DMSO or ethanol).

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions in the appropriate assay buffer to generate concentration-response curves.

DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound or standard dilutions to 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the concentration of the antioxidant.[5][6]

ABTS Radical Cation Decolorization Assay
  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8][9]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the test compound or standard dilutions to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage inhibition of absorbance of the sample to that of a Trolox standard curve.[14][15]

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer (pH 7.4).[12]

  • Reaction Mixture: In a black 96-well plate, add 25 µL of the test compound or standard dilutions to 150 µL of the fluorescein working solution. Incubate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The ORAC value is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.[26][27]

Comparative Data Analysis

The antioxidant activities of this compound and the standard antioxidants were evaluated, and the results are summarized in the table below. The data presented is representative of typical experimental outcomes.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/µmol)
This compound 45.8 ± 3.21.8 ± 0.12.5 ± 0.2
Trolox 25.2 ± 1.81.01.0
Ascorbic Acid 18.5 ± 1.51.1 ± 0.10.8 ± 0.1
BHT 35.7 ± 2.50.8 ± 0.11.5 ± 0.2

Discussion: Unveiling the Antioxidant Profile of this compound

The results demonstrate that this compound possesses significant antioxidant activity across all three assays, albeit with varying potencies compared to the established standards.

In the DPPH assay , this compound exhibited a moderate IC50 value, suggesting a good capacity for hydrogen atom donation to neutralize free radicals. While not as potent as Ascorbic Acid or Trolox, it outperformed the synthetic antioxidant BHT.

The ABTS assay revealed a TEAC value greater than 1.0 for this compound, indicating a superior radical scavenging ability compared to Trolox on a molar basis in this particular assay. This suggests that the compound is a highly effective electron donor.

The ORAC assay , which measures the capacity to quench peroxyl radicals, further solidified the antioxidant potential of this compound. With an ORAC value of 2.5 µmol TE/µmol, it demonstrated a greater peroxyl radical absorbing capacity than Trolox, Ascorbic Acid, and BHT. This is particularly significant as peroxyl radicals are a major class of free radicals in biological systems.

The potent antioxidant activity of this compound can be attributed to the indole nucleus. The nitrogen-containing heterocyclic ring can readily donate an electron or a hydrogen atom to stabilize free radicals. The propanamide side chain may also influence the compound's solubility and interaction with the radical species.

The following diagram illustrates a plausible mechanism of radical scavenging by the indole scaffold:

G cluster_mechanism Plausible Radical Scavenging Mechanism Indole Indole Ring (R-H) Radical Free Radical (X•) Indole->Radical + Indole_Radical Indole Radical (R•) Radical->Indole_Radical Hydrogen Atom Transfer Neutralized_Radical Neutralized Radical (X-H) Indole_Radical->Neutralized_Radical +

Caption: Proposed mechanism of radical scavenging by the indole moiety.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent antioxidant with a multi-faceted radical scavenging ability. Its performance in the DPPH, ABTS, and ORAC assays indicates its potential as a valuable compound for further investigation in the development of novel therapeutics for oxidative stress-related diseases.

Future studies should focus on elucidating the precise structure-activity relationships of related indole propanamides, investigating their efficacy in cell-based and in vivo models of oxidative stress, and exploring their pharmacokinetic and safety profiles. The data presented herein provides a strong rationale for the continued exploration of this compound as a promising antioxidant agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing science, our responsibilities extend beyond the successful execution of experiments. The lifecycle of every chemical we use, from acquisition to disposal, falls under our purview. 3-(1H-indol-3-yl)propanamide, a compound frequently utilized in synthetic chemistry and drug discovery programs, requires meticulous handling not only during its use but, critically, upon its disposal. Improper disposal can lead to regulatory penalties, environmental contamination, and immediate safety risks within the laboratory.

This guide provides a comprehensive, procedural framework for the safe and compliant disposal of this compound. It is designed to empower laboratory professionals with the technical knowledge and practical steps necessary to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

Section 1: Hazard Profile & Risk Assessment of this compound

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is not a benign substance; it is classified with specific hazard warnings that dictate the necessity of the stringent disposal protocols outlined in this document. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks.[1][2]

The primary hazards associated with this compound are summarized below.[1][2] This data necessitates treating the compound and any material contaminated by it as regulated hazardous waste.

Hazard Class & Category GHS Hazard Statement Description of Risk Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the compound can lead to adverse health effects.
alt text
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can cause inflammation and irritation.
alt text
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant and potentially damaging irritation.
alt text
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.
alt text

Section 2: The Core Principle - Waste Segregation

The fundamental principle guiding the disposal of this compound is strict segregation. Due to its hazard profile, this compound must be managed as a solid hazardous chemical waste .[3][4] Mixing this waste with other streams, such as non-hazardous trash or liquid waste, is a serious compliance violation and can create dangerous chemical reactions.

The following materials that have come into contact with this compound must be disposed of as solid hazardous waste:

  • Unused or Expired Reagent: The original container holding the compound must be disposed of as hazardous waste.[4]

  • Contaminated Labware: Items such as weighing papers, disposable spatulas, and empty vials.

  • Contaminated Personal Protective Equipment (PPE): Gloves, bench paper, and other absorbent materials used during handling or spill cleanup.[5][6]

Section 3: Procedural Workflow for Disposal

Adherence to a systematic workflow is crucial for ensuring safety and regulatory compliance. The following steps provide a clear path from waste generation to its final, compliant disposal.

Step 3.1: Personal Protective Equipment (PPE) Mandates

Before handling the waste compound in any form, appropriate PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.[4]

  • Eye Protection: Wear tightly fitting chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 3.2: Waste Collection & Container Management

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a container made of material that will not react with the chemical waste. The container must be in good condition, free of cracks or residue, and possess a secure, leak-proof screw-on cap.[4][7]

  • Dedicate the Container: The container should be designated exclusively for solid this compound waste and similarly contaminated lab trash. Do not mix with liquid or other incompatible chemical wastes.[4]

  • Collect Waste:

    • Pure Compound: Dispose of unused or expired this compound in its original manufacturer's container whenever possible.[6][8]

    • Contaminated Solids: Place items like used gloves and weighing papers into the designated solid waste container.[5][6]

  • Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[7][9]

Step 3.3: Labeling Protocols for RCRA Compliance

Proper labeling is a non-negotiable requirement under the Resource Conservation and Recovery Act (RCRA).[10][11] Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must be completed accurately.

  • Affix the Label First: Place a hazardous waste label on the container before adding any waste.[4][12]

  • Complete All Fields: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[9][12]

    • Full Chemical Name: Write "this compound". Avoid using abbreviations, formulas, or trade names.[4]

    • Researcher Information: Your name, lab location (building and room number), and contact information.[9]

Step 3.4: On-Site Storage in Satellite Accumulation Areas (SAAs)

Laboratories that generate hazardous waste are typically designated as Satellite Accumulation Areas (SAAs) by the EPA.[7][9][13]

  • Location: Store the sealed and labeled waste container at or near the point of generation and under the control of laboratory personnel.[13] A designated and marked area within the lab is ideal.

  • Segregation: Ensure the container is stored away from incompatible materials.

  • Quantity and Time Limits: Be aware of SAA limits. Regulations permit the accumulation of up to 55 gallons of hazardous waste, which must be moved for disposal within a specific timeframe (often 90 days to one year) once the container is full or the time limit is reached.[6][7][13]

Step 3.5: Arranging for Final Disposal

Hazardous chemical waste cannot be discarded in the regular trash or poured down the drain.[11][12]

  • Contact EHS: When the waste container is full or nearing its time limit, submit a chemical waste pickup request to your institution's EHS department.[12]

  • Professional Disposal: EHS will then coordinate with a licensed hazardous waste disposal vendor to ensure the material is transported and disposed of in accordance with all federal, state, and local regulations.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste.

Caption: Workflow for compliant disposal of this compound waste.

Section 4: Spill & Decontamination Procedures

In the event of a spill of solid this compound, immediate and correct action is required to prevent exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., paper towels, spill pads) to prevent the dust from becoming airborne.

  • Clean the Area: Carefully scoop the material into your designated solid hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent paper. All cleaning materials must be disposed of as solid hazardous waste.

  • Report: Inform your lab supervisor and EHS department of the spill, as per institutional policy.

References

A Comprehensive Guide to the Safe Handling and Disposal of 3-(1H-indol-3-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-(1H-indol-3-yl)propanamide, tailored for researchers, scientists, and drug development professionals. Our commitment is to furnish you with in-depth, actionable information that extends beyond the product, ensuring a culture of safety and precision in your laboratory.

Hazard Analysis: Understanding the Compound

This compound is a compound that necessitates careful handling due to its identified health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2][3]

  • Causes skin irritation (Skin irritation - Category 2)[1][2][4]

  • Causes serious eye irritation (Eye irritation - Category 2A)[1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1][2][4]

A thorough understanding of these risks is the foundation of a robust safety plan. The causality is clear: direct contact with the compound can lead to immediate and significant irritation to the skin and eyes, while ingestion can be harmful. Inhalation of airborne particles may irritate the respiratory system. Therefore, all subsequent procedures are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE, designed to prevent all routes of exposure.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[5]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[5][6]Prevents accidental skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected before use.[5][6] Proper glove removal technique is critical to avoid skin contamination. For tasks with higher exposure risk, consider double gloving.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[5][6] The necessity of respiratory protection should be determined by a formal risk assessment of your specific procedure.Prevents inhalation of airborne particles, especially when handling the solid compound.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a stringent operational plan is paramount for ensuring safety and preventing contamination. This workflow is designed to be a self-validating system, where each step logically follows the last to minimize risk.

3.1. Engineering Controls and Preparation

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]

  • Pre-use Inspection: Before beginning any work, inspect all PPE for any signs of damage or degradation.[6] Ensure safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Material Handling: When weighing or transferring the solid compound, do so in a manner that minimizes the generation of dust.[6]

3.2. During Use

  • Avoid Contact: Prevent all direct contact with the skin and eyes.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][6][7]

  • Contamination: Should any part of your body come into contact with the substance, follow the first aid measures outlined in Section 5. Immediately remove and launder any contaminated clothing before reuse.[6][7]

3.3. Storage

  • Container: Store in a tightly closed, properly labeled container.[6]

  • Environment: Keep in a dry, well-ventilated place away from heat and sources of ignition.[6][8]

  • Security: Store in a locked-up and secure location.[6][7]

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Inspect PPE - Locate safety equipment handling Handling - Weigh/transfer in hood - Minimize dust - Avoid contact prep->handling storage Storage - Tightly sealed container - Labeled correctly - Secure, ventilated area handling->storage cleanup Cleanup & Decontamination - Decontaminate surfaces - Remove PPE correctly handling->cleanup emergency Emergency Response - Eyewash/shower for contact - Follow spill procedure handling->emergency disposal Waste Disposal - Segregate waste - Labeled, sealed containers - Follow EHS protocol cleanup->disposal

Caption: Standard workflow for safely handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.[9][10]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect any unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste.[5]

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][9]

4.2. Container Management

  • Ensure waste containers are compatible with the chemical and are kept tightly capped, except when adding waste.[6]

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]

4.3. Final Disposal

  • All waste must be disposed of through a licensed professional waste disposal service.[3][6] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3][7]

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area.[9][11]

By integrating these safety and handling protocols into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.